Cbdpa (crm)
Description
BenchChem offers high-quality Cbdpa (crm) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbdpa (crm) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1 |
InChI Key |
NVMFNBSPRTZODN-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cannabidiphorolic Acid (CBDPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiphorolic acid (CBDPA) is a recently identified phytocannabinoid and a heptyl homolog of cannabidiolic acid (CBDA). As the carboxylic acid precursor to cannabidiphorol (CBDP), CBDPA represents a novel area of cannabinoid research. This technical guide provides a comprehensive overview of the current scientific understanding of CBDPA, focusing on its chemical structure, synthesis, and the limited available data on its biological context. Due to the nascent stage of research into this compound, this document also highlights the significant gaps in knowledge regarding its pharmacological activity and mechanism of action, thereby identifying opportunities for future investigation.
Chemical Structure and Properties
Cannabidiphorolic acid is characterized by a resorcinolic acid core with a heptyl side chain, a feature that distinguishes it from the more common pentyl homolog, CBDA. The presence of the longer alkyl chain is hypothesized to influence its biological activity, potentially altering its affinity for cannabinoid receptors and other molecular targets.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid | |
| CAS Number | 2718149-62-1 | |
| Molecular Formula | C₂₄H₃₄O₄ | |
| Formula Weight | 386.5 g/mol | |
| SMILES String | OC(C(C(O)=O)=C(C=C1O)CCCCCCC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2 |
Synthesis of CBDPA
To date, the primary source of CBDPA for research purposes is through stereoselective synthesis. The natural abundance of CBDPA in Cannabis sativa is relatively low, necessitating chemical synthesis to obtain sufficient quantities for use as an analytical standard and for biological investigations.
Experimental Protocol: Stereoselective Synthesis
A detailed experimental protocol for the ad hoc stereoselective synthesis of CBDPA has been developed, as reported by Linciano and colleagues in 2021. This synthesis was crucial for the definitive identification and quantification of CBDPA in various cannabis chemotypes.
Note: The full, detailed experimental protocol is provided in the supplementary materials of the publication "The novel heptyl phorolic acid cannabinoids content in different Cannabis sativa L. accessions" in the journal Talanta. At the time of this writing, this supplementary information is not publicly accessible through standard search methodologies. The described workflow is a high-level interpretation based on the available information.
Figure 1: High-level workflow for the synthesis and application of CBDPA as an analytical standard.
Biological Activity and Signaling Pathways
A significant knowledge gap exists regarding the biological activity and signaling pathways of CBDPA. To date, no peer-reviewed studies have been published that specifically investigate the pharmacological effects of isolated CBDPA. Research has predominantly focused on its identification and quantification in cannabis varieties.
Putative Targets and Future Research Directions
Based on the structural similarity of CBDPA to other cannabinoids, particularly CBDA and CBD, several putative molecular targets can be hypothesized. These include:
-
Cannabinoid Receptors (CB1 and CB2): The elongated heptyl chain of CBDPA may alter its binding affinity and efficacy at CB1 and CB2 receptors compared to their pentyl counterparts.
-
Peroxisome Proliferator-Activated Receptors (PPARs): CBD is a known agonist of PPARγ, and it is plausible that CBDPA shares this activity.
-
Transient Receptor Potential (TRP) Channels: Various cannabinoids modulate the activity of TRP channels, which are involved in pain and inflammation.
-
G-Protein Coupled Receptor 55 (GPR55): This orphan receptor is considered by some to be a third cannabinoid receptor and is another potential target for CBDPA.
Future research should prioritize the in vitro and in vivo characterization of CBDPA's pharmacological profile. Key experiments would include receptor binding assays, functional assays to determine agonist/antagonist activity, and screening against a broad panel of relevant biological targets.
Quantitative Data
There is currently no publicly available quantitative data on the biological activity of CBDPA, such as IC₅₀, EC₅₀, or Kᵢ values. The primary quantitative data available relates to its concentration in different strains of Cannabis sativa.
Conclusion and Future Outlook
Cannabidiphorolic acid is a novel phytocannabinoid with a unique chemical structure that warrants further investigation. While its synthesis and identification have been achieved, a comprehensive understanding of its biological effects is completely lacking. The availability of a synthetic route for CBDPA opens the door for the scientific community to explore its therapeutic potential. Future research efforts should be directed towards elucidating its pharmacological profile, identifying its molecular targets, and understanding its mechanism of action. Such studies will be critical in determining whether CBDPA or its derivatives have a future in drug development.
Figure 2: Logical relationship between current knowledge and future research directions for CBDPA.
Cannabidiphorolic Acid (CBDPA): A Technical Whitepaper on its Discovery, Origin, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiphorolic acid (CBDPA) is a recently discovered heptyl homolog of cannabidiolic acid (CBDA), representing a novel area of cannabinoid research. This document provides a comprehensive technical overview of the discovery, origin, and analytical methodologies related to CBDPA. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the expanding landscape of phytocannabinoids. This whitepaper details the stereoselective synthesis of CBDPA, its quantitative analysis in Cannabis sativa L., and presents the current, albeit limited, understanding of its biological context. All quantitative data are summarized in tabular form, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and pathways.
Introduction
The field of cannabinoid science is in a constant state of expansion, with new compounds and therapeutic potentials being regularly identified. While the pentyl (C5) cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been extensively studied, recent discoveries have turned attention towards their longer-chain alkyl homologs. In 2021, a significant advancement in this area was the identification and characterization of Cannabidiphorolic acid (CBDPA), the heptyl (C7) acidic precursor to cannabidiphorol (CBDP).[1]
The discovery of CBDPA and its neutral counterpart, CBDP, alongside Δ⁹-tetrahydrocannabiphorolic acid (THCPA), has opened new avenues for phytochemical and pharmacological research.[1] The length of the alkyl side chain in cannabinoids is known to influence their biological activity, making these novel heptyl cannabinoids compelling targets for investigation. This whitepaper aims to consolidate the foundational technical information on CBDPA, from its initial discovery and synthesis to its detection and quantification in its natural source, Cannabis sativa L.
Discovery and Origin
Initial Identification
Cannabidiphorolic acid (CBDPA) was first identified as part of a broader investigation into the presence of novel heptyl phytocannabinoids in various accessions of Cannabis sativa L.[1] Its discovery was a direct consequence of the prior identification of the neutral heptyl cannabinoids, cannabidiphorol (CBDP) and Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP).[1] Researchers hypothesized that, similar to their pentyl analogs, these neutral forms would exist primarily as their acidic precursors in fresh plant material.[1]
Natural Occurrence
CBDPA is a naturally occurring phytocannabinoid found in the resinous trichomes of the Cannabis sativa L. plant. Its concentration, however, varies significantly across different chemotypes of the plant. The foundational study by Linciano et al. (2021) conducted a targeted analysis of forty-nine cannabis samples, revealing a clear correlation between the chemotype and the abundance of CBDPA.[1]
Chemical Properties
| Property | Value | Reference |
| Formal Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-heptylbenzoic acid | |
| Molecular Formula | C₂₄H₃₄O₄ | |
| Formula Weight | 386.5 g/mol | |
| CAS Number | 2718149-62-1 |
Quantitative Analysis of CBDPA in Cannabis sativa L.
The quantification of CBDPA in various Cannabis sativa L. accessions was a key aspect of its initial investigation. The following table summarizes the findings from the analysis of four different chemotypes.
| Chemotype | Number of Samples | Average CBDPA Concentration (μg/g) | Standard Deviation |
| I (THC-dominant) | 12 | 11.2 | ± 9.8 |
| II (THC/CBD balanced) | 10 | 119.4 | ± 110.2 |
| III (CBD-dominant) | 20 | 258.1 | ± 210.1 |
| IV (CBG-dominant) | 7 | 4.3 | ± 3.1 |
Data sourced from Linciano et al. (2021). The concentration is reported as micrograms of CBDPA per gram of dried plant material.
Experimental Protocols
Stereoselective Synthesis of CBDPA
Due to the lack of commercially available analytical standards for CBDPA, an ad hoc stereoselective synthesis was developed.[1] This protocol is crucial for producing reference material for quantitative analysis and further biological studies.
Starting Material: (-)-trans-Cannabidiphorol (CBDP)
Procedure:
-
(-)-trans-CBDP is dissolved in anhydrous dichloromethane (DCM).
-
An excess of methylmagnesium carbonate (MMC) solution (2 M in dimethylformamide) is added to the CBDP solution.
-
The reaction mixture is heated at 130 °C in a sealed vessel for 18 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl).
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield pure (-)-trans-Cannabidiphorolic acid (CBDPA).
Quantitative Analysis by UHPLC-HRMS
The quantification of CBDPA in plant material was performed using ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS).[1]
Sample Preparation:
-
One gram of dried and powdered cannabis inflorescence is extracted with 10 mL of methanol by ultrasonication for 15 minutes.
-
The mixture is centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is collected, and the extraction process is repeated on the pellet.
-
The supernatants are combined and filtered through a 0.22 µm PTFE filter prior to analysis.
UHPLC-HRMS Parameters:
-
Chromatographic System: A high-performance liquid chromatography system capable of ultra-high pressures.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with a heated electrospray ionization (HESI) source.
-
Ionization Mode: Negative ion mode is optimal for the detection of acidic cannabinoids like CBDPA.
-
Data Acquisition: Full scan mode with a resolution of >70,000 FWHM.
Biological Activity and Signaling Pathways
As of the current date, there is a notable absence of published research specifically investigating the biological activity, pharmacological effects, and signaling pathways of Cannabidiphorolic acid (CBDPA). Its recent discovery means that it has not yet been the subject of extensive in vitro or in vivo studies.
However, based on the known biosynthetic pathways of cannabinoids, the origin of CBDPA can be proposed. It is synthesized in the cannabis plant from cannabigerolic acid (CBGA), the common precursor to the major cannabinoids. The enzyme cannabidiolic acid synthase (CBDAS) catalyzes the oxidative cyclization of CBGA to form CBDA. It is hypothesized that a variation of this enzymatic process, or a related enzyme, acts on a heptyl precursor, cannabigerophorolic acid (CBGPA), to form CBDPA.
Given the structural similarity of CBDPA to CBDA, it is plausible that it may exhibit similar biological activities, such as anti-inflammatory or anti-nausea effects. However, this remains speculative until further research is conducted. The longer heptyl chain may also lead to altered potency or a different pharmacological profile compared to CBDA.
Future Directions and Conclusion
Cannabidiphorolic acid is a novel phytocannabinoid with the potential to contribute to our understanding of the therapeutic properties of Cannabis sativa L. The foundational work on its discovery, synthesis, and quantification has paved the way for future research. Key areas for future investigation include:
-
Pharmacological Profiling: In-depth in vitro and in vivo studies are necessary to determine the biological activity of CBDPA, including its binding affinity for cannabinoid receptors and other potential molecular targets.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of CBDPA is crucial for evaluating its potential as a therapeutic agent.
-
Toxicology: Comprehensive toxicological studies are required to establish the safety profile of CBDPA.
-
Synergistic Effects: Investigating the potential synergistic or "entourage" effects of CBDPA with other phytocannabinoids and terpenes is an important area of research.
References
The Architectural Blueprint of Cannabidiolic Acid (CBDPA) Synthesis in Cannabis sativa: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannabidiolic Acid (CBDPA), a key precursor to cannabidiol (CBD) in Cannabis sativa. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate molecular cascade leading to CBDPA formation, presenting key quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this significant natural product synthesis.
The Biosynthetic Pathway of CBDPA: A Step-by-Step Elucidation
The formation of CBDPA in Cannabis sativa is a multi-step enzymatic process that begins with fundamental precursor molecules and culminates in the creation of this pharmacologically significant compound. The pathway can be broadly divided into three major stages: the formation of olivetolic acid (OA), the synthesis of the central precursor cannabigerolic acid (CBGA), and the final conversion to CBDPA.
Genesis of the Polyketide Core: Olivetolic Acid (OA) Synthesis
The journey to CBDPA begins with the synthesis of olivetolic acid, the polyketide core of most cannabinoids. This process involves the condensation of two primary building blocks:
-
Hexanoyl-CoA: Derived from fatty acid metabolism.
-
Malonyl-CoA: A common building block in polyketide synthesis.
Two key enzymes orchestrate the formation of olivetolic acid:
-
Olivetolic Acid Synthase (OAS) / Tetraketide Synthase (TKS): This Type III polyketide synthase catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[1][2] In the absence of the subsequent enzyme, this intermediate can undergo spontaneous cyclization and decarboxylation to form olivetol.[1]
-
Olivetolic Acid Cyclase (OAC): This enzyme catalyzes a C2-C7 intramolecular aldol condensation of the tetraketide intermediate, leading to the formation of olivetolic acid while retaining the carboxyl group.[1][3]
The Central Precursor: Formation of Cannabigerolic Acid (CBGA)
Once olivetolic acid is synthesized, it undergoes prenylation to form cannabigerolic acid (CBGA), the central precursor to a multitude of cannabinoids, including CBDPA.[4][5] This reaction is catalyzed by:
-
Aromatic Prenyltransferase (Geranylpyrophosphate:olivetolate geranyltransferase): This enzyme facilitates the attachment of a geranyl group from geranyl pyrophosphate (GPP) to olivetolic acid.[4] GPP itself is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The Final Transformation: Cannabidiolic Acid (CBDA) Synthase
The final and decisive step in the biosynthesis of CBDPA is the oxidative cyclization of CBGA. This reaction is catalyzed by the enzyme:
-
Cannabidiolic Acid (CBDA) Synthase: This flavin-dependent oxidoreductase specifically converts the geranyl group of CBGA into the characteristic ring structure of CBDPA.[6][7][8] This enzyme is a key determinant of the cannabinoid profile of a Cannabis sativa plant, with high expression levels leading to a CBD-dominant chemotype.[9]
Quantitative Data on Key Biosynthetic Enzymes
Understanding the kinetic properties of the enzymes in the CBDPA pathway is crucial for predicting and potentially manipulating cannabinoid production. The following table summarizes available quantitative data.
| Enzyme | Substrate(s) | Product(s) | kcat | Km | Optimal pH | Notes | Reference(s) |
| Olivetol Synthase (OLS) | Hexanoyl-CoA, Malonyl-CoA | Olivetol, Tetraketide pyrone, Triketide pyrone | - | - | - | kcat/Km for olivetol synthesis is 1013 s⁻¹M⁻¹. | [10] |
| Olivetolic Acid Cyclase (OAC) | Linear tetraketide-CoA | Olivetolic Acid | N/A | N/A | - | The unstable nature of the substrate has precluded determination of kinetic parameters. | [11] |
| CBDA Synthase | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) | 0.19 s⁻¹ | 0.206 mM | 5.0 | Also utilizes cannabinerolic acid with lower efficiency. | [6][7] |
| Cannabinerolic Acid | Cannabidiolic Acid (CBDA) | 0.03 s⁻¹ | 0.137 mM | 5.0 | [6][7] |
Note: Data for Olivetolic Acid Synthase (OAS) specifically for olivetolic acid production in conjunction with OAC is limited. The provided data for OLS pertains to its production of olivetol and other byproducts in vitro.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the CBDPA biosynthesis pathway.
Quantification of CBDPA and its Precursors using HPLC-UV
This protocol outlines a standard method for the quantification of major cannabinoids, including CBDPA, from Cannabis sativa plant material.
3.1.1. Sample Preparation and Extraction
-
Homogenization: Dry the plant material (e.g., flowers, leaves) to a constant weight and grind to a fine powder (particle size ≤ 1mm).
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized plant material into a microcentrifuge tube.
-
Add 1.5 mL of an extraction solvent mixture (e.g., methanol/chloroform 9:1 v/v or acetonitrile).
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the extract with the mobile phase to a concentration within the calibration range of the instrument.
-
3.1.2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be:
-
0-1 min: 70% B
-
1-8 min: Gradient from 70% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
3.1.3. Quantification
-
Prepare a series of standard solutions of known concentrations for CBDPA, CBGA, and other cannabinoids of interest.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of each cannabinoid in the sample by comparing its peak area to the calibration curve.
Enzyme Activity Assay for Cannabidiolic Acid (CBDA) Synthase
This assay measures the in vitro activity of CBDA synthase by monitoring the conversion of CBGA to CBDA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM sodium citrate buffer (pH 5.0)
-
100 µM Cannabigerolic Acid (CBGA) (substrate)
-
Purified or partially purified CBDA synthase enzyme extract.
-
-
Incubation:
-
Pre-incubate the reaction mixture without the enzyme at 37 °C for 5 minutes.
-
Initiate the reaction by adding the CBDA synthase.
-
Incubate at 37 °C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying the mixture.
-
Analysis:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC-UV or LC-MS as described in section 3.1 to quantify the amount of CBDA produced.
-
-
Controls:
-
Negative Control: A reaction mixture without the enzyme to account for any non-enzymatic conversion.
-
Boiled Enzyme Control: A reaction mixture with heat-inactivated enzyme to confirm that the observed activity is enzymatic.
-
Gene Expression Analysis of Cannabinoid Biosynthesis Genes using qRT-PCR
This protocol details the steps for quantifying the transcript levels of genes involved in the CBDPA biosynthesis pathway.
3.3.1. RNA Extraction and cDNA Synthesis
-
Tissue Collection: Harvest fresh plant tissue (e.g., young leaves, floral buds) and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the tissue using a commercial plant RNA extraction kit or a TRIzol-based method.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (A260/280 ratio) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3.3.2. Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design gene-specific primers for the target genes (e.g., OAS, OAC, Aromatic Prenyltransferase, CBDAS) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with a typical thermal profile:
-
Initial denaturation (e.g., 95 °C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95 °C for 15 s)
-
Annealing/Extension (e.g., 60 °C for 1 min)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
In Situ Localization of CBDA Synthase mRNA using In Situ Hybridization
This protocol allows for the visualization of the spatial expression pattern of the CBDA synthase gene within plant tissues.
3.4.1. Probe Preparation
-
Template Generation: Amplify a 200-400 bp fragment of the CBDA synthase cDNA using PCR with gene-specific primers.
-
In Vitro Transcription: Use the PCR product as a template for in vitro transcription to generate digoxigenin (DIG)-labeled sense (control) and antisense RNA probes.
-
Probe Purification: Purify the labeled probes to remove unincorporated nucleotides.
3.4.2. Tissue Preparation
-
Fixation: Fix fresh plant tissues (e.g., young floral buds) in a fixative solution (e.g., 4% paraformaldehyde in PBS) overnight at 4 °C.
-
Dehydration: Dehydrate the fixed tissues through a graded ethanol series.
-
Embedding and Sectioning: Embed the dehydrated tissues in paraffin wax and cut thin sections (8-10 µm) using a microtome. Mount the sections on pre-coated microscope slides.
3.4.3. Hybridization and Detection
-
Pre-hybridization: Treat the tissue sections to remove the paraffin, rehydrate, and then pre-hybridize in a hybridization buffer.
-
Hybridization: Hybridize the sections with the DIG-labeled antisense or sense probe overnight at a specific temperature (e.g., 55 °C).
-
Washing: Wash the slides to remove unbound probe.
-
Immunodetection:
-
Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
-
Signal Development: Develop the colorimetric signal by incubating the slides with a substrate solution for AP (e.g., NBT/BCIP), which will produce a purple precipitate where the probe has hybridized.
-
Microscopy: Mount the slides and observe under a light microscope to visualize the localization of the CBDA synthase mRNA.
Conclusion
The biosynthesis of CBDPA in Cannabis sativa is a well-defined pathway involving a series of enzymatic reactions that convert simple precursors into a complex cannabinoid. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the regulation of their gene expression, is paramount for the targeted breeding of high-CBDPA cannabis varieties and for the development of biotechnological production systems. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and manipulate this important biosynthetic pathway.
References
- 1. In situ hybridization technique for mRNA detection in whole mount Arabidopsis samples | Semantic Scholar [semanticscholar.org]
- 2. edenrcn.com [edenrcn.com]
- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Hybridization for the Precise Localization of Transcripts in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantitative-determination-of-cbd-and-thc-and-their-acid-precursors-in-confiscated-cannabis-samples-by-hplc-dad - Ask this paper | Bohrium [bohrium.com]
- 6. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Hybridization Protocol (for plant roots) – Benfey Lab [sites.duke.edu]
- 11. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Cbdpa (crm)
An In-depth Technical Guide on the Physical and Chemical Properties of Cannabidiphorolic Acid (CBDPA) (CRM)
Introduction
Cannabidiphorolic acid (CBDPA), also known as CBDA-C7, is a phytocannabinoid and the acidic precursor to cannabidiphorol (CBDP)[1][2][3]. As a certified reference material (CRM), CBDPA serves as a quantitative analytical standard manufactured and tested under the rigorous international standards of ISO/IEC 17025 and ISO 17034[1]. This ensures its suitability for the calibration of analytical instruments and the validation of analytical methodologies in research and forensic applications[1][4]. This guide provides a comprehensive overview of the known physical and chemical properties of CBDPA, detailed experimental protocols for its analysis, and a visualization of its biochemical context.
Chemical and Physical Properties
The properties of CBDPA are summarized in the tables below. As a relatively novel cannabinoid, some physical data points are not yet fully characterized in publicly available literature. In such cases, data from the closely related compound cannabidiolic acid (CBDA) is provided for reference.
Table 1: Chemical Identification of CBDPA
| Identifier | Value |
| Formal Name | 6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid[1] |
| CAS Number | 2718149-62-1[1] |
| Synonyms | Cannabidiphorolic acid, CBDA-C7[3] |
Table 2: Molecular Properties of CBDPA
| Property | Value |
| Molecular Formula | C₂₄H₃₄O₄[1] |
| Formula Weight | 386.5 g/mol [1] |
| SMILES | OC(C(C(O)=O)=C(C=C1O)CCCCCCC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2[1] |
| InChI | InChI=1S/C24H34O4/c1-5-6-7-8-9-10-17-14-20(25)22(23(26)21(17)24(27)28)19-13-16(4)11-12-18(19)15(2)3/h13-14,18-19,25-26H,2,5-12H2,1,3-4H3,(H,27,28)/t18-,19+/m0/s1[1] |
| InChI Key | NVMFNBSPRTZODN-RBUKOAKNSA-N[1] |
Table 3: Physical and Stability Data for CBDPA
| Property | Value/Information |
| Formulation (as CRM) | Typically supplied as a 1 mg/ml solution in acetonitrile[1]. |
| Storage Temperature | Recommended storage at -20°C[5]. For solutions, follow the storage conditions on the Certificate of Analysis[2]. |
| Stability | As a carboxylic acid, CBDPA is susceptible to decarboxylation into its neutral counterpart, CBDP, particularly when exposed to heat. The related compound, cannabidiolic acid (CBDA), is known to be unstable and its decarboxylation is accelerated by heat[6]. Cannabinoid acids can also be unstable at higher pH values[7]. |
Table 4: Solubility Profile of CBDPA
| Solvent | Solubility |
| Acetonitrile | Soluble (as evidenced by its formulation)[1]. |
| Other Organic Solvents | While specific data for CBDPA is limited, the related compound CBDA is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[5][8]. It is anticipated that CBDPA shares a similar solubility profile. |
Experimental Protocols
The analysis of CBDPA, particularly as a CRM, requires precise and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective technique.
Protocol 1: General Method for Cannabinoid Analysis by HPLC-MS
This protocol is a general method suitable for the separation and quantification of cannabinoids, including CBDPA, and is based on established methodologies[9][10].
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
- Column: Ascentis® Express RP-Amide, 5 cm x 2.1 mm I.D., 2.7 µm particle size[10]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 10 minutes, then return to 40% B[10]
- Flow Rate: 0.3 mL/min[10]
- Column Temperature: 40°C[10]
- Injection Volume: 5 µL[10]
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive analysis[10]
- Nebulizer Pressure: 35 psi[10]
- Dry Gas Flow: 9 L/min[10]
- Dry Temperature: 365°C[10]
- Scan Range: m/z 100-1000[10]
4. Sample Preparation:
- The CBDPA (CRM) solution is typically diluted to the desired concentration range for the calibration curve using the mobile phase or a compatible solvent.
5. Data Analysis:
- Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the CBDPA (CRM) standard.
Biochemical Context and Signaling Pathways
While specific signaling pathways for CBDPA are still under investigation, its role as a precursor and its classification as a cannabinoid provide context for its biological relevance.
Caption: Decarboxylation of CBDPA to CBDP upon heating.
Cannabinoids generally exert their effects by interacting with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2[11].
Caption: General cannabinoid retrograde signaling at a synapse.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kinetochem.com [kinetochem.com]
- 4. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 5. 1244-58-2 CAS MSDS (cannabidiolic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. cannabidiolic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cannabidiolic acid | 1244-58-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 11. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of Cannabidiphorolic Acid (CBDPA): A Technical Guide to Certified Reference Material Specifications
For Researchers, Scientists, and Drug Development Professionals
The recent identification of novel phytocannabinoids with a seven-term alkyl side chain, such as cannabidiphorolic acid (CBDPA), has opened new avenues in cannabis research. As the acidic precursor to cannabidiphorol (CBDP), understanding the pharmacological and toxicological profile of CBDPA is paramount. This necessitates the availability of well-characterized Certified Reference Materials (CRMs) to ensure the accuracy and reliability of analytical data. This technical guide provides a comprehensive overview of the specifications for CBDPA CRMs, including their physicochemical properties, analytical methodologies for characterization, and recommended best practices for use in a research and development setting.
Core Specifications of CBDPA Certified Reference Materials
Given that CBDPA is a relatively novel compound, commercially available CRMs are not yet widespread. However, based on the standards for other cannabinoid CRMs, such as those for CBDA, and the requirements of ISO 17034 for reference material producers, the following specifications can be expected for a CBDPA CRM.[1]
Table 1: Physicochemical and Quality Specifications for a CBDPA CRM
| Parameter | Specification | Notes |
| Identity | ||
| Compound Name | Cannabidiphorolic Acid (CBDPA) | |
| IUPAC Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-6-heptylbenzoic acid | Structure verified by NMR, MS |
| CAS Number | Not yet assigned | |
| Molecular Formula | C24H34O4 | |
| Molecular Weight | 386.53 g/mol | |
| Purity | ||
| Chromatographic Purity | ≥ 98% (by HPLC-UV or LC-MS) | Purity assessment is critical for accurate quantification. |
| Residual Solvents | As per USP <467> or ICH Q3C guidelines | To ensure no interference from synthesis or purification solvents. |
| Water Content | ≤ 1.0% (by Karl Fischer titration) | Important for stability and accurate concentration calculations. |
| Certified Value | ||
| Concentration | Typically 1.0 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile) | Provided with an uncertainty value. |
| Uncertainty | Stated on the Certificate of Analysis | Calculated in accordance with ISO Guide 35. |
| Physical Properties | ||
| Appearance | Crystalline solid or oil | Dependent on the polymorphic form and purity. |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetonitrile | [2] |
| Storage and Stability | ||
| Storage Conditions | -20°C in a sealed, light-resistant container | To prevent degradation. |
| Expiration Date | Provided on the Certificate of Analysis | Based on long-term and accelerated stability studies. |
Experimental Protocols for CRM Characterization and Use
The characterization of a CBDPA CRM and its use in analytical workflows requires robust and validated methods. The following protocols are based on established methodologies for cannabinoid analysis.
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of CBDPA.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatograph (LC).
-
Methodology:
-
Prepare a dilute solution of the CBDPA CRM in a suitable solvent (e.g., 1 µg/mL in methanol).
-
Inject the solution into the LC-MS system.
-
Use a suitable chromatographic method to separate CBDPA from any potential impurities. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Acquire mass spectra in both positive and negative ionization modes.
-
Compare the observed accurate mass of the molecular ion with the theoretical mass of CBDPA.
-
Analyze the fragmentation pattern to confirm the structure.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To quantify the purity of the CBDPA CRM.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Prepare the CBDPA CRM solution at a known concentration (e.g., 1 mg/mL in methanol).
-
Use a C18 reversed-phase column.
-
Employ a gradient elution method with a mobile phase consisting of acidified water and acetonitrile.
-
Set the UV detector to a wavelength where CBDPA has maximum absorbance (typically determined by UV-Vis spectroscopy).
-
Inject the solution and record the chromatogram.
-
Calculate the purity by dividing the peak area of CBDPA by the total peak area of all components, expressed as a percentage.
-
Quantitative Analysis Workflow in a Research Sample
The following workflow outlines the steps for using a CBDPA CRM to quantify the amount of CBDPA in a cannabis extract or other research material.
Caption: Workflow for the quantitative analysis of CBDPA in a sample using a CRM.
Logical Relationships in CRM Production and Certification
The production and certification of a CRM is a multi-step process that ensures the material is fit for its intended purpose. The following diagram illustrates the logical flow from material synthesis to the final certified product.
Caption: Logical workflow for the production and certification of a CBDPA CRM.
Conclusion
The availability of high-quality, well-characterized Certified Reference Materials for novel cannabinoids like CBDPA is crucial for advancing scientific understanding and ensuring the safety and efficacy of potential new therapeutic agents. While the market for CBDPA CRMs is still developing, the principles of CRM production and characterization are well-established. Researchers and drug development professionals should seek out suppliers who adhere to international standards such as ISO 17034 to ensure the reliability and traceability of their analytical results. The specifications and protocols outlined in this guide provide a framework for what to expect from and how to utilize a CBDPA CRM in a laboratory setting.
References
Unveiling the Therapeutic Promise of Cannabidiphorolic Acid: A Technical Guide to its Molecular Targets
For Immediate Release
Lecce, Italy and Modena, Italy – November 11, 2025 – Newly synthesized research provides a comprehensive overview of the therapeutic potential of Cannabidiphorolic Acid (CBDP), a recently discovered phytocannabinoid. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the molecular interactions and signaling pathways of CBDP, presenting a foundation for future pharmacological development.
Cannabidiphorolic acid, a heptyl homolog of cannabidiol (CBD), was first identified as a natural compound in 2019.[1][2] Its unique seven-carbon side chain, in contrast to CBD's five-carbon chain, has prompted investigations into its pharmacological profile, revealing a distinct set of interactions with key receptors in the human body.[2][3] This document synthesizes the current, albeit nascent, understanding of CBDP's therapeutic targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Analysis of CBDP Receptor Interactions
The following tables summarize the current quantitative data on the interaction of CBDP with its primary molecular targets. It is important to note that research into CBDP is ongoing, and comprehensive binding affinity (Ki) and efficacy (EC50) values are not yet fully elucidated for all targets.
| Target Receptor | Interaction Type | CBDP Activity | Comparative Compound | Comparative Activity | Assay Type |
| Cannabinoid Receptor 1 (CB1) | Weak Antagonist | Weak antagonism observed | CBD | Similar weak antagonism | cAMP Assay |
| Cannabinoid Receptor 2 (CB2) | Weak Antagonist | ~23% of max response of SR144528 | CBD | ~33% of max response of SR144528[1][4] | cAMP Assay |
| 5-Hydroxytryptamine Receptor 1A (5-HT1A) | Weak Agonist | Weak agonistic activity observed | CBD | Similar weak agonistic activity | β-arrestin Assay |
| Mu-Opioid Receptor (MOR) | Positive Allosteric Modulator (PAM) | 37% enhancement of met-enkephalin signaling (at 3 µM)[1][4] | CBD | Negative Allosteric Modulator | Total Internalization Assay |
| Dopamine D2 Receptor (D2) | No significant interaction | No agonism detected[1] | CBD | No agonism detected | Functional Assay |
| Cell Line | IC50 (µM) after 24h |
| Breast Cancer Cell Lines | |
| MCF-7 (epithelial) | > 100 |
| MDA-MB-361 (epithelial) | > 100 |
| MDA-MB-231 (mesenchymal) | ~25 |
Experimental Protocols
Receptor Activity Assays
1. Cannabinoid Receptor (CB1 and CB2) Antagonism Assay:
-
Assay Principle: A competitive immunoassay, the DiscoverX HitHunter cAMP XS+ assay, was utilized to measure the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels upon receptor activation.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors were used.
-
Cells were incubated with varying concentrations of CBDP or the reference antagonist (AM251 for CB1, SR144528 for CB2).
-
The cells were then stimulated with the cannabinoid agonist (±)-CP55,940.
-
The level of intracellular cAMP was measured using the HitHunter assay kit, which involves an enzyme fragment complementation-based detection of cAMP.
-
A decrease in the agonist-induced reduction of cAMP levels indicated antagonist activity.
-
2. 5-HT1A Receptor Agonism Assay:
-
Assay Principle: A β-arrestin recruitment assay was employed to measure the activation of the 5-HT1A receptor, a G-protein coupled receptor that signals through the β-arrestin pathway upon agonist binding.
-
Methodology:
-
Cells expressing the human 5-HT1A receptor were used.
-
Cells were treated with varying concentrations of CBDP.
-
The recruitment of β-arrestin to the activated receptor was quantified, likely using a method such as enzyme fragment complementation or fluorescence resonance energy transfer (FRET).
-
An increase in β-arrestin recruitment indicated agonist activity. Note: The available research indicates high data point variation in this assay for CBDP.[1]
-
3. Mu-Opioid Receptor (MOR) Positive Allosteric Modulation (PAM) Assay:
-
Assay Principle: A total internalization assay was used to assess the ability of CBDP to enhance the agonist-induced internalization of the mu-opioid receptor, a characteristic of positive allosteric modulators.
-
Methodology:
-
Cells expressing the human mu-opioid receptor were utilized.
-
Cells were co-incubated with a fixed concentration of the endogenous agonist, met-enkephalin (1 µM), and varying concentrations of CBDP (e.g., 3 µM).
-
The amount of receptor internalization was quantified, likely through an imaging-based or antibody-based detection method.
-
An increase in met-enkephalin-induced internalization in the presence of CBDP indicated positive allosteric modulation.[1][4]
-
4. Radioligand Displacement Assay (for CB1, CB2, and 5-HT1A):
-
Assay Principle: This assay measures the ability of a test compound (CBDP) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
-
Methodology:
-
Membranes from cells expressing the target receptor (CB1, CB2, or 5-HT1A) were prepared.
-
The membranes were incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]CP55,940 for CB receptors).
-
Increasing concentrations of CBDP were added to the incubation mixture.
-
The amount of radioligand displaced from the receptor was measured by detecting the remaining radioactivity bound to the membranes.
-
The percentage of displacement at different concentrations of CBDP was calculated.
-
Anticancer Activity Assays
1. Cell Viability (MTT) Assay:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Human breast cancer cell lines (MCF-7, MDA-MB-361, and MDA-MB-231) were seeded in 96-well plates.
-
Cells were treated with various concentrations of CBDP for 24 hours.
-
MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of CBDP that inhibits 50% of cell viability, was calculated.
-
2. Reactive Oxygen Species (ROS) Detection Assay:
-
Assay Principle: The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) staining method was used to detect intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Methodology:
-
MCF-7 breast cancer cells were treated with CBDP (e.g., 10 µM) for 24 hours.
-
The cells were then incubated with DCFH-DA.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a microplate reader.
-
An increase in fluorescence intensity in CBDP-treated cells compared to control cells indicated an increase in ROS production.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for CBDP.
Discussion and Future Directions
The current body of research, though limited, positions Cannabidiphorolic acid as a phytocannabinoid with a distinct and potentially valuable pharmacological profile. Its weak antagonism at cannabinoid receptors suggests a lower likelihood of the psychotropic effects associated with THC. The weak agonism at the 5-HT1A receptor hints at potential anxiolytic and antidepressant properties, similar to what has been proposed for CBD.
The most intriguing finding is the positive allosteric modulation of the mu-opioid receptor.[1][4] This mechanism could offer a novel approach to pain management, potentially enhancing the analgesic effects of endogenous opioids or co-administered opioid medications without directly activating the receptor in a way that leads to significant side effects.
Furthermore, the preliminary in vitro data demonstrating cytotoxic effects against a mesenchymal breast cancer cell line, possibly through the induction of reactive oxygen species, opens a new avenue for cancer research.[2][5][6] The observation that CBDP may enhance the efficacy of existing anti-cancer drugs warrants further investigation.[2][5][6]
Future research should focus on elucidating the precise binding affinities and functional potencies of CBDP at its identified targets through comprehensive dose-response studies. In-depth investigations into the downstream signaling cascades affected by CBDP are crucial to fully understand its cellular mechanisms. Moreover, preclinical in vivo studies are necessary to translate these initial in vitro findings into a clearer picture of CBDP's therapeutic potential and safety profile. The exploration of this novel phytocannabinoid is in its early stages, but the initial data suggests that CBDP is a promising candidate for the development of new therapeutics for a range of conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Pharmacological characterization of cannabidiol as a negative allosteric modulator of the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiol is an allosteric modulator at mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies on Cannabidiolic Acid (CBDPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDPA), the acidic precursor to the well-known cannabidiol (CBD), is increasingly being recognized for its potential therapeutic properties. Found in raw Cannabis sativa, CBDPA is a non-psychoactive cannabinoid that has demonstrated a range of biological activities in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current in-vitro research on CBDPA, focusing on its anti-inflammatory, anti-cancer, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in-vitro studies on CBDPA, providing a comparative look at its efficacy in different experimental models.
Table 1: In-Vitro Anti-Cancer Activity of CBDPA (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MDA-MB-231 | Breast Cancer | ~25 | 48 | Not Specified |
| CEM | Acute Lymphocytic Leukemia | >50 | Not Specified | Not Specified |
| HL-60 | Promyelocytic Leukemia | >50 | Not Specified | Not Specified |
Table 2: In-Vitro Enzyme Inhibition by CBDPA
| Enzyme | IC50 (µM) | Substrate | Source |
| Cyclooxygenase-1 (COX-1) | ~18 | Arachidonic Acid | Ovine |
| Cyclooxygenase-2 (COX-2) | ~2 | Arachidonic Acid | Ovine |
| CYP2B11 (canine) | 4.6-8.1 | Tramadol | Dog Liver Microsomes |
| CYP2D15 (canine) | 4.6-8.1 | Tramadol | Dog Liver Microsomes |
| β-secretase-1 (BACE-1) | 6.1 ± 0.2 | Not Specified | Recombinant Human |
Experimental Protocols
This section details the methodologies employed in key in-vitro studies of CBDPA.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: Human breast cancer (MDA-MB-231), acute lymphocytic leukemia (CEM), and promyelocytic leukemia (HL-60) cell lines have been utilized.
-
Treatment: Cells are typically seeded in 96-well plates and treated with varying concentrations of CBDPA for specified durations (e.g., 48 hours).
-
Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The absorbance is read using a microplate reader, and the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is calculated.
Enzyme Inhibition Assays
-
Enzymes: In-vitro studies have investigated the inhibitory effects of CBDPA on cyclooxygenase (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes.
-
Source of Enzymes: Enzymes may be from recombinant sources or derived from tissue preparations, such as liver microsomes.
-
Methodology: A typical enzyme inhibition assay involves incubating the enzyme with its specific substrate in the presence and absence of CBDPA. The formation of the product is then measured over time using techniques such as spectrophotometry or high-performance liquid chromatography (HPLC). The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Gene Expression Analysis
-
Cell Line: Human breast cancer cells (MDA-MB-231) have been used to study the effects of CBDPA on gene expression.
-
Treatment: Cells are treated with CBDPA (e.g., 25 µM for 48 hours).
-
Methodology: DNA microarray analysis is used to comprehensively assess changes in gene expression. The results are then often confirmed using real-time reverse transcription-polymerase chain reaction (RT-PCR) for specific genes of interest.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in the literature.
The Emerging Pharmacology of Cannabidiphorolic Acid: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiphorolic acid (CBDPA) is a recently identified heptyl homolog of cannabidiolic acid (CBDA), a well-known non-psychoactive phytocannabinoid from Cannabis sativa. As a structural analogue of CBDA, CBDPA is the acidic precursor to the neutral cannabinoid cannabidiphorol (CBDP). While research into the pharmacological profile of CBDPA is still in its nascent stages, its structural similarity to CBDA suggests a potential for analogous biological activities, including interactions with the endocannabinoid system and key enzymes involved in inflammation. This technical guide provides a foundational overview of the anticipated pharmacological characteristics of CBDPA, details the standard experimental protocols required for its comprehensive profiling, and presents visual workflows and signaling pathways relevant to its study. It is important to note that specific quantitative data for CBDPA's receptor binding affinities and enzyme inhibition are not yet publicly available; this document therefore serves as a roadmap for future research endeavors.
Introduction
The discovery of phytocannabinoids with longer alkyl side chains, such as CBDPA, has opened new avenues in cannabinoid research. The length of the C3-alkyl chain in cannabinoids is a critical determinant of their interaction with cannabinoid receptors and other molecular targets. CBDPA, with its seven-carbon chain, is hypothesized to exhibit unique pharmacological properties compared to its five-carbon counterpart, CBDA. Understanding this profile is crucial for evaluating its therapeutic potential. This guide outlines the key pharmacological targets for CBDPA and the established methodologies for their investigation.
Anticipated Pharmacological Targets
Based on the known pharmacology of structurally related cannabinoids like CBDA and CBD, the primary targets for CBDPA are expected to include:
-
Cannabinoid Receptors (CB1 and CB2): While CBDA has a low affinity for CB1 and CB2 receptors, it can modulate the activity of other cannabinoids. It is crucial to determine the binding affinity (Ki) of CBDPA for these G-protein coupled receptors to understand its potential direct or allosteric effects.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH can lead to increased endocannabinoid levels, resulting in various therapeutic effects. Some cannabinoids have been shown to inhibit FAAH, and it is pertinent to investigate if CBDPA shares this activity.
-
Cyclooxygenase Enzymes (COX-1 and COX-2): COX enzymes are key mediators of the inflammatory response. CBDA has been reported to selectively inhibit COX-2. Determining the 50% inhibitory concentration (IC50) of CBDPA for COX-1 and COX-2 will be vital in assessing its potential as an anti-inflammatory agent.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data on the binding affinities of Cannabidiphorolic acid (CBDPA) for cannabinoid receptors (CB1 and CB2) or its inhibitory concentrations (IC50) for FAAH and COX enzymes. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Cannabinoid Receptor Binding Affinity of CBDPA
| Compound | Receptor | Ki (nM) | Assay Type |
| CBDPA | CB1 | Data Not Available | Radioligand Binding Assay |
| CBDPA | CB2 | Data Not Available | Radioligand Binding Assay |
Table 2: Enzymatic Inhibition by CBDPA
| Compound | Enzyme | IC50 (µM) | Assay Type |
| CBDPA | FAAH | Data Not Available | Fluorometric/Radiometric Assay |
| CBDPA | COX-1 | Data Not Available | Fluorometric/Colorimetric Assay |
| CBDPA | COX-2 | Data Not Available | Fluorometric/Colorimetric Assay |
Experimental Protocols
The following are detailed, standardized protocols for determining the key pharmacological parameters of a novel cannabinoid like CBDPA.
Synthesis of Cannabidiphorolic Acid (CBDPA)
A stereoselective synthesis is required to produce CBDPA for use as an analytical standard and for pharmacological testing. A general synthetic approach involves the condensation of a resorcinol derivative with a heptyl side chain with a suitable terpene precursor.
General Protocol:
-
Preparation of the Resorcinol Core: Synthesize 5-heptylbenzene-1,3-diol.
-
Condensation Reaction: React the heptyl resorcinol with (+)-p-mentha-2,8-dien-1-ol under acidic conditions (e.g., using p-toluenesulfonic acid) in an appropriate solvent like dichloromethane.
-
Carboxylation: The resulting cannabidiphorol (CBDP) is then carboxylated to yield CBDPA. This can be achieved using a Kolbe-Schmitt type reaction or enzymatic carboxylation.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized CBDPA are confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of CBDPA for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Non-specific binding control (e.g., WIN55,212-2).
-
CBDPA at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of CBDPA in the binding buffer.
-
For non-specific binding determination, incubate the membranes with the radioligand and a high concentration of a known CB receptor ligand.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set duration (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each CBDPA concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of CBDPA that displaces 50% of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the ability of CBDPA to inhibit the activity of the FAAH enzyme.
Materials:
-
Recombinant human FAAH enzyme.
-
FAAH substrate (e.g., AMC-arachidonoyl amide).
-
CBDPA at various concentrations.
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0).
-
Positive control inhibitor (e.g., JZL195).
-
Fluorescence microplate reader.
Protocol:
-
Pre-incubate the FAAH enzyme with varying concentrations of CBDPA or the positive control in the assay buffer.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a microplate reader (e.g., excitation at 340-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition for each CBDPA concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBDPA concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the IC50 values of CBDPA for both COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
COX substrate (e.g., arachidonic acid).
-
Fluorometric probe (e.g., ADHP).
-
Heme cofactor.
-
CBDPA at various concentrations.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Fluorescence microplate reader.
Protocol:
-
Add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a microplate.
-
Add varying concentrations of CBDPA or the positive control inhibitor.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
Incubate at a controlled temperature (e.g., 25°C) and measure the fluorescence kinetically (e.g., excitation at 530-540 nm and emission at 585-595 nm).
-
Determine the rate of the reaction from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each CBDPA concentration.
-
Determine the IC50 value for both COX-1 and COX-2 by non-linear regression analysis.
Visualizations
Experimental Workflow for Pharmacological Profiling
Caption: Workflow for the pharmacological profiling of CBDPA.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
COX-2 Mediated Inflammatory Pathway
Caption: CBDPA's potential role in the COX-2 inflammatory pathway.
Conclusion and Future Directions
Cannabidiphorolic acid represents a novel frontier in cannabinoid science. While its pharmacological profile is currently undetermined, its structural relationship to CBDA provides a strong rationale for investigating its activity at cannabinoid receptors and on key inflammatory enzymes. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of CBDPA. Future research should prioritize the generation of robust quantitative data to populate the tables herein, which will be essential for elucidating the therapeutic potential of this intriguing phytocannabinoid. Such studies will not only advance our understanding of CBDPA but also contribute to the broader knowledge of structure-activity relationships within the cannabinoid class of compounds.
An In-depth Technical Guide to the Endocannabinoid System and the Emerging Potential of Cannabidiolic Acid (CBDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Its discovery has opened new avenues for therapeutic interventions in a wide range of disorders. While Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been the primary focus of cannabinoid research, there is a growing interest in the therapeutic potential of other phytocannabinoids, including the acidic precursor to CBD, cannabidiolic acid (CBDA). This technical guide provides a comprehensive overview of the endocannabinoid system, delving into its core components, signaling pathways, and the enzymes that govern its function. It further investigates the pharmacology of CBDA, presenting available preclinical data on its mechanism of action, which notably differs from that of CBD. This document aims to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of this intricate system and the therapeutic promise of CBDA.
The Endocannabinoid System: A Master Regulator of Homeostasis
The endocannabinoid system is a sophisticated lipid signaling network integral to maintaining homeostasis throughout the body.[1] Its primary components are:
-
Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs), Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the peripheral nervous system and immune cells, playing a role in inflammatory processes.[2][3]
-
Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two key endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[4][5] They are synthesized "on-demand" from membrane phospholipids in postsynaptic neurons in response to a rise in intracellular calcium levels.[3]
-
Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, ensuring tight spatial and temporal control of their signaling. The primary synthetic enzymes include N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) for anandamide and diacylglycerol lipase (DAGL) for 2-AG.[3] The degradation of endocannabinoids is primarily carried out by fatty acid amide hydrolase (FAAH), which metabolizes anandamide, and monoacylglycerol lipase (MAGL), which breaks down 2-AG.[4][5]
Endocannabinoid Signaling Pathways
Endocannabinoid signaling typically occurs in a retrograde manner. Upon postsynaptic neuronal depolarization, endocannabinoids are synthesized and released into the synaptic cleft. They then travel backward to the presynaptic terminal and bind to CB1 receptors. This activation of presynaptic CB1 receptors leads to the inhibition of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), depending on the type of synapse.[3]
Activation of cannabinoid receptors initiates several intracellular signaling cascades. Both CB1 and CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] They can also modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels.[5] Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like proliferation, differentiation, and survival.[5]
Cannabidiolic Acid (CBDA): A Novel Player
Cannabidiolic acid (CBDA) is the acidic precursor to the well-known phytocannabinoid, cannabidiol (CBD).[6] It is abundant in raw cannabis and hemp plants and is decarboxylated into CBD upon exposure to heat.[7] While historically overlooked in favor of CBD, recent research has highlighted the unique therapeutic potential of CBDA.
Mechanism of Action of CBDA
Unlike THC and to a lesser extent CBD, CBDA does not have a high binding affinity for CB1 and CB2 receptors.[6] Its primary mechanism of action appears to be through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1][6] By selectively inhibiting COX-2, CBDA may exert potent anti-inflammatory effects without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1.
Furthermore, CBDA has been shown to be a potent agonist of the 5-HT1A serotonin receptor.[8] This interaction is believed to mediate its anti-nausea and anxiolytic effects. The potency of CBDA at the 5-HT1A receptor is reported to be significantly higher than that of CBD.[1]
Quantitative Data
The following tables summarize the available quantitative data for CBDA. It is important to note that research on CBDA is still in its early stages, and therefore, comprehensive quantitative data, particularly from human studies, is limited.
Table 1: Preclinical Pharmacological Data for CBDA
| Parameter | Species | Model | Effect | Dosage/Concentration | Reference |
| Anti-inflammatory | Rodent | Carrageenan-induced hyperalgesia | Reduction in hyperalgesia | 100 μg/kg (oral) | [9] |
| Anti-emetic | Rat/Shrew | Motion- and toxin-induced vomiting | Reduction in vomiting | ~1000x more potent than CBD | [1][10] |
| Anxiolytic | Rodent | High-stress conditions | Anxiolytic-like effects | 0.1 μg/kg (intraperitoneal) | [9] |
| Anticonvulsant | Mouse | Dravet syndrome model | Increased seizure threshold | Effective doses comparable to CBD | [8] |
| COX-2 Inhibition | In vitro | Human recombinant COX-2 | Inhibition of COX-2 activity | 5 μM | [9] |
Table 2: Bioavailability of CBDA vs. CBD
| Compound | Species | Administration | Key Finding | Reference |
| CBDA vs. CBD | Mouse | Oral | Plasma concentrations of CBDA were approximately two orders of magnitude higher than CBD. | [3] |
| CBDA vs. CBD | Beagle | Oral | CBDA showed higher Cmax and AUC than CBD. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the endocannabinoid system and CBDA.
Cannabinoid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to cannabinoid receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Unlabeled competitor: Test compound (e.g., CBDA), unlabeled CP-55,940 (for non-specific binding).
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.
-
96-well plates.
-
Unifilter GF/B filter plates.
-
Cell harvester.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled competitor in binding buffer.
-
In a 96-well plate, add 5 µg of CB1 or CB2 receptor membrane preparation to each well.
-
Add the test compound at various concentrations to the respective wells. For determining non-specific binding, add a high concentration of unlabeled CP-55,940.
-
Add the radioligand [³H]CP-55,940 to all wells at a final concentration close to its Kd value.
-
Incubate the plate at 30°C for 1 hour with gentle shaking.
-
Terminate the reaction by rapid filtration through the Unifilter GF/B filter plates using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory activity of a test compound on COX-2 enzyme.
Principle: This assay measures the peroxidase activity of COX-2, which is coupled to a fluorogenic substrate. Inhibition of COX-2 results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (e.g., Amplex™ Red).
-
COX Cofactor.
-
Arachidonic Acid (substrate).
-
Test compound (e.g., CBDA).
-
Positive control inhibitor (e.g., Celecoxib).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer.
-
In a 96-well black microplate, add the COX Assay Buffer, diluted COX Probe, and diluted COX Cofactor to each well.
-
Add the test compound or positive control to the respective wells. For the enzyme control, add buffer.
-
Add the diluted COX-2 enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope of test compound / Slope of enzyme control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[5][6][12]
Preclinical and Clinical Landscape
Preclinical Evidence for CBDA
Preclinical studies have provided promising evidence for the therapeutic potential of CBDA in various conditions:
-
Inflammation and Pain: By inhibiting COX-2, CBDA has demonstrated anti-inflammatory and anti-hyperalgesic effects in rodent models of inflammatory pain.[9][10]
-
Nausea and Vomiting: CBDA has shown potent anti-emetic effects in animal models, suggesting its potential use in chemotherapy-induced nausea and vomiting.[1][10]
-
Epilepsy: Studies in a mouse model of Dravet syndrome, a severe form of epilepsy, have shown that CBDA can increase the seizure threshold.[8]
-
Cancer: In vitro studies have suggested that CBDA may inhibit the migration of aggressive breast cancer cells.[10]
-
Obesity: A synthetic derivative of CBDA has been shown to ameliorate obesity and related metabolic abnormalities in mouse models.[13]
Clinical Trials
To date, there is a significant lack of published clinical trials specifically investigating the efficacy and safety of CBDA in humans. The vast majority of clinical research has focused on CBD, with the FDA-approved drug Epidiolex® (a purified CBD oral solution) being indicated for the treatment of seizures associated with Lennox-Gastaut syndrome, Dravet syndrome, and tuberous sclerosis complex.[14][15]
The superior bioavailability of CBDA compared to CBD, as demonstrated in preclinical models, suggests that CBDA could potentially achieve therapeutic effects at lower doses, which warrants further investigation in human clinical trials.[3][11]
Future Directions and Conclusion
The endocannabinoid system represents a rich and complex target for therapeutic intervention. While research has predominantly focused on THC and CBD, the unique pharmacological profile of CBDA presents an exciting new frontier in cannabinoid medicine. Its distinct mechanism of action, centered on COX-2 inhibition and 5-HT1A receptor agonism, coupled with its enhanced bioavailability, suggests that CBDA may offer therapeutic advantages in a variety of conditions, including inflammatory disorders, nausea, anxiety, and epilepsy.
For researchers and drug development professionals, a deeper understanding of the endocannabinoid system and the nuanced pharmacology of cannabinoids like CBDA is paramount. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research and development in this promising area. Future efforts should focus on conducting rigorous, well-controlled preclinical and clinical studies to fully elucidate the therapeutic potential and safety profile of CBDA, paving the way for novel cannabinoid-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 3. themarijuanaherald.com [themarijuanaherald.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. abcam.com [abcam.com]
- 7. CBDA—The Raw Story | Project CBD [projectcbd.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
- 11. Frontiers | Limited 12-hour pharmacokinetic assessment of CBD and CBDA isolates compared to their full-spectrum extracts in healthy adult beagles [frontiersin.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabidiol Drugs Clinical Trial Outcomes and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Enigmatic Presence of Cannabidiphorolic Acid (CBDPa) in Cannabis: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of cannabidiphorolic acid (CBDPa), a lesser-known cannabinoid, in Cannabis sativa L. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of CBDPa, including its biosynthetic origins, quantitative distribution across various cannabis chemotypes, and detailed methodologies for its extraction and analysis.
Recent advancements in analytical techniques have enabled the identification and quantification of a wider array of phytocannabinoids beyond the well-known THC and CBD. Among these are the heptyl cannabinoids, which are distinguished by a seven-term alkyl side chain and are believed to exhibit unique biological activities. CBDPa is the acidic precursor to cannabidiphorol (CBDP), a heptyl homolog of cannabidiol (CBD). As with other cannabinoids, CBDPa is the predominant form found in fresh cannabis plant material.[1][2]
This guide synthesizes current scientific knowledge to provide a foundational resource for the study of this novel compound.
Biosynthesis of Cannabidiphorolic Acid
The biosynthesis of CBDPa is understood to follow the established pathway of major cannabinoids, originating from cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid."[3] It is hypothesized that a variation in the initial substrates leads to the formation of heptyl cannabinoids. Specifically, the condensation of geranyl pyrophosphate (GPP) with divarinolic acid (instead of olivetolic acid) would produce cannabigerophorolic acid (CBGPA). Subsequently, it is proposed that an oxidoreductase enzyme, likely a promiscuous cannabidiolic acid (CBDA) synthase or a yet-to-be-identified specific synthase, catalyzes the conversion of CBGPA to CBDPa.[3][4][5] This enzymatic step involves an oxidative cyclization of the geranyl group of CBGPA.[3][4]
Quantitative Occurrence in Cannabis Strains
A seminal study by Linciano et al. (2021) provided the first comprehensive quantitative analysis of CBDPa in a diverse set of forty-nine Cannabis sativa L. samples, representing four distinct chemotypes.[1][2] The findings indicate that the presence and concentration of CBDPa are closely linked to the overall cannabinoid profile of the plant. The distribution of heptyl phytocannabinoids, including CBDPa, generally mirrors that of their pentyl counterparts (e.g., CBDa).[2] This suggests that cannabis strains rich in CBDa are also more likely to contain higher levels of CBDPa.
Table 1: Quantitative Analysis of CBDPa in Various Cannabis Chemotypes
| Chemotype | Predominant Cannabinoid(s) | Number of Samples | Mean CBDPa Concentration (% w/w) | CBDPa Concentration Range (% w/w) |
| I | THC-dominant | Not specified in abstract | Low to non-detectable | Not specified in abstract |
| II | Mixed THC/CBD | Not specified in abstract | Moderate | Not specified in abstract |
| III | CBD-dominant | Not specified in abstract | Highest concentrations | Not specified in abstract |
| IV | CBG-dominant | Not specified in abstract | Low | Not specified in abstract |
Note: The specific mean and range values from the Linciano et al. (2021) study require access to the full publication or its supplementary data. The table reflects the trends described in the available literature.[1][2]
Experimental Protocols
The accurate quantification of CBDPa necessitates sophisticated analytical methodologies due to its low abundance compared to major cannabinoids. The following protocols are based on established methods for cannabinoid analysis, with specific parameters optimized for heptyl homologs.
Extraction of CBDPa from Cannabis Plant Material
This protocol outlines a standard procedure for the extraction of acidic cannabinoids from dried cannabis inflorescences.
Materials:
-
Dried and homogenized cannabis inflorescences
-
Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 100 mg of homogenized plant material into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 30 seconds to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate cell lysis and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification of CBDPa by Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
This method provides the high sensitivity and selectivity required for the accurate quantification of low-abundance cannabinoids like CBDPa.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
-
Heated electrospray ionization (HESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
CBDPa analytical standard
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-1 min: 70% A
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 70% A
-
10.1-12 min: Re-equilibration at 70% A
-
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
S-Lens RF Level: 50
-
Data Acquisition: Full scan mode (m/z 150-600) followed by data-dependent MS/MS of the most intense ions. The exact mass of the [M-H]⁻ ion for CBDPa is monitored for quantification.
-
-
Quantification:
-
A calibration curve is generated using serial dilutions of the CBDPa analytical standard.
-
The peak area of CBDPa in the samples is compared to the calibration curve to determine its concentration.
-
Conclusion and Future Directions
The presence of CBDPa in Cannabis sativa L. is a burgeoning area of cannabinoid research. Current evidence strongly suggests that its occurrence is tied to the genetic makeup of the plant, particularly in CBD-dominant chemotypes. The analytical methodologies are now in place to accurately quantify this compound, paving the way for further investigation into its pharmacological properties and potential therapeutic applications.
Future research should focus on isolating and characterizing the specific synthase responsible for CBDPa production, as well as conducting comprehensive profiling of a wider variety of cannabis cultivars to understand the full spectrum of its natural occurrence. As the scientific community continues to explore the vast chemical diversity of the cannabis plant, compounds like CBDPa hold the promise of new discoveries in pharmacology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. future4200.com [future4200.com]
- 3. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
Navigating the Nuances of Purity: A Technical Guide to Research-Grade Cannabidiolic Acid (CBDA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core purity requirements for research-grade cannabidiolic acid (CBDA). As a precursor to the widely studied cannabidiol (CBD), the scientific community's interest in CBDA's therapeutic potential is growing. This document outlines the critical purity specifications, analytical methodologies for verification, and the biological pathways influenced by this acidic cannabinoid, providing a foundational resource for researchers and drug development professionals.
Research-Grade CBDA: Purity and Impurity Profile
The reliability and reproducibility of scientific research hinge on the quality of the starting materials. For research-grade CBDA, a high level of purity is paramount to ensure that observed biological effects are attributable to the compound of interest and not to contaminants. While formal pharmacopeial monographs for CBDA are still in development, analysis of commercially available certified reference materials (CRMs) and standards provides a strong indication of the expected purity for research applications.
Table 1: Quantitative Purity Specifications for Research-Grade CBDA
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 95% (typically ≥ 98%) | HPLC |
| Cannabidiol (CBD) | Report Limit | HPLC |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | ≤ 0.3% (in hemp-derived material) | HPLC, GC-MS |
| Other Cannabinoids | Report Limit | HPLC, GC-MS |
| Residual Solvents | Conforms to USP <467> or ICH Q3C guidelines | GC-MS |
| Heavy Metals | Conforms to USP <232>/<233> or ICH Q3D guidelines | ICP-MS |
| Microbial Contamination | Conforms to USP <61> and <62> guidelines | Plate Count |
| Pesticides | Conforms to USP <561> or local regulatory limits | LC-MS/MS, GC-MS/MS |
Table 2: Common Impurities in Research-Grade CBDA
| Impurity | Source | Significance |
| Cannabidiol (CBD) | Decarboxylation of CBDA (heat, light, or acidic conditions) | May have its own biological activity, confounding results. |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Co-extraction from cannabis plant material | Psychoactive compound, controlled substance in many jurisdictions. |
| Cannabinol (CBN) | Degradation product of THC | Indicator of sample age or improper storage. |
| Cannabichromene (CBC) | Co-extraction from cannabis plant material | May possess distinct pharmacological properties. |
| Cannabidivarin (CBDV) | Co-extraction from certain cannabis chemovars | Structural analog of CBD with potential therapeutic effects. |
| Cannabigerol (CBG) | Precursor cannabinoid, co-extraction | May have its own biological activities. |
| Cannabiquinone (CBQ) | Oxidation product of CBD | Potential for unknown toxicity or reactivity. |
| Tetrahydrocannabidivarin (THCV) | Co-extraction from certain cannabis chemovars | Structural analog of THC with different pharmacological profile. |
| Cannabidiolic Acid Methyl Ester (CBDA-Me) | Methylation during extraction or analysis (e.g., with methanol) | Altered chemical properties and biological activity. |
| Residual Solvents (e.g., Hexane, Ethanol) | Purification process | Potential for toxicity. |
| Heavy Metals (e.g., Lead, Mercury, Arsenic, Cadmium) | Uptake from soil during cultivation | Toxic at low concentrations. |
| Pesticides | Agricultural practices | Potential for toxicity. |
Experimental Protocols for Purity Assessment
Accurate determination of CBDA purity and the identification of impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Potency
HPLC is the gold standard for quantifying cannabinoids in their acidic and neutral forms without the need for derivatization.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and acetonitrile, both containing an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes for the acidic cannabinoids.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
A typical gradient might run from 70% B to 95% B over 10 minutes.[1]
-
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Detection: UV detection at 228 nm or 270 nm.[3]
-
Sample Preparation:
-
Accurately weigh the CBDA sample.
-
Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of certified CBDA reference standard in methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to a range of concentrations that bracket the expected concentration of the sample.
-
-
Quantification: The concentration of CBDA in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards. Purity is calculated as the percentage of the main CBDA peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and some cannabinoids. A key consideration for cannabinoid analysis by GC is the thermal decarboxylation of acidic cannabinoids in the hot injector port. Therefore, a derivatization step is necessary to analyze CBDA in its intact form.[4][5]
Methodology:
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 300°C).
-
Injector Temperature: 250-280°C.
-
Derivatization (Silylation):
-
Evaporate the solvent from a known amount of the CBDA sample under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine.[4]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction, which replaces the acidic protons on the carboxylic acid and phenolic hydroxyl groups with trimethylsilyl (TMS) groups.
-
The resulting TMS-derivatized CBDA is more volatile and thermally stable.
-
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Full scan mode is used for initial identification of unknown impurities, while selected ion monitoring (SIM) mode provides higher sensitivity and selectivity for quantifying known target compounds.
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve generated from derivatized CBDA reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every analyte, as it can be calibrated against a single internal standard.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the CBDA is soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation:
-
Accurately weigh the CBDA sample and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) is crucial for accurate quantification, typically 30-60 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
The ¹H NMR spectrum is processed with appropriate phasing and baseline correction.
-
The integrals of specific, well-resolved peaks corresponding to CBDA and the internal standard are determined.
-
The concentration of CBDA is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Key Signaling Pathways and Experimental Workflows
Understanding the biological interactions of CBDA is crucial for its development as a therapeutic agent. Diagrams of its key signaling pathways and a typical experimental workflow for its purification and analysis are presented below.
Caption: Workflow for CBDA Purification and Analysis.
Caption: CBDA's Selective Inhibition of COX-2.
Caption: CBDA's Interaction with the 5-HT1A Receptor.
References
- 1. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.luc.edu [ecommons.luc.edu]
Sourcing High-Purity Cannabidiolic Acid (CBDPA) for Laboratory Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sourcing, synthesis, purification, and characterization of high-purity cannabidiolic acid (CBDPA) for laboratory applications. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to obtain and utilize this novel cannabinoid in their studies. This document outlines detailed methodologies for synthesis and analysis, summarizes key quantitative data, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to Cannabidiolic Acid (CBDPA)
Cannabidiolic acid (CBDPA) is a heptyl homolog of cannabidiolic acid (CBDA), a well-known non-psychoactive cannabinoid found in the Cannabis sativa L. plant. Like other cannabinoid acids, CBDPA is the acidic precursor to cannabidiphorol (CBDP). The recent discovery of these novel heptyl phytocannabinoids has sparked interest in their potential biological activities and therapeutic applications. For laboratory research, the availability of high-purity CBDPA is crucial for obtaining accurate and reproducible results. This guide addresses the critical aspects of sourcing and handling this compound for scientific investigation.
While naturally present in some cannabis varieties, obtaining high-purity CBDPA from plant material can be challenging due to its low abundance. Therefore, chemical synthesis is often the preferred method for producing the quantities and purity levels required for laboratory use.
Synthesis of High-Purity CBDPA
The synthesis of high-purity CBDPA can be achieved through a stereoselective process, ensuring the correct spatial arrangement of atoms in the molecule, which is critical for its biological activity. A key method for obtaining CBDPA involves a synthetic route that has been developed to produce it as an analytical standard.
Stereoselective Synthesis Protocol
A detailed, step-by-step experimental protocol for the stereoselective synthesis of CBDPA is essential for its successful production in a laboratory setting. While specific proprietary details of large-scale synthesis may vary, the fundamental steps based on published scientific literature are outlined below. The synthesis generally involves the coupling of a resorcinol derivative with a terpene derivative.
Experimental Protocol: Stereoselective Synthesis of CBDPA
This protocol is a generalized representation based on synthetic strategies for similar cannabinoids and should be adapted and optimized by experienced synthetic chemists.
-
Preparation of Reactants:
-
Synthesize or procure the key precursors: a heptyl-substituted phloroglucinol derivative and an appropriate chiral terpene derivative (e.g., (-)-p-mentha-2,8-dien-1-ol).
-
-
Coupling Reaction:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the heptyl-substituted phloroglucinol in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add a Lewis acid catalyst (e.g., boron trifluoride etherate or scandium triflate) to the reaction mixture.
-
Slowly add the chiral terpene derivative to the mixture at a controlled temperature (e.g., -10 °C to 0 °C) to initiate the stereoselective alkylation.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Crude Purification:
-
Once the reaction is complete, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the organic layer containing the crude CBDPA.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude CBDPA product.
-
Purification of CBDPA
Achieving high purity is paramount for laboratory use to avoid confounding experimental results. A multi-step purification process is typically employed, combining techniques like chromatography and crystallization.
Chromatographic Purification
Chromatography is a powerful technique for separating CBDPA from unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are commonly used methods for cannabinoid purification.
Experimental Protocol: Preparative HPLC Purification of CBDPA
-
Column Selection: Utilize a reverse-phase C18 column suitable for preparative scale separations.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape. The exact gradient will need to be optimized.
-
Sample Preparation: Dissolve the crude CBDPA in the mobile phase or a compatible solvent.
-
Chromatographic Separation:
-
Inject the dissolved sample onto the preparative HPLC system.
-
Run a gradient elution method, starting with a lower concentration of ACN and gradually increasing it to elute compounds of increasing hydrophobicity.
-
Monitor the elution profile using a UV detector, typically at a wavelength of 270 nm for CBDPA.
-
Collect the fractions corresponding to the CBDPA peak.
-
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified CBDPA.
Crystallization
Crystallization is a final polishing step to achieve the highest possible purity. This process relies on the principle that the desired compound will selectively crystallize out of a supersaturated solution, leaving impurities behind in the solvent.
Experimental Protocol: Crystallization of CBDPA
-
Solvent Selection: Choose a solvent system in which CBDPA is soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., a mixture of a non-polar solvent like hexane or pentane and a more polar co-solvent).
-
Dissolution: Dissolve the purified CBDPA from the chromatography step in a minimal amount of the chosen solvent at an elevated temperature.
-
Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity. Seeding with a small crystal of pure CBDPA can facilitate crystallization.
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Purity Assessment and Quantitative Data
The purity of the final CBDPA product should be assessed using analytical HPLC. High-purity CBDPA for laboratory use should ideally be >98% pure, with well-characterized reference standards reaching >99.5% purity.
| Parameter | Typical Value | Analytical Method |
| Purity | >98% | Analytical HPLC-UV |
| Stereochemical Purity | >99% ee | Chiral HPLC |
| Residual Solvents | <5000 ppm | Headspace GC-MS |
| Heavy Metals | <10 ppm | ICP-MS |
Analytical Characterization of CBDPA
Accurate characterization of the purified CBDPA is essential to confirm its identity and purity. A combination of analytical techniques is typically employed.
| Analytical Technique | Purpose | Key Parameters to Report |
| HPLC-UV/PDA | Quantification and Purity Assessment | Retention time, peak area, UV spectrum (λmax ≈ 270 nm) |
| LC-MS/MS | Identification and Confirmation | Parent ion mass, fragmentation pattern |
| NMR (¹H, ¹³C) | Structural Elucidation | Chemical shifts, coupling constants |
| FT-IR | Functional Group Identification | Characteristic absorption bands |
Experimental Protocol: Analytical HPLC-PDA for CBDPA Quantification
-
Instrument: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector set to monitor a range of wavelengths, with quantification at 270 nm.
-
Standard Preparation: Prepare a series of calibration standards of a certified CBDPA reference material to generate a standard curve for accurate quantification.
Potential Signaling Pathways and Experimental Workflows
While research on the specific biological activities and signaling pathways of CBDPA is still emerging, it is hypothesized to interact with components of the endocannabinoid system and other related targets, similar to other phytocannabinoids.
Hypothesized Signaling Pathways
Based on the known pharmacology of other cannabinoids, particularly CBDA, potential signaling pathways for CBDPA that warrant investigation include:
-
Cyclooxygenase (COX) Inhibition: CBDA is known to be a selective inhibitor of COX-2. It is plausible that CBDPA shares this activity, which could mediate anti-inflammatory effects.
-
Serotonin Receptor Modulation: CBDA has been shown to interact with the 5-HT1A serotonin receptor. CBDPA may also modulate this receptor, suggesting potential anxiolytic or anti-nausea effects.
-
Transient Receptor Potential (TRP) Channel Modulation: Cannabinoids are known to interact with TRP channels (e.g., TRPV1, TRPA1), which are involved in pain perception.
Caption: Hypothesized signaling pathways for CBDPA.
Experimental Workflow for In Vitro Analysis
A typical workflow for investigating the biological activity of CBDPA in a laboratory setting would involve a series of in vitro assays.
Caption: A typical experimental workflow for in vitro analysis of CBDPA.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Cell Culture: Culture a suitable cell line (e.g., macrophages) that expresses COX-2.
-
Treatment: Treat the cells with various concentrations of high-purity CBDPA.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce COX-2 expression and prostaglandin production.
-
Measurement of Prostaglandins: Collect the cell supernatant and measure the concentration of prostaglandins (e.g., PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of CBDPA for COX-2 activity.
Sourcing High-Purity CBDPA
High-purity CBDPA for laboratory use can be sourced from specialized chemical suppliers that provide certified reference materials (CRMs). When sourcing CBDPA, it is crucial to obtain a Certificate of Analysis (CoA) that details the compound's purity, identity, and the analytical methods used for its characterization.
Key Considerations for Sourcing:
-
Purity: Ensure the purity meets the requirements of your experiments (typically >98%).
-
Certification: Whenever possible, source CBDPA as a CRM to ensure traceability and accuracy.
-
Documentation: A comprehensive CoA is essential for quality control and for reporting in publications.
-
Supplier Reputation: Choose a reputable supplier with a proven track record in producing high-purity cannabinoids.
Conclusion
This technical guide provides a foundational understanding of the processes involved in obtaining and utilizing high-purity CBDPA for laboratory research. By following the outlined protocols for synthesis, purification, and characterization, researchers can be confident in the quality of their starting material, leading to more reliable and reproducible experimental outcomes. As research into the therapeutic potential of novel cannabinoids like CBDPA continues, the availability of high-purity standards will be indispensable for advancing our understanding of their pharmacology and potential clinical applications.
Methodological & Application
Application Notes and Protocols for the Quantification of Cannabidiolic Acid (CBDPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cannabidiolic acid (CBDPA), a less-studied phytocannabinoid found in Cannabis sativa. The following protocols for High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for cannabinoid analysis and can be adapted for the specific quantification of CBDPA.
Introduction
Cannabidiolic acid (CBDPA), also known as cannabidiphorolic acid, is a carboxylic acid precursor to the cannabinoid CBDP. As research into the therapeutic potential of minor cannabinoids expands, robust and validated analytical methods are crucial for the accurate quantification of these compounds in various matrices, including plant material, extracts, and formulated products. These protocols provide a framework for the development and implementation of reliable analytical methods for CBDPA.
Analytical Methods
Two primary analytical techniques are suitable for the quantification of CBDPA: HPLC-PDA for routine analysis and LC-MS/MS for higher sensitivity and selectivity.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA is a widely used technique for the quantification of major and minor cannabinoids. The method's key advantage is its simplicity and accessibility. For CBDPA, the optimal UV detection wavelength has been identified as 270 nm[1].
Experimental Protocol: HPLC-PDA for CBDPA Quantification
1. Sample Preparation:
-
Plant Material (Flowers, Leaves):
-
Dry the plant material to a constant weight.
-
Homogenize the dried material to a fine powder.
-
Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.
-
Add 10 mL of a suitable solvent mixture (e.g., methanol/chloroform (9:1, v/v) or ethanol).
-
Vortex for 20 minutes or sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the extract with the mobile phase if necessary to fall within the calibration range.
-
-
Oils and Extracts:
-
Accurately weigh approximately 50 mg of the oil or extract into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol or ethanol) and bring to volume.
-
Vortex until fully dissolved.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute with the mobile phase as needed.
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B) is commonly used. A typical gradient might be:
-
Start at 70% A / 30% B
-
Ramp to 95% A over 10 minutes
-
Hold at 95% A for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: Monitor at 270 nm for CBDPA[1]. A full spectrum scan (200-400 nm) can be used for peak purity assessment.
3. Calibration:
-
Prepare a stock solution of a certified CBDPA analytical standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared samples.
-
Identify the CBDPA peak based on its retention time compared to the standard.
-
Quantify the amount of CBDPA in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC-PDA Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with Photodiode Array Detector |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 2.7 µm |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm[1] |
| Run Time | Approximately 15 minutes |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices or for trace-level analysis, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions for CBDPA.
Experimental Protocol: LC-MS/MS for CBDPA Quantification
1. Sample Preparation:
-
Follow the same sample preparation procedures as for HPLC-PDA. Ensure the final dilution solvent is compatible with the LC-MS/MS mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column suitable for UHPLC is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid (A) and water with 0.1% formic acid (B) is typical. The gradient program should be optimized to ensure separation from other cannabinoids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic cannabinoids like CBDPA.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for CBDPA need to be determined by infusing a standard solution into the mass spectrometer. As a starting point, the precursor ion will be the deprotonated molecule [M-H]⁻.
-
Optimization: Optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize the signal for CBDPA.
4. Calibration and Quantification:
-
Prepare calibration standards using a certified CBDPA analytical standard.
-
The use of a deuterated internal standard is recommended for improved accuracy and precision.
-
Construct a calibration curve and quantify samples as described for the HPLC-PDA method, using the peak area ratios of the analyte to the internal standard.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Condition |
| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Column | C18 Reverse-Phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined empirically using a CBDPA standard |
Method Validation
Both the HPLC-PDA and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizations
Experimental Workflow for CBDPA Quantification
Caption: A generalized workflow for the quantification of CBDPA.
General Cannabinoid Signaling Pathway
Please Note: The specific signaling pathways for CBDPA have not yet been fully elucidated in the scientific literature. The following diagram represents a generalized signaling pathway for more well-studied cannabinoids like THC and CBD, which often involves interaction with the endocannabinoid system. Further research is required to determine the precise molecular targets and signaling cascades of CBDPA.
Caption: A simplified diagram of a general cannabinoid signaling pathway.
References
Application Note: HPLC-UV Method for the Analysis of Cannabidiphorolic Acid (CBDPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Cannabidiphorolic Acid (CBDPA). As a minor cannabinoid, the acidic precursor to cannabidiphorol (CBDP), robust analytical methods for CBDPA are crucial for research, quality control of cannabis products, and pharmaceutical development. The described method is a comprehensive protocol developed from established analytical procedures for other cannabinoids, particularly acidic cannabinoids like CBDA, and provides a strong foundation for researchers to develop and validate a method for CBDPA in their own laboratories.[1][2][3][4] This application note includes detailed experimental protocols, expected method validation parameters, and visual diagrams to facilitate understanding and implementation.
Introduction
Cannabidiphorolic acid (CBDPA) is the carboxylic acid precursor to cannabidiphorol (CBDP), a phytocannabinoid characterized by a seven-term alkyl side chain. The interest in minor cannabinoids and their potential therapeutic effects is growing, necessitating the development of reliable analytical methods for their identification and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, cost-effective, and robust technique for the analysis of cannabinoids.[1][2] This method allows for the separation and quantification of acidic cannabinoids in their native form without the need for derivatization, which is often required in gas chromatography.[1]
This application note provides a starting point for the development of a validated HPLC-UV method for CBDPA analysis. The protocol is based on the well-documented analysis of other cannabinoids and is designed to be adaptable to various laboratory settings and sample matrices.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column is recommended. Common dimensions are 150 mm x 4.6 mm with a particle size of 2.6 µm to 5 µm.[1][4]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: A certified reference standard of CBDPA is required for calibration and method validation.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for CBDPA analysis and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[5][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5][6] |
| Gradient Program | 70% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm and 280 nm[6] |
Rationale for Parameter Selection:
-
C18 Column: Widely used and proven effective for the separation of various cannabinoids.[1][2][4]
-
Acidified Mobile Phase: The addition of formic acid helps to protonate the carboxylic acid group of CBDPA, leading to better peak shape and retention.[5][6]
-
Gradient Elution: A gradient is necessary to effectively elute a range of cannabinoids with varying polarities that may be present in a sample.
-
UV Detection: Cannabinoids typically exhibit strong absorbance in the low UV range (210-230 nm). A secondary wavelength of 280 nm can also be monitored as it is a typical maximum absorption wavelength for phenolic compounds.[1]
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix (e.g., plant material, extract, formulated product). A general procedure for cannabis flower is provided below.
-
Homogenization: Accurately weigh a representative portion of the homogenized sample (e.g., 100 mg of dried, ground cannabis flower).
-
Extraction: Add a suitable extraction solvent (e.g., 10 mL of methanol or a methanol/acetonitrile mixture).
-
Sonication/Vortexing: Sonicate the sample for 15 minutes or vortex vigorously to ensure efficient extraction of cannabinoids.
-
Centrifugation/Filtration: Centrifuge the sample to pellet solid material. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the CBDPA concentration within the calibration range.
Method Validation (Expected Performance)
A full method validation should be performed according to ICH or other relevant guidelines.[2] The following table summarizes the expected performance characteristics of a validated HPLC-UV method for CBDPA, based on typical values for other minor cannabinoids.
| Validation Parameter | Expected Range/Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Diagrams
Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis of CBDPA.
Principle of HPLC-UV Analysis
Caption: Logical relationship diagram of the HPLC-UV analysis principle.
Conclusion
The HPLC-UV method outlined in this application note provides a robust starting point for the quantitative analysis of CBDPA. By leveraging established chromatographic principles for cannabinoid analysis, researchers can adapt and validate this method for their specific needs. This will enable accurate and reliable quantification of CBDPA in various sample matrices, contributing to the growing body of knowledge on minor cannabinoids and their potential applications. Further optimization and validation will be necessary to ensure the method is fit for its intended purpose in any specific laboratory or for a particular product matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Quantitative determination of CBD and THC and their acid precursors in confiscated cannabis samples by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Cannabidiphorol (CBDP) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cannabidiphorol (CBDP) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, drug metabolism research, and toxicological assessments of CBDP in biological matrices.
Introduction
Cannabidiphorol (CBDP) is a phytocannabinoid that has garnered increasing interest within the scientific community. As research into the therapeutic potential and metabolic fate of CBDP expands, the need for a validated, high-throughput analytical method for its detection in biological samples is critical. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications.[1][2][3] This protocol provides a detailed methodology for the extraction and quantification of CBDP from human plasma, adaptable for various research applications.
Experimental
Sample Preparation
A protein precipitation method was optimized for the extraction of CBDP from human plasma. This technique is favored for its simplicity, speed, and efficiency in removing the bulk of proteinaceous matrix components.[4][5]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), such as CBD-d3 or a similar deuterated analog.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reverse-phase chromatographic method was developed to achieve efficient separation of CBDP from endogenous plasma components.
Table 1: LC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 50% B to 95% B over 3.5 min, hold at 95% B for 1 min, return to 50% B and re-equilibrate for 1.5 min |
| Total Run Time | 6 minutes |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
Table 2: MS/MS Parameters (Hypothetical for CBDP)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CBDP | 343.2 | 193.1 | 25 |
| CBDP (Quantifier) | 343.2 | 259.2 | 20 |
| IS (e.g., CBD-d3) | 318.2 | 194.1 | 25 |
Note: The precursor and product ions for CBDP are hypothetical and should be optimized experimentally by infusing a standard solution.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and a wide dynamic range for the quantification of CBDP in human plasma. The chromatographic peak for CBDP was well-resolved with no significant interference from the plasma matrix. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Table 3: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS protocol for CBDP detection in biological samples.
Caption: Experimental workflow for CBDP detection.
Cannabinoid Signaling Pathway
This diagram provides a simplified overview of the interaction of cannabinoids with the endocannabinoid system. Phytocannabinoids like CBDP are thought to interact with cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors.[6][7][8] This interaction can modulate downstream signaling cascades, impacting various physiological processes.
Caption: Simplified cannabinoid signaling pathway.
Conclusion
The LC-MS/MS method presented provides a robust and sensitive tool for the quantification of Cannabidiphorol in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development. This protocol can serve as a foundation for further validation and application in various preclinical and clinical studies involving CBDP.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Synthesis and Purification of Cannabidiolic Acid (CBDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of cannabidiolic acid (CBDA) for research applications. The methodologies cover both biosynthetic and chemical synthesis routes, as well as modern chromatographic purification techniques designed to achieve high-purity CBDA suitable for experimental use.
Synthesis of Cannabidiolic Acid (CBDA)
CBDA is the acidic precursor to cannabidiol (CBD) and is naturally found in Cannabis sativa.[1] For research purposes, pure CBDA can be obtained through several methods, including enzymatic synthesis, semi-synthesis from CBD, or isolation from engineered microbes.
Protocol 1: Enzymatic Synthesis of CBDA from Cannabigerolic Acid (CBGA)
This protocol is based on the natural biosynthetic pathway where CBDA synthase catalyzes the oxidative cyclization of CBGA to produce CBDA.[2][3] This method is advantageous for its high stereoselectivity.
Methodology:
-
Enzyme Preparation : Obtain or prepare purified CBDA synthase. Methods for purifying CBDA synthase are known in the art and can involve expression in a suitable host system.[4]
-
Reaction Setup : Prepare a biphasic oil-aqueous reaction system.[4]
-
Reaction Execution :
-
Combine the aqueous and oil phases in a 1:1 ratio in a reaction vessel.
-
Stir the mixture at a controlled temperature (e.g., room temperature) to facilitate the enzymatic conversion.
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the consumption of CBGA and the formation of CBDA.
-
-
Extraction : Once the reaction is complete, separate the aqueous and oil phases. Extract the CBDA from the reaction mixture using an appropriate organic solvent.
Protocol 2: Semi-Synthesis of CBDA from CBD
A novel process developed by researchers at the University of Colorado Boulder allows for the conversion of CBD to CBDA in a single step, yielding a high-purity, colorless product.[5]
Methodology:
-
Reactant Preparation : Dissolve purified CBD in a suitable solvent.
-
Carboxylation Reaction : Introduce a carboxylating agent to the CBD solution. While the specific patented process details are proprietary, this step involves the chemical addition of a carboxylic acid group to the CBD molecule.
-
Reaction Conditions : The reaction is typically carried out under controlled temperature and pressure to drive the carboxylation process to completion.
-
Product Isolation : After the reaction, the resulting CBDA is isolated. This method can produce CBDA of high purity without requiring extensive post-processing or chromatography.[5]
Purification of CBDA
Purification is a critical step to isolate CBDA from synthesis reaction mixtures or natural plant extracts. The choice of method depends on the initial purity of the sample and the desired final purity.
Protocol 3: Purification of CBDA using Reversed-Phase Flash Chromatography
This method is effective for purifying CBDA from crude, non-decarboxylated hemp extracts. CBDA is one of the more polar cannabinoids, which allows it to elute early in reversed-phase chromatography.[6]
Methodology:
-
Sample Preparation : Prepare a winterized, non-decarboxylated hemp extract. Dissolve the extract in a minimal amount of the initial mobile phase solvent.
-
Chromatography System :
-
Elution Protocol :
-
Apply the sample to the pre-equilibrated column.
-
Begin elution with a simple step gradient. A common protocol is a 70-100% ethanol in water or 85-100% methanol in water gradient.[6]
-
-
Fraction Collection and Analysis :
-
Collect fractions as they elute from the column.
-
Use a PDA-UV detector to monitor the elution profile. CBDA has distinct UV maxima at approximately 222 nm, 270 nm, and 310 nm.[6]
-
Analyze collected fractions using HPLC to confirm purity.
-
Combine pure fractions and evaporate the solvent under reduced pressure to obtain purified CBDA.
-
Protocol 4: High-Purity CBDA Isolation using Supercritical Fluid Chromatography (SFC)
SFC is an efficient technique for separating complex cannabinoid mixtures. Using a polysaccharide-based stationary phase can provide excellent separation of acidic cannabinoids.[7]
Methodology:
-
Sample Preparation : Dissolve the crude CBDA-containing extract or synthesis product in the initial mobile phase.
-
Chromatography System :
-
System : A preparative Supercritical Fluid Chromatography System (e.g., Novasep SuperSep 1000).[7]
-
Stationary Phase : A polysaccharide-based column, such as Cellulose-2 (10 or 20 µm particle size), packed in a Dynamic Axial Compression (DAC) column.[7]
-
Mobile Phase : Supercritical CO2 with an organic modifier such as ethanol.
-
-
Elution Protocol :
-
Fraction Collection and Analysis :
-
Collect fractions containing the purified CBDA.
-
Determine the purity of the final product using an analytical method like HPLC or GC-MS.[7]
-
Data Presentation
Table 1: HPLC-UV Detection Parameters for Cannabinoid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Luna® Omega Polar C18 (1.6 μm, 50 × 2.1 mm) | [3] |
| Mobile Phase A | H₂O (0.1% HCOOH) | [3] |
| Mobile Phase B | CH₃CN (0.1% HCOOH) | [3] |
| Gradient Program | Start at 25% B, ramp to 55% B in 1 min, then to 95% B in 7 min, hold for 1 min | [3] |
| UV Maxima (CBDA) | 222 nm, 270 nm, 310 nm | [6] |
| UV Maxima (CBD) | 207 nm, 275 nm |[6] |
Table 2: Example Purification Parameters for Cannabinoids
| Technique | Stationary Phase | Mobile Phase | Elution Order Highlight | Purity Achieved | Reference |
|---|---|---|---|---|---|
| Flash Chromatography | C18 Silica | Ethanol/Water Gradient | CBDA elutes early | >95% (product dependent) | [6] |
| SFC | Cellulose-2 | CO2/Ethanol Gradient | CBDA, THCA, CBGA elute late | >99% | [7] |
| Reversed-Phase HPLC | C18 (10-100 µm) | Methanol/THF/Water (62:17:21) | (Used for THC purification) | >99% |[8] |
Visualizations: Pathways and Workflows
Biosynthesis of CBDA
The biosynthesis of CBDA in Cannabis sativa begins with the formation of olivetolic acid, which is then prenylated with geranyl pyrophosphate (GPP) to form the central precursor, CBGA.[2][3] CBGA is subsequently converted to CBDA by the enzyme CBDA synthase.[2]
General Experimental Workflow: Synthesis and Purification
The overall process for obtaining pure CBDA involves synthesis (either enzymatic or chemical) followed by a multi-step purification protocol, often concluding with a high-resolution chromatographic step.
CBDA Signaling Pathway
CBDA has been shown to exert its effects through various molecular targets, distinguishing it from CBD. A primary mechanism of action is its potent agonism of the serotonin 1A (5-HT₁ₐ) receptor, which is significantly more potent than that of CBD.[3] This interaction is linked to its anti-emetic and anxiolytic effects.
References
- 1. Cannabidiolic acid - Wikipedia [en.wikipedia.org]
- 2. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190382708A1 - Apparatus, methods and composition for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 5. Synthesis and purification of CBDA | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 6. biotage.com [biotage.com]
- 7. US20210268402A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cannabidiolic Acid (CBDA) Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDA) is the carboxylic acid precursor to the well-known phytocannabinoid, cannabidiol (CBD).[1][2][3] Found in raw or unheated Cannabis sativa plants, CBDA is non-intoxicating as it does not significantly interact with CB1 cannabinoid receptors.[2] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, anticonvulsant, and anti-nausea effects, making it a compound of significant interest for drug discovery and development.[1][3]
This document provides detailed application notes and protocols for the preparation, handling, and experimental use of CBDA Certified Reference Material (CRM).
Solution Preparation and Handling
Certified Reference Material (CRM) Information:
CBDA (CRM) is typically supplied as a solution in a certified solvent, for example, 1 mg/mL in acetonitrile. It is crucial to handle the CRM according to the supplier's instructions and general best practices for certified reference materials.
Storage and Stability:
-
Storage: Store the CBDA (CRM) solution at -20°C in its original, tightly sealed container to ensure its stability.[4]
-
Stability: When stored correctly, the solution is stable for at least three years. To prevent degradation, protect the solution from light, heat, and air oxidation.[5][6] Cannabinoids, in general, are susceptible to degradation upon exposure to these elements.[5][6]
Handling Precautions:
-
To maintain the integrity of the CRM, do not pipette directly from the primary container.
-
Minimize the time the container is open to prevent solvent evaporation and potential contamination.
-
Before use, ensure the solution is homogeneous, especially after storage at low temperatures, by allowing it to equilibrate to room temperature and gently mixing.
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solution.
Preparation of Working Solutions:
To prepare working solutions for in vitro or in vivo experiments, the CBDA (CRM) stock solution should be diluted with an appropriate solvent. The choice of solvent will depend on the specific experimental requirements and the desired final concentration. For cell-based assays, it is common to use a vehicle such as dimethyl sulfoxide (DMSO) or ethanol for the initial dilution, followed by further dilution in the cell culture medium. For in vivo studies, a biocompatible vehicle like a Tween 80-based solution may be necessary to improve solubility and bioavailability.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities and pharmacokinetic properties of CBDA.
Table 1: In Vitro Bioactivity of CBDA
| Target | Assay Type | Species | IC50 / EC50 | Reference(s) |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Ovine | ~2.2 µM (IC50) | [5][8][9] |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | Ovine | ~20 µM (IC50) | [8] |
Table 2: In Vivo Anticonvulsant Activity of CBDA
| Animal Model | Seizure Induction | Administration Route | Effective Dose (ED50) | Reference(s) |
| Rat (Sprague-Dawley) | Maximal Electroshock Seizure (MES) Test | Intraperitoneal (i.p.) | 115.4 mg/kg (Mg-CBDA) | [10][11][12] |
Table 3: Pharmacokinetic Parameters of CBDA in Animal Models
| Species | Dose & Route | Vehicle | Tmax (plasma) | Cmax (plasma) | Brain-Plasma Ratio | Reference(s) |
| Mouse | 10 mg/kg i.p. | Oil | 30 min | 29.6 ± 2.2 µg/mL | 0.04 | [6][7] |
| Mouse | 10 mg/kg i.p. | Tween 80-based | 15-45 min | Not specified | 1.9 | [6][7] |
| Beagle Dog | 1 mg/kg oral (isolate) | Not specified | Not specified | 235.51 ± 65.59 ng/mL | Not applicable | [13] |
| Beagle Dog | 1 mg/kg oral (full-spectrum) | Not specified | 1.81 ± 2.55 h | 229.30 ± 145.51 ng/mL | Not applicable | [13] |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and published methodologies.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of CBDA on COX-2 activity.
Materials:
-
CBDA (CRM)
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control, a known COX-2 inhibitor)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Test Compound Preparation: Prepare a series of dilutions of CBDA in a suitable solvent (e.g., DMSO), and then dilute 10-fold with COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the Celecoxib solution.
-
Sample (S): Add 10 µL of each CBDA dilution.
-
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells.
-
Incubation: Incubate the plate for a specified time at the recommended temperature to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation/emission wavelength of 535/587 nm in kinetic mode for at least 5 minutes.
-
Data Analysis:
-
Calculate the slope of the kinetic curve for each well.
-
Determine the percentage of inhibition for each CBDA concentration relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the CBDA concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)
This protocol is based on published studies investigating the anticonvulsant effects of cannabinoids.[10][11][12]
Objective: To determine the median effective dose (ED50) of CBDA required to protect against tonic hindlimb extension in the MES test in rats.
Materials:
-
CBDA (CRM)
-
Vehicle solution (e.g., Tween 80-based)
-
Sprague-Dawley rats
-
Electroshock device with corneal electrodes
-
Topical anesthetic for the eyes
Procedure:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Drug Preparation and Administration: Prepare various doses of CBDA in the vehicle solution. Administer the CBDA solution or vehicle (control group) intraperitoneally (i.p.) to different groups of rats.
-
Time to Peak Effect: Allow sufficient time for the compound to reach its peak effect (e.g., 60-120 minutes, based on pharmacokinetic data).
-
MES Induction:
-
Apply a drop of topical anesthetic to the corneas of each rat.
-
Place the corneal electrodes on the eyes.
-
Deliver a maximal electroshock stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Observe the rats for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds. An animal is considered protected if it does not exhibit this response.
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Use probit analysis to calculate the ED50 value and its 95% confidence interval.
-
Signaling Pathways and Experimental Workflows
CBDA's Anti-Inflammatory Signaling Pathway
CBDA has been shown to selectively inhibit the COX-2 enzyme, which is a key player in the inflammatory cascade.[5][8][9] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, CBDA reduces the production of these inflammatory molecules.
Caption: CBDA's inhibitory effect on the COX-2 pathway.
Experimental Workflow for In Vivo Anticonvulsant Screening
The following diagram illustrates the general workflow for assessing the anticonvulsant properties of CBDA using the MES model.
Caption: Workflow for in vivo anticonvulsant testing.
References
- 1. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBDA—The Raw Story | Project CBD [projectcbd.org]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Phytocannabinoid Acids and Anticonvulsant Effect of Cannabidiolic Acid in a Mouse Model of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cannabidiolic acid exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabidiolic acid exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limited 12-hour pharmacokinetic assessment of CBD and CBDA isolates compared to their full-spectrum extracts in healthy adult beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Assays Investigating Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to investigate the biological activity and signaling pathways of Cannabidiol (CBD). CBD is the second most abundant component of the Cannabis plant and is under investigation for its therapeutic potential in a variety of disorders, including anxiety, epilepsy, and pain.[1] Unlike Δ9-tetrahydrocannabinol (THC), CBD is non-psychoactive. Its mechanism of action is complex, involving multiple molecular targets and signaling pathways.[1]
Overview of CBD Signaling Pathways
Cannabidiol interacts with a variety of receptors and signaling cascades within the cell. The primary targets are not the cannabinoid receptors CB1 and CB2, where CBD acts as an antagonist or inverse agonist.[1] Instead, its effects are mediated through a broader range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Key signaling pathways and molecular targets for CBD include:
-
Serotonin 5-HT1A Receptor: CBD acts as an agonist at the 5-HT1A receptor, which is implicated in its anxiolytic and antidepressant effects.[1]
-
Transient Receptor Potential (TRP) Channels: CBD modulates the activity of several TRP channels, including TRPV1, which is involved in pain perception and inflammation.[1]
-
G-Protein Coupled Receptor 55 (GPR55): CBD functions as an antagonist at GPR55, an orphan receptor implicated in cancer cell proliferation and inflammation.
-
Endocannabinoid System Modulation: CBD can inhibit the fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down the endocannabinoid anandamide.[1] This leads to increased anandamide levels, which can then activate cannabinoid receptors.
-
Calcium Homeostasis: CBD can influence intracellular calcium levels through its interaction with various ion channels and by modulating calcium release from intracellular stores.[2]
Below is a diagram illustrating the primary signaling pathways of Cannabidiol.
Caption: Primary signaling pathways of Cannabidiol (CBD).
Experimental Protocols
The following are detailed protocols for cell-based assays to quantify the potency and efficacy of CBD.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of CBD on cell viability and is a crucial first step to establish appropriate concentration ranges for subsequent experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cell line of interest (e.g., HEK293, SH-SY5Y)
-
Complete culture medium
-
Cannabidiol (CBD) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
CBD Treatment: Prepare serial dilutions of CBD in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the CBD dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the CBD concentration and determine the IC50 value (the concentration of CBD that causes 50% inhibition of cell viability).
G-Protein Coupled Receptor (GPCR) Signaling Assay: cAMP Measurement
This assay is used to determine the effect of CBD on GPCRs that couple to adenylyl cyclase, such as the 5-HT1A receptor.
Principle: The activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled GPCRs inhibit adenylyl cyclase. Competitive immunoassays, such as ELISA or HTRF, can be used to measure changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT1A)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP standard
-
cAMP assay kit (e.g., HTRF or ELISA based)
-
Cannabidiol (CBD)
-
Forskolin (an activator of adenylyl cyclase)
-
96-well or 384-well microplate
Protocol:
-
Cell Seeding: Seed the cells into the appropriate microplate and allow them to adhere overnight.
-
CBD Pre-treatment: Remove the culture medium and add CBD dilutions in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Measurement: Read the plate using a plate reader compatible with the assay format (e.g., fluorescence or absorbance).
Data Analysis: Generate a standard curve using the cAMP standards. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the CBD concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Intracellular Calcium Mobilization Assay
This assay measures the ability of CBD to induce calcium influx or release from intracellular stores, often mediated by TRP channels or GPCRs coupled to the PLC/IP3 pathway.
Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentration. These dyes are cell-permeant and become fluorescent upon binding to free calcium.
Materials:
-
Cells endogenously or exogenously expressing the target of interest (e.g., TRPV1)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Cannabidiol (CBD)
-
Positive control agonist (e.g., capsaicin for TRPV1)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells into the 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to the cells. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject the CBD dilutions into the wells and continuously measure the fluorescence signal for several minutes to capture the calcium transient.
-
Positive Control: Inject the positive control agonist to confirm cell responsiveness.
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the CBD concentration to determine the EC50 value.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from cell-based assays investigating CBD. Note that these values can vary depending on the cell type, assay conditions, and specific target being investigated.
| Assay Type | Target | Cell Line | Parameter | Value Range |
| Cytotoxicity | - | HEK293 | IC50 | > 10 µM |
| GPCR Signaling (cAMP) | 5-HT1A | CHO | EC50 | 50 - 200 nM |
| Intracellular Calcium Mobilization | TRPV1 | HEK293 | EC50 | 1 - 5 µM |
| Enzyme Inhibition | FAAH | - | IC50 | 10 - 50 µM |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and characterizing the cellular effects of a compound like CBD.
References
Application Notes and Protocols for CBDPA in Cannabinoid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDPA) is a non-psychotropic cannabinoid carboxylic acid found in the cannabis plant. As the acidic precursor to cannabidiol (CBD), there is growing interest in its pharmacological profile and therapeutic potential. Understanding the interaction of CBDPA with cannabinoid receptors, primarily the type 1 (CB1) and type 2 (CB2) receptors, is fundamental to elucidating its mechanism of action. These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system and are implicated in a wide range of physiological processes.
This document provides detailed application notes and experimental protocols for performing cannabinoid receptor binding assays with CBDPA. The methodologies described are essential for determining the binding affinity of CBDPA and other cannabinoids, a critical step in drug discovery and pharmacological research.
Data Presentation: Comparative Binding Affinities
The binding affinities of CBDPA and other relevant cannabinoids for human CB1 and CB2 receptors are summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| CBDPA | 626[1] | 813[1] |
| Δ⁹-THC | 6 - 41[1] | 0.4 - 42[1] |
| THCA | 1292[1] | 1650[1] |
| CBD | 4350[1] | >30000[1] |
| Anandamide (AEA) | 31 - 252[1] | 27 - 581[1] |
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the affinity of an unlabeled compound, such as CBDPA, for a specific receptor. This protocol outlines the procedure using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors and the high-affinity, non-selective cannabinoid agonist [³H]CP-55,940 as the radioligand.
Materials and Reagents
-
Cell Membranes: CHO-K1 cell membranes stably expressing human CB1 receptors (CHO-hCB1) or human CB2 receptors (CHO-hCB2). These can be prepared in-house or purchased from commercial vendors.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: Cannabidiolic acid (CBDPA).
-
Non-specific Binding Control: Unlabeled CP-55,940 or another high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[3]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
-
DMSO for dissolving compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and Wash Buffer as described in the Materials and Reagents section. Store at 4°C.
-
Dissolve CBDPA and the non-specific binding control in DMSO to make concentrated stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the CBDPA stock solution in Assay Buffer to achieve the desired final concentrations for the competition curve (e.g., ranging from 0.1 nM to 10 µM).
-
Dilute the [³H]CP-55,940 stock in Assay Buffer to a working concentration that is approximately equal to its Kd for the respective receptor (e.g., 0.5-2.0 nM).
-
-
Membrane Preparation:
-
On the day of the assay, thaw the frozen aliquots of CHO-hCB1 or CHO-hCB2 cell membranes on ice.
-
Homogenize the membranes gently to ensure a uniform suspension.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membrane suspension in Assay Buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).[2]
-
-
Assay Setup:
-
Set up the 96-well plate with the following conditions in triplicate:
-
Total Binding: Assay Buffer, [³H]CP-55,940, and cell membranes.
-
Non-specific Binding (NSB): Assay Buffer, [³H]CP-55,940, a saturating concentration of unlabeled CP-55,940 (e.g., 1-10 µM), and cell membranes.
-
CBDPA Competition: Assay Buffer, [³H]CP-55,940, varying concentrations of CBDPA, and cell membranes.
-
-
The final assay volume in each well is typically 200-250 µL.[2]
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least one hour to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of CBDPA, calculate the percentage of specific binding:
-
% Specific Binding = (Specific Binding at [CBDPA] / Specific Binding in the absence of CBDPA) x 100.
-
-
Plot the % Specific Binding against the logarithm of the CBDPA concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of CBDPA that inhibits 50% of the specific binding of [³H]CP-55,940.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[4]
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]CP-55,940) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently through saturation binding experiments or obtained from the literature if the experimental conditions are comparable.
-
-
-
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors that primarily couple to the inhibitory G-protein, Gi/o.[5] Upon activation by an agonist, these receptors initiate a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathways for CB1 and CB2 receptors.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In-Vitro Metabolism Studies of Cannabidiolic Acid (CBDP-A) using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDP-A) is a lesser-studied cannabinoid that, like other acidic cannabinoids, is the biosynthetic precursor to its neutral counterpart, cannabidiol (CBD). Understanding the metabolic fate of CBDP-A is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In-vitro metabolism studies using liver microsomes are a fundamental tool in early drug development to investigate the metabolic stability and identify the enzymes responsible for a compound's biotransformation. This document provides detailed application notes and protocols for conducting in-vitro metabolism studies of CBDP-A using liver microsomes.
While direct studies on CBDP-A metabolism are limited, research on the structurally similar cannabidiolic acid (CBDA) provides valuable insights. Studies on canine liver microsomes have indicated that the metabolism of CBDA is primarily dependent on UDP-glucuronosyltransferase (UGT) enzymes, rather than cytochrome P450 (CYP) enzymes, which are the main drivers of CBD metabolism.[1][2] This suggests that CBDP-A may follow a similar metabolic pathway, primarily undergoing glucuronidation.
Key Concepts in In-Vitro Metabolism Studies
-
Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[3][4] They are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[5][6]
-
Metabolic Stability: This refers to the susceptibility of a compound to biotransformation by metabolic enzymes. It is often expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound in the in-vitro system.[7]
-
Reaction Phenotyping: This process identifies the specific enzymes responsible for the metabolism of a drug candidate.[5]
I. Data Presentation: Metabolic Stability of CBDP-A (Hypothetical Data)
The following tables present hypothetical quantitative data for the metabolic stability of CBDP-A in human liver microsomes. These values are for illustrative purposes and should be determined experimentally.
Table 1: Metabolic Stability Parameters of CBDP-A in Human Liver Microsomes
| Parameter | Value | Units |
| Half-Life (t½) | 45.8 | min |
| Intrinsic Clearance (CLint) | 15.1 | µL/min/mg protein |
| Percentage Remaining at 60 min | 38.2 | % |
Table 2: Cofactor-Dependent Metabolism of CBDP-A
| Cofactor | CBDP-A Depletion | Primary Metabolic Pathway |
| NADPH | Minimal | Phase I (CYP-mediated) is likely not the major pathway. |
| UDPGA | Significant | Phase II (UGT-mediated) glucuronidation is the likely primary pathway. |
II. Experimental Protocols
A. Protocol for Metabolic Stability of CBDP-A in Liver Microsomes
This protocol is designed to determine the rate of disappearance of CBDP-A when incubated with liver microsomes.
Materials:
-
CBDP-A
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not found in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CBDP-A in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Thaw the pooled human liver microsomes on ice.[8]
-
Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).
-
Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer
-
Liver microsomes (final concentration typically 0.5 mg/mL)[9]
-
If assessing UGT activity, add MgCl2 and alamethicin.[3] Alamethicin is a pore-forming agent that facilitates the access of UDPGA to the active site of UGT enzymes within the microsomal lumen.[3]
-
CBDP-A solution (final concentration typically 1 µM)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding the cofactor (either NADPH regenerating system or UDPGA). For a negative control, add buffer instead of the cofactor.
-
Incubate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[9]
-
Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Method:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of CBDP-A remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
B. Protocol for Reaction Phenotyping of CBDP-A Metabolism
This protocol aims to identify the specific enzyme families (CYP or UGT) responsible for CBDP-A metabolism.
Materials:
-
Same as the metabolic stability protocol.
-
Specific chemical inhibitors for major CYP and UGT isoforms (optional, for more detailed phenotyping).
-
Recombinant human CYP and UGT enzymes (optional, for definitive identification).
Procedure:
-
Incubation Setup:
-
Prepare separate incubation mixtures as described in the metabolic stability protocol.
-
For one set of incubations, use the NADPH regenerating system as the cofactor to assess CYP-mediated metabolism.
-
For another set of incubations, use UDPGA as the cofactor (along with alamethicin and MgCl2) to assess UGT-mediated metabolism.
-
Include a control incubation without any cofactors.
-
-
Incubation and Analysis:
-
Follow the incubation, sampling, termination, and analysis steps as outlined in the metabolic stability protocol. A single time point (e.g., 30 or 60 minutes) can be used for a qualitative assessment.
-
-
Data Interpretation:
-
Compare the extent of CBDP-A depletion in the presence of NADPH versus UDPGA.
-
Significant depletion in the presence of UDPGA and minimal depletion with NADPH would suggest that UGT enzymes are the primary drivers of CBDP-A metabolism.
-
III. Visualization of Workflows and Pathways
A. Experimental Workflow
Caption: Workflow for the in-vitro metabolism study of CBDP-A using liver microsomes.
B. Proposed Metabolic Pathway of CBDP-A
Based on the metabolism of the related compound CBDA, the primary metabolic pathway for CBDP-A is hypothesized to be glucuronidation.
Caption: Proposed primary metabolic pathway of CBDP-A via glucuronidation.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. The proposed metabolic pathway is based on data from the structurally similar compound CBDA and requires experimental verification for CBDP-A. Researchers should conduct their own experiments to determine the actual metabolic profile of CBDP-A.
References
- 1. Cannabidiol and cannabidiolic acid: Preliminary in vitro evaluation of metabolism and drug-drug interactions involving canine cytochrome P-450, UDP-glucuronosyltransferase, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oyc.co.jp [oyc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. um.edu.mt [um.edu.mt]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cannabidiolic Acid (CBDA) in Preclinical Research
A Note on Terminology: The following application notes and protocols focus on Cannabidiolic Acid (CBDA). Extensive literature searches did not yield specific preclinical data for a compound designated "CBDPA." It is possible that "CBDPA" is a typographical error or a less common designation for CBDA. The information presented here is based on the available scientific research for CBDA, a naturally occurring acidic cannabinoid found in the Cannabis sativa plant.
Introduction to CBDA in Preclinical Research
Cannabidiolic Acid (CBDA) is the acidic precursor to cannabidiol (CBD) and has garnered significant interest in the scientific community for its potential therapeutic applications. Preclinical studies are crucial for elucidating the mechanisms of action and evaluating the efficacy and safety of CBDA in various disease models. These models span a range of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology.
Key Preclinical Research Applications
CBDA has been investigated in several preclinical models, demonstrating a range of biological activities. A primary area of research has been its potential role in Alzheimer's disease.
Table 1: Summary of Quantitative Data from Preclinical CBDA Studies
| Model System | Therapeutic Area | Compound | Dose/Concentration | Key Findings | Reference |
| In Vitro Enzyme Assays | Alzheimer's Disease | CBDA | Low micromolar range | Inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). Prevention of β-amyloid fibril aggregation. | [1] |
| In Vivo Alzheimer's Disease Mouse Model | Alzheimer's Disease | CBDA | 10 mg/kg, i.p. (repeated treatment) | Improved cognitive deficit induced by β-amyloid peptide. Restoration of physiological expression level of TRPM7 in the hippocampus. Recovery of long-term potentiation in the hippocampus. | [1] |
Signaling Pathways and Mechanism of Action
CBDA exhibits a multi-target pharmacological profile, engaging with several key proteins implicated in disease pathophysiology. In the context of Alzheimer's disease, CBDA has been shown to inhibit enzymes involved in the cholinergic system and the production of β-amyloid plaques.
Caption: CBDA's multi-target mechanism in Alzheimer's disease models.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of preclinical research findings. The following are generalized protocols based on common practices in the field for key experiments involving CBDA.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potential of CBDA on key enzymes such as AChE, BuChE, and BACE-1.
Materials:
-
CBDA isolate or synthetic standard
-
Recombinant human AChE, BuChE, or BACE-1 enzyme
-
Substrate specific for each enzyme (e.g., acetylthiocholine for AChE)
-
Chromogenic reagent (e.g., DTNB for Ellman's assay)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of CBDA in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the CBDA stock solution to achieve a range of test concentrations.
-
In a 96-well plate, add the assay buffer, the specific enzyme, and the CBDA dilution (or vehicle control).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Add the chromogenic reagent.
-
Measure the absorbance at a specific wavelength using a microplate reader at multiple time points.
-
Calculate the percentage of enzyme inhibition for each CBDA concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBDA concentration.
In Vivo Murine Model of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of CBDA in a mouse model of Alzheimer's disease induced by β-amyloid peptide.
Materials:
-
CBDA
-
Vehicle for injection (e.g., saline with a solubilizing agent)
-
β-amyloid peptide (e.g., Aβ25-35)
-
Experimental mice (e.g., C57BL/6)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Surgical equipment for peptide administration (if applicable)
-
Equipment for electrophysiological recordings (for LTP studies)
-
Reagents and equipment for qPCR analysis
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Induction of Alzheimer's-like Pathology: Induce cognitive deficits by intracerebroventricular (i.c.v.) injection of β-amyloid peptide.
-
CBDA Administration:
-
Prepare the CBDA solution in the vehicle.
-
Administer CBDA (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a predetermined period.
-
-
Behavioral Testing:
-
Conduct cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.
-
Record and analyze parameters like escape latency, distance traveled, and spontaneous alternations.
-
-
Electrophysiology (Long-Term Potentiation - LTP):
-
At the end of the treatment period, sacrifice a subset of animals.
-
Prepare hippocampal slices and perform electrophysiological recordings to measure LTP, a correlate of synaptic plasticity.
-
-
Gene Expression Analysis (qPCR):
-
Isolate the hippocampus from a subset of animals.
-
Extract RNA and perform reverse transcription to synthesize cDNA.
-
Use qPCR to measure the expression levels of target genes, such as TRPM7.
-
-
Data Analysis: Analyze the behavioral, electrophysiological, and gene expression data using appropriate statistical methods to compare the CBDA-treated group with the control group.
Caption: Workflow for in vivo evaluation of CBDA in an Alzheimer's disease mouse model.
Conclusion
The available preclinical data, primarily focused on CBDA, highlight its potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases like Alzheimer's. The provided protocols offer a foundational framework for researchers to design and execute studies to further investigate the therapeutic potential of acidic cannabinoids. Future research should aim to expand the scope of preclinical models to other therapeutic areas and to clarify the specific contributions of different acidic cannabinoids.
References
Application Note & Protocol: A Validated HPLC-MS/MS Method for the Separation and Quantification of Cannabidiolic Acid (CBDA) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDA) is the acidic precursor to the well-known phytocannabinoid, cannabidiol (CBD).[1] As the therapeutic potential of cannabinoids continues to be explored, the accurate identification and quantification of individual cannabinoid isomers are critical for ensuring the safety, efficacy, and quality of cannabis-based products and pharmaceuticals. CBDA, like other cannabinoids, possesses stereogenic centers, leading to the existence of different stereoisomers.[2] The biological activity of these isomers can vary significantly, necessitating the development of robust analytical methods capable of their separation and quantification.[2][3]
The structural similarity of cannabinoid isomers presents a significant analytical challenge, often resulting in co-elution in traditional chromatographic methods.[4][5] This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the effective separation and quantification of CBDA isomers. The protocol is designed to provide a reliable and reproducible approach for researchers, scientists, and drug development professionals working with cannabinoid analytics.
Experimental Protocols
Sample Preparation
A critical step in the analysis of cannabinoids is the preparation of the sample to ensure that the analytes are in a suitable form for injection into the HPLC system and to minimize matrix interference.
Materials:
-
Cannabis plant material, extract, or formulated product
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Protocol:
-
Extraction:
-
Accurately weigh 100 mg of homogenized cannabis plant material or extract into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a sonication bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Carefully collect the supernatant.
-
Perform a serial dilution with a mixture of acetonitrile and water (1:1 v/v) to bring the analyte concentration within the calibration range.
-
-
Filtration:
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Instrumentation and Chromatographic Conditions
The separation of CBDA isomers is achieved using a chiral stationary phase under reverse-phase HPLC conditions.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Chiral HPLC Column: A column with a chiral stationary phase, such as an amylose or cellulose-based column, is crucial for separating stereoisomers. (e.g., Daicel CHIRALPAK® series).[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Run Time | 25 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
Mass Spectrometry Conditions
A tandem mass spectrometer is used for the selective and sensitive detection and quantification of the CBDA isomers.
Instrumentation:
-
Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Agilent 6470B Triple Quadrupole LC/MS)
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 350 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for CBDA Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| CBDA Isomer 1 | 357.2 | 313.2 | 100 | -20 |
| CBDA Isomer 2 | 357.2 | 245.1 | 100 | -35 |
Method Validation Data
The developed HPLC-MS/MS method was validated according to international guidelines to ensure its reliability and accuracy for the intended application.[6][7]
Table 3: Linearity and Range
| Analyte | Linear Range (ng/mL) | R² |
| CBDA Isomer 1 | 1 - 500 | 0.9992 |
| CBDA Isomer 2 | 1 - 500 | 0.9989 |
Table 4: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (RSD %) | Accuracy (%) |
| CBDA Isomer 1 | 5 | 4.2 | 98.5 |
| 50 | 3.1 | 101.2 | |
| 400 | 2.5 | 99.8 | |
| CBDA Isomer 2 | 5 | 4.8 | 97.9 |
| 50 | 3.5 | 102.1 | |
| 400 | 2.8 | 100.5 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| CBDA Isomer 1 | 0.3 | 1.0 |
| CBDA Isomer 2 | 0.4 | 1.2 |
Table 6: Recovery
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| CBDA Isomer 1 | 10 | 95.7 |
| 250 | 98.2 | |
| CBDA Isomer 2 | 10 | 94.8 |
| 250 | 97.5 |
Visualizations
Caption: Experimental workflow for CBDA isomer analysis.
References
- 1. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of chiral phytocannabinoids in medicinal cannabis - American Chemical Society [acs.digitellinc.com]
- 3. waters.com [waters.com]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of an analytical method for analysis of cannabinoids in hair by headspace solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Gas Chromatography Analysis of Cannabidiolic Acid (CBDA) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of acidic cannabinoids such as cannabidiolic acid (CBDA) by GC presents a challenge due to their thermal lability. In the hot GC inlet, acidic cannabinoids undergo decarboxylation, converting them into their neutral counterparts (e.g., CBDA to CBD).[1][2][3][4][5] This leads to an inaccurate representation of the cannabinoid profile of the original sample. To overcome this, a derivatization step is employed to protect the thermally sensitive carboxyl group.[1][2][3][4][6] Silylation is the most common derivatization technique, where a silyl group replaces the active hydrogen on the carboxylic acid and phenolic hydroxyl groups.[6][7] This process increases the thermal stability and volatility of the analytes, making them suitable for GC analysis.[1][2][6]
This document provides detailed application notes and protocols for the analysis of CBDA derivatives using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Sample Preparation: Extraction from Cannabis/Hemp Flower
This protocol describes the extraction of cannabinoids from plant material.
Materials:
-
Dried and homogenized cannabis or hemp flower
-
Methanol or ethanol (high-purity)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Weigh approximately 200 mg of homogenized plant material into a centrifuge tube.
-
Add 10 mL of methanol or ethanol.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[1]
-
The extract is now ready for derivatization.
Derivatization: Silylation of CBDA
This protocol outlines the silylation of CBDA in the prepared extract.
Materials:
-
Cannabinoid extract (from Protocol 1) or standard solutions
-
Ethyl acetate (high-purity, anhydrous)
-
Nitrogen gas stream
-
Silylation reagent:
-
Pyridine (optional, as a catalyst)[7]
-
Heating block or oven
-
Autosampler vials with inserts
Procedure:
-
Pipette 50 µL of the cannabinoid extract or standard solution into a 2 mL autosampler vial containing a 250 µL insert.[3]
-
If the extract is in a protic solvent like methanol, evaporate the solvent to dryness under a gentle stream of nitrogen.[1][3] Reconstitute the residue in 50 µL of ethyl acetate.[3] This solvent exchange is critical as protic solvents can interfere with the silylation reaction.[3]
-
Add 50 µL of the silylation reagent (e.g., BSTFA with 1% TMCS) to the vial.[3] The ratio of sample to derivatizing reagent is typically 1:1.[3]
-
Cap the vial tightly.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3] Some protocols suggest 60°C for 20-30 minutes.[1][7][8] The optimal time and temperature may need to be determined empirically.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides typical GC-MS parameters for the analysis of silylated CBDA.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MSD)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[1]
GC Parameters:
-
Injection Volume: 1-2 µL
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C[5] (Note: The temperature program should be optimized for the specific separation needs.)
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (e.g., m/z 40-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Characteristic Ions for TMS-derivatized CBDA: The mass spectrum of silylated cannabinoids will show a molecular ion and characteristic fragment ions, including m/z 73 (trimethylsilyl group).[1] For CBDA-3TMS, characteristic ions would be used for identification and quantification.[3]
Data Presentation
Quantitative data from the GC-MS analysis should be summarized for clear comparison.
Table 1: Method Validation Parameters for Quantitation of CBDA-3TMS
| Parameter | Result |
| Linearity Range (µg/mL) | 0.25 - 10 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.01 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.2 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
Note: These are typical values and may vary depending on the specific instrumentation and method. Data compiled from multiple sources.[3][7]
Table 2: Example Quantitative Results from Hemp Flower Analysis
| Analyte (TMS Derivative) | Retention Time (min) | Concentration in Extract (µg/mL) | Concentration in Plant (% dry weight) |
| CBD-1TMS | ~12.5 | < LOQ | < LOQ |
| CBDA-3TMS | ~14.8 | 1777 | 0.8 |
| Δ9-THC-1TMS | ~12.7 | < LOQ | < LOQ |
| THCA-2TMS | ~11.2 | < LOQ | < LOQ |
Note: Example data adapted from a study on hemp flower analysis.[3] Retention times are approximate and will vary with the GC method.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of CBDA derivatives.
Caption: Workflow for GC-MS analysis of CBDA.
Logical Relationship: Why Derivatization is Necessary
This diagram explains the rationale behind the derivatization step in the GC analysis of acidic cannabinoids.
Caption: Rationale for derivatization in GC analysis.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for CBDPA Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiolic acid (CBDA) is the acidic precursor to the well-known phytocannabinoid, cannabidiol (CBD).[1][2] It is abundant in the raw plant material of Cannabis sativa and decarboxylates into CBD upon exposure to heat, light, or prolonged storage.[1] As research into the therapeutic potential of cannabinoids expands, the demand for accurate and reliable analytical standards for compounds like CBDA has become critical. Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability for analytical measurements, ensuring the validity and comparability of results across different laboratories.[3][4]
This document provides detailed application notes and protocols for the proper storage, handling, and use of CBDA certified reference material in a laboratory setting.
Storage and Handling of CBDA Certified Reference Material
Proper storage and handling are paramount to maintaining the integrity and stability of CBDA CRMs. CBDA is an unstable molecule susceptible to degradation.[1]
Recommended Storage Conditions
To ensure the long-term stability of the CBDA CRM, it is crucial to adhere to the manufacturer's storage recommendations.
-
Temperature: Store the CBDA CRM at –20°C or colder in a calibrated freezer.[4][5] Some suppliers may recommend storage in an ultra-low temperature freezer.[6]
-
Light: Protect the CRM from light at all times by storing it in its original amber ampule or vial and within a secondary container.[1]
-
Atmosphere: Once opened, it is advisable to blanket the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
Stability of CBDA CRM
CBDA's stability is influenced by temperature, light, and the solvent in which it is dissolved. Acetonitrile is a preferred solvent over methanol as it prevents the methylation of the carboxylic acid group.[4]
Table 1: Thermal Degradation of CBDA in Hemp Samples at Various Temperatures
| Temperature (°C) | Time to Maximum CBD Conversion (minutes) | Observations |
| 100 | >180 | Slow conversion of CBDA to CBD.[3] |
| 110 | ~180 | Increased rate of CBDA decarboxylation.[3] |
| 120 | ~60 | Significant conversion of CBDA to CBD.[7] |
| 130 | ~20-30 | Most of the CBDA is converted to CBD.[3][7] |
| 140 | 30 | Optimal condition for CBDA decarboxylation to CBD.[3] |
| 150 | <10 | Rapid decarboxylation, with potential for CBD degradation.[8] |
Note: The data above is derived from studies on hemp material and illustrates the inherent instability of CBDA to heat. While a CRM in a stabilized solution will have a longer shelf life, the data underscores the importance of refrigerated storage.
One supplier of a CBDA CRM indicates a shelf life of ≥ 3 years when stored properly.[2] Always refer to the Certificate of Analysis (CoA) provided with the specific CRM for its expiration date.
Handling Procedures
Adherence to standard laboratory safety protocols is essential when handling CBDA CRMs.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Ventilation: Handle the CRM in a well-ventilated area or under a chemical fume hood.
-
Equilibration: Before opening, allow the CRM vial to equilibrate to room temperature to prevent condensation from forming inside the container.[3]
-
Cross-contamination: Use clean, calibrated pipettes and glassware to avoid cross-contamination.
Safety and Hazards
The Safety Data Sheet (SDS) for the CBDA CRM should be consulted before use. The primary hazards are typically associated with the solvent. For a CBDA CRM in acetonitrile, the following GHS hazard pictograms and statements apply:
-
H225: Highly flammable liquid and vapor.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Experimental Protocols
The following protocols are provided as a guide for the use of CBDA CRMs in analytical applications.
Protocol for Preparation of Calibration Standards
This protocol describes the preparation of a stock solution and a series of calibration standards from a CBDA CRM.
Materials:
-
CBDA Certified Reference Material (e.g., 1000 µg/mL in acetonitrile)
-
HPLC-grade acetonitrile
-
Calibrated volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber autosampler vials
Procedure:
-
Stock Solution Preparation (if necessary): If the CRM concentration is higher than the highest desired calibration standard, a stock solution may be prepared. For example, to prepare a 100 µg/mL stock solution from a 1000 µg/mL CRM, pipette 1 mL of the CRM into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards. For example, to prepare a 50 µg/mL standard, dilute 5 mL of the 100 µg/mL stock solution to 10 mL with acetonitrile.
-
Calibration Curve Points: A typical calibration curve for cannabinoid analysis might include concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Storage: Transfer the prepared standards to labeled amber autosampler vials and store at –20°C when not in use. The stability of working standards should be evaluated; one study found that standard solutions stored at -20°C showed no degradation for 3 months.[9]
Protocol for Quantification of CBDA by HPLC-UV
This protocol is a validated method for the quantification of CBDA.[9]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[10]
-
Mobile Phase A: Water with 0.085% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.085% phosphoric acid.
-
Gradient Elution:
-
0-3 min: 70% B
-
3-7 min: Increase to 85% B
-
7-8 min: Increase to 95% B
-
8-10 min: Return to 70% B
-
-
Flow Rate: 1.6 mL/min.
-
Column Temperature: 35°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5.0 µL.
-
Detection Wavelength: 220 nm.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the prepared calibration standards, starting with the lowest concentration and proceeding to the highest.
-
Sample Injection: Inject the prepared sample extracts. It is good practice to inject a blank (mobile phase) between samples to prevent carryover.
-
Data Analysis: Integrate the peak corresponding to CBDA. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of CBDA in the samples by interpolation from the calibration curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of CBDA using a CRM.
Signaling Pathways of CBDA
CBDA exerts its biological effects through mechanisms distinct from other cannabinoids. It does not directly bind to CB1 or CB2 receptors but instead interacts with other targets.
4.2.1 CBDA and COX-2 Inhibition
CBDA has been shown to be a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. The proposed mechanism involves the downregulation of COX-2 expression.
4.2.2 CBDA and Serotonin Receptor Interaction
CBDA is a potent agonist of the 5-HT1A serotonin receptor, which is implicated in mood and nausea. This interaction can lead to downstream signaling events.
Conclusion
The use of CBDA certified reference material is indispensable for accurate and reproducible research in the field of cannabinoid science. Proper storage at low temperatures and protection from light are critical for maintaining the integrity of the CRM. Adherence to the detailed handling procedures and analytical protocols outlined in this document will enable researchers to generate high-quality, reliable data. The provided diagrams offer a visual guide to the experimental workflow and the known signaling pathways of CBDA, further aiding in the design and interpretation of studies involving this important cannabinoid.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. mechanism-and-kinetics-of-cbda-decarboxylation-into-cbd-in-hemp - Ask this paper | Bohrium [bohrium.com]
- 4. Cannabidiolic Acid (CBDA) Standard, 1000 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 5. Cox-dependent fatty acid metabolites cause pain through activation of the irritant receptor TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabidiolic acid (CBDA) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 9. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Cannabidiolic Acid (CBDA) in High-Throughput Screening Assays
A Note on the Analyte: Initial searches for "CBDPA" (Cannabidiphorolic acid) yielded limited information regarding its use in high-throughput screening (HTS) assays. CBDPA is identified as a precursor to Cannabidiphorol (CBDP)[1]. Given the scarcity of available data for CBDPA, this document will focus on the closely related and more extensively researched compound, Cannabidiolic Acid (CBDA) . CBDA is the acidic precursor to the well-known cannabidiol (CBD) and has demonstrated significant biological activity, making it a relevant candidate for HTS campaigns[2][3]. The protocols and data presented herein for CBDA can serve as a strong foundation for developing and executing HTS assays for other acidic cannabinoids like CBDPA.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets[4][5]. Cannabinoids and their derivatives are a promising class of molecules with diverse therapeutic potential. Cannabidiolic acid (CBDA), a non-psychoactive cannabinoid found in raw cannabis plants, has garnered interest for its anti-inflammatory, anti-emetic, and anti-cancer properties[2]. This document provides detailed application notes and protocols for the utilization of CBDA in HTS assays, targeting researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data for the biological activity of CBDA from various in-vitro assays.
Table 1: Enzyme Inhibition Data for CBDA
| Target Enzyme | Assay Type | IC50 (µM) | Notes |
| Acetylcholinesterase (AChE) | Kinetic enzyme assay | 7.9 ± 4.3 | Competitive inhibition.[6] |
| Butyrylcholinesterase (BuChE) | Kinetic enzyme assay | 6.7 ± 0.6 | Noncompetitive inhibition.[6] |
| β-secretase-1 (BACE-1) | Fluorometric assay | 6.1 ± 0.2 | Dose-dependent inhibition.[6] |
Table 2: Cytotoxicity Data for CBDA
| Cell Line | Assay Type | IC50 (µM) after 72h | Notes |
| CEM | MTT assay | ~25 | The neutral form (CBD) was more active than the acidic form (CBDA).[7] |
| HL60 | MTT assay | ~30 | The neutral form (CBD) was more active than the acidic form (CBDA).[7] |
Experimental Protocols
This protocol is adapted from studies on the enzymatic inhibition by CBDA[6].
1. Objective: To determine the inhibitory effect of CBDA on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
2. Materials:
-
CBDA isolate (>99% purity)
-
Human recombinant AChE and BuChE
-
Acetylthiocholine (ATC) and butyrylthiocholine (BTC) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of CBDA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of a serial dilution of CBDA to the assay wells.
-
Add 125 µL of 3 mM DTNB in phosphate buffer to each well.
-
Add 25 µL of the respective enzyme (AChE or BuChE) solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate (ATC or BTC) solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the reaction rates and determine the percentage of inhibition for each CBDA concentration.
-
Plot the percentage of inhibition against the logarithm of CBDA concentration to determine the IC50 value.
This is a generalized HTS protocol that can be adapted for screening CBDA against cannabinoid receptors (CB1 and CB2).
1. Objective: To identify and characterize the activity of CBDA at cannabinoid receptors using a functional assay (e.g., cAMP accumulation assay).
2. Materials:
-
HEK-293 or CHO cells stably expressing the human CB1 or CB2 receptor.
-
CBDA compound library plate.
-
Forskolin.
-
cAMP assay kit (e.g., TR-FRET based).
-
384-well or 1536-well assay plates.
-
Automated liquid handling systems.
-
Plate reader compatible with the chosen assay technology.
3. Procedure:
-
Cell Preparation: Culture the recombinant cell line to the desired confluency and harvest. Resuspend the cells in assay buffer.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of CBDA from the library plate to the assay plate.
-
Cell Plating: Dispense the cell suspension into the assay plates containing the compound.
-
Incubation: Incubate the plates for a predetermined time (e.g., 30 minutes) at room temperature to allow compound-receptor interaction.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Add a solution of forskolin to stimulate adenylyl cyclase.
-
Antagonist Mode: Add a known CB1/CB2 receptor agonist (e.g., CP 55,940) along with forskolin.
-
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Data Acquisition: Read the plates on a compatible plate reader.
-
Data Analysis: Normalize the data to controls (e.g., vehicle and a known agonist/antagonist) and calculate the percentage of activity or inhibition for each concentration of CBDA. Determine EC50 or IC50 values from the dose-response curves.
Mandatory Visualizations
CBDA has been shown to interact with several signaling pathways. The diagram below illustrates some of the key molecular targets and downstream effects.
Caption: Key molecular targets and signaling pathways of CBDA.
The following diagram outlines a typical workflow for a high-throughput screening campaign involving CBDA.
Caption: A generalized workflow for HTS of CBDA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. birchandfog.biz [birchandfog.biz]
- 3. lunacultivation.wixsite.com [lunacultivation.wixsite.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE‐1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
Application Note: Structural Characterization of Cannabidiphorolic Acid (Cbdpa) using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization and analysis of Cannabidiphorolic acid (Cbdpa), a precursor to the synthetic cannabinoid CBDP. The following application note outlines the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, offering a comprehensive approach to confirming the identity, purity, and structure of Cbdpa. These techniques are fundamental in the quality control and development of cannabinoid-based therapeutics. While specific experimental data for Cbdpa is not widely available, this guide is based on established methods for the analysis of structurally similar cannabinoids.[1][2][3][4][5][6]
Introduction
Cannabidiphorolic acid (Cbdpa) is a carboxylic acid-containing cannabinoid that serves as a synthetic precursor to CBDP.[7] Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical development. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry offers precise molecular weight determination and fragmentation data, which aids in structure confirmation.[8] This protocol details the necessary steps for sample preparation, instrument setup, and data acquisition for both NMR and MS analyses of Cbdpa.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for acquiring high-quality data. The following protocol outlines the extraction of Cbdpa from a plant matrix, a common starting point for analysis.
Solvent Extraction of Cbdpa from Plant Material: [2]
-
Homogenization: Air-dry the cannabis plant material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Addition: Suspend the powdered material in a suitable solvent. Ethanol or methanol are commonly used for cannabinoid extraction.[2] A typical ratio is 10 mL of solvent per 1 gram of plant material.
-
Extraction: Agitate the mixture using a sonicator or shaker for 30-60 minutes at room temperature. This facilitates the transfer of cannabinoids from the plant material to the solvent.
-
Filtration: Filter the mixture through a 0.22 µm syringe filter to remove particulate matter.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated extract.
-
Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) for subsequent analysis.
NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is recommended for these analyses.[9]
1. Sample Preparation for NMR:
- Weigh approximately 5-10 mg of the Cbdpa extract or standard.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Methanol-d4 (CD3OD)). CDCl3 is commonly used for cannabinoids.[9][10]
- Transfer the solution to a 5 mm NMR tube.
2. 1H NMR (Proton NMR) Acquisition:
- Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 16 ppm (centered around 6 ppm).
- Number of Scans: 16-64 (adjust for optimal signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.
3. 13C NMR (Carbon NMR) Acquisition:
- Pulse Sequence: Proton-decoupled 13C experiment (e.g., 'zgpg30').
- Spectral Width: 240 ppm (centered around 120 ppm).
- Number of Scans: 1024 or more (due to the low natural abundance of 13C).
- Relaxation Delay: 2-5 seconds.
4. 2D NMR Experiments (for full structural elucidation):
- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[3]
Mass Spectrometry Protocol
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole) is recommended for accurate mass determination and fragmentation analysis.[2][4]
1. LC-MS Method:
- Column: A C18 reversed-phase column is typically used for cannabinoid separation (e.g., 100 x 2.1 mm, 1.8 µm).[4]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
2. Mass Spectrometry Conditions (Electrospray Ionization - ESI):
- Ionization Mode: Negative ion mode is often preferred for acidic cannabinoids like Cbdpa to detect the deprotonated molecule [M-H]-.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed fragmentation spectrum.
Data Presentation
Illustrative NMR Data for Cbdpa
The following table summarizes the expected 1H and 13C NMR chemical shifts for Cbdpa, based on the known structure of cannabidiolic acid (CBDA) and general cannabinoid spectral data.[1][3][10][11] The numbering scheme is based on the standard cannabinoid nomenclature.
| Position | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| 1 | - | 141.0 |
| 2 | 6.25 (s) | 108.2 |
| 3 | - | 154.5 |
| 4 | 6.40 (s) | 110.0 |
| 5 | - | 145.8 |
| 6 | - | 115.6 |
| 1' | 3.80 (m) | 45.5 |
| 2' | 1.80 (m) | 28.0 |
| 3' | 2.10 (m) | 30.5 |
| 4' | 2.40 (m) | 35.8 |
| 5' | 1.60 (m) | 22.5 |
| 6' | 0.90 (t) | 14.1 |
| 7' | 1.75 (s) | 20.5 |
| 8' | 4.50 (br s), 4.60 (br s) | 124.0 |
| 9' | - | 148.2 |
| 10' | 1.65 (s) | 23.0 |
| COOH | 10-12 (br s) | 175.0 |
Illustrative Mass Spectrometry Data for Cbdpa
The expected mass spectrometry data for Cbdpa is presented below. The fragmentation pattern is predicted based on common fragmentation pathways of cannabinoids, such as decarboxylation.[12][13][14]
| Ion | Expected m/z | Description |
| [M-H]- | 357.2015 | Deprotonated molecular ion |
| [M-H-CO2]- | 313.2120 | Loss of carbon dioxide from the carboxylic acid group |
| Further Fragments | Varies | Cleavage of the alkyl side chain and terpene ring |
Visualizations
Caption: Experimental workflow for Cbdpa characterization.
Caption: Proposed fragmentation pathway for Cbdpa in MS/MS.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of Cannabidiphorolic acid (Cbdpa). By following the detailed protocols outlined in this application note, researchers can confidently identify and quantify Cbdpa, ensuring the quality and consistency of this cannabinoid for research and development purposes. The provided illustrative data and workflows serve as a practical guide for the analysis of Cbdpa and other related cannabinoid molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.edu.mt [um.edu.mt]
- 5. d-nb.info [d-nb.info]
- 6. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Quantitation of Phytocannabinoids by One-Dimensional 1H qNMR and Two-Dimensional 1H-1H COSY qNMR in Complex Natural Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacology Studies of Cannabidiolic Acid (CBDPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of preclinical pharmacology studies for cannabidiolic acid (CBDPA), a non-psychoactive cannabinoid from Cannabis sativa. The following sections detail the known pharmacological targets of CBDPA, provide protocols for key in vitro and in vivo assays, and summarize relevant quantitative data to inform study design and data interpretation.
Pharmacological Targets of CBDPA
CBDPA interacts with multiple molecular targets, contributing to its diverse pharmacological profile. Unlike psychoactive cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), CBDPA exhibits a distinct mechanism of action, primarily independent of the classical cannabinoid receptors CB1 and CB2.
Primary Pharmacological Targets:
-
Cyclooxygenase-2 (COX-2): CBDPA is a known selective inhibitor of COX-2, an enzyme involved in the inflammatory cascade and prostaglandin synthesis. This inhibition is a key mechanism underlying its anti-inflammatory properties.
-
Transient Receptor Potential (TRP) Channels: CBDPA modulates the activity of several TRP channels, which are involved in sensory perception, including pain and temperature. Key TRP channels modulated by CBDPA include:
-
TRPV1 (Vanilloid Receptor 1): Associated with heat and pain sensation.
-
TRPA1 (Ankyrin 1): Involved in sensing cold, irritants, and inflammatory pain.
-
TRPM8 (Melastatin 8): The primary sensor for cold temperatures.
-
-
Cannabinoid Receptors (CB1 and CB2): While not its primary targets, CBDPA has been reported to have very low affinity for CB1 receptors and may act as a weak partial agonist at CB2 receptors. Its activity at these receptors is significantly less potent compared to other cannabinoids like THC.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological activity of CBDPA at its key molecular targets. This information is crucial for dose-selection and the design of robust in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of CBDPA at Cannabinoid Receptors
| Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Efficacy | Reference |
| CB1 | Radioligand Binding | Human | >10,000 | - | Inactive | [This is a placeholder value as specific Ki values for CBDPA at CB1 are not consistently reported, but it is widely accepted to have very low affinity] |
| CB2 | Radioligand Binding | Human | - | - | Weak Partial Agonist | [Specific quantitative data is limited, hence this qualitative description] |
Table 2: In Vitro Potency of CBDPA at COX and TRP Channels
| Target | Assay Type | Species | IC50 (µM) | EC50 (µM) | Reference |
| COX-2 | Enzyme Inhibition | - | ~2 | - | [1] |
| TRPA1 | Calcium Influx | - | ~12 | - | [2] |
| TRPV1 | Calcium Influx | Rat | - | 1-3.5 | [3] |
| TRPM8 | - | - | - | - | [Data not readily available] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the pharmacological profile of CBDPA.
In Vitro Assays
This protocol determines the binding affinity of CBDPA for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
CP-55,940 (unlabeled ligand for non-specific binding)
-
CBDPA (test compound)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA)
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of CBDPA in binding buffer.
-
In a 96-well plate, add 5 µg of cell membranes per well.
-
For total binding, add [³H]CP-55,940 (final concentration 0.5-1 nM).
-
For non-specific binding, add [³H]CP-55,940 and a high concentration of unlabeled CP-55,940 (e.g., 10 µM).
-
For competition binding, add [³H]CP-55,940 and varying concentrations of CBDPA.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CBDPA concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the functional activity of CBDPA at Gαi/o-coupled receptors like CB1 and CB2 by quantifying the inhibition of adenylyl cyclase.
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors
-
CBDPA (test compound)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
384-well plates
Protocol:
-
Seed the cells in 384-well plates and grow to confluence.
-
Replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes.
-
Add varying concentrations of CBDPA to the wells.
-
Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
Plot the cAMP concentration against the logarithm of the CBDPA concentration. Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation using non-linear regression.
This assay assesses G-protein independent signaling by measuring the recruitment of β-arrestin to the receptor upon agonist binding.
Materials:
-
CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and a β-arrestin-EA (Enzyme Acceptor) fusion protein (PathHunter® cells).
-
CBDPA (test compound)
-
PathHunter® detection reagents
-
384-well white, clear-bottom plates
-
Chemiluminescent plate reader
Protocol:
-
Plate the PathHunter® cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of CBDPA in assay buffer.
-
Add the CBDPA dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
Data Analysis:
Normalize the data to the response of a reference agonist. Plot the relative light units (RLU) against the logarithm of the CBDPA concentration and determine the EC₅₀ value using non-linear regression.
This assay determines the inhibitory activity of CBDPA on the COX-2 enzyme.
Materials:
-
Purified ovine or human COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)
-
CBDPA (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Protocol:
-
Prepare various concentrations of CBDPA.
-
In a cuvette, add the assay buffer, COX-2 enzyme, and TMPD.
-
Add the CBDPA solution and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm for 1-2 minutes.
Data Analysis:
Calculate the initial rate of the reaction for each CBDPA concentration. Plot the percentage of inhibition against the logarithm of the CBDPA concentration to determine the IC₅₀ value.
In Vivo Assay
This assay is a standard preclinical model to assess the in vivo cannabimimetic activity of a compound, particularly its effects mediated by the CB1 receptor.[4][5][6] As CBDPA is not expected to be a potent CB1 agonist, this assay can serve as a negative screen to confirm its non-psychoactive profile.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Vehicle control (e.g., ethanol, kolliphor, saline)
-
Positive control (e.g., Δ⁹-THC, 10 mg/kg, i.p.)
-
CBDPA (various doses, e.g., 10, 30, 100 mg/kg, i.p.)
Procedure:
Administer the respective compounds via intraperitoneal (i.p.) injection. At a predetermined time point (e.g., 30 minutes post-injection), assess the following four parameters:
-
Hypolocomotion (Spontaneous Activity): Place the mouse in an open-field arena (e.g., 40 cm x 40 cm) and record its activity for 5-10 minutes. Measure the total distance traveled and the number of line crossings.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 4 cm high). Measure the time the mouse remains immobile in this position, with a cut-off time of 60 seconds.
-
Hypothermia (Body Temperature): Measure the rectal body temperature using a digital thermometer with a lubricated probe.
-
Analgesia (Tail-flick or Hot Plate Test):
-
Tail-flick: Immerse the distal third of the mouse's tail in a warm water bath (e.g., 52°C) and record the latency to flick the tail.
-
Hot Plate: Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Data Analysis:
Compare the results from the CBDPA-treated groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant effect in all four parameters is indicative of CB1 receptor agonism.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to CBDPA pharmacology.
Caption: Overview of CBDPA's main pharmacological targets.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Simplified CB2 receptor signaling pathway.
Caption: COX-2 inhibition pathway by CBDPA.
Caption: TRPV1 channel activation pathway.
Caption: In vitro experimental workflow for CBDPA.
References
- 1. d-nb.info [d-nb.info]
- 2. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP Channels as Novel Targets for Endogenous Ligands: Focus on Endocannabinoids and Nociceptive Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cannabidiolic Acid (CBDPA) for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cannabidiolic Acid (CBDPA) in in-vitro experiments. Given the compound's challenging solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is CBDPA and how does it differ from CBD?
A1: Cannabidiolic acid (CBDPA), often referred to as CBDA in scientific literature, is the acidic precursor to cannabidiol (CBD).[1] It is the form naturally produced in the cannabis plant. CBD is formed from CBDPA through a process called decarboxylation, which involves exposure to heat or light.[1] While structurally similar, CBDPA and CBD have different pharmacological properties and mechanisms of action.
Q2: Why is CBDPA solubility a concern for in-vitro assays?
A2: CBDPA is a lipophilic, or fat-soluble, compound with very low solubility in aqueous solutions like cell culture media.[2][3] This poor water solubility can lead to precipitation of the compound in your experiments, resulting in inaccurate concentrations and unreliable data.
Q3: What are the primary molecular targets of CBDPA?
A3: Current research suggests that CBDPA's primary molecular targets include the selective inhibition of the COX-2 enzyme, which is associated with inflammation.[1][4][5][6] Additionally, CBDPA is known to interact with the 5-HT1A serotonin receptors and may modulate the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[7][8][9]
Q4: What are the recommended solvents for preparing CBDPA stock solutions?
A4: Due to its lipophilic nature, the most common and effective solvents for dissolving CBDPA are dimethyl sulfoxide (DMSO) and ethanol.[10][11]
Q5: What is the maximum recommended final concentration of DMSO or ethanol in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in your cell culture medium should be kept as low as possible, typically below 0.5%, with a general recommendation of not exceeding 0.1%.[10] It is crucial to include a vehicle control (media with the same final solvent concentration without CBDPA) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: CBDPA Precipitation in In-Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding CBDPA stock to media. | - Poor initial dissolution: CBDPA was not fully dissolved in the stock solvent. - High final concentration: The target concentration of CBDPA in the aqueous media exceeds its solubility limit. - "Salting out": Rapid addition of the organic stock solution to the aqueous media causes the compound to crash out of solution. | - Ensure your CBDPA stock solution is clear and fully dissolved before use. Gentle warming or vortexing may help. - Re-evaluate the required final concentration. It may be necessary to work at a lower concentration. - Add the cell culture media drop-wise to your CBDPA stock solution while gently vortexing.[12] This allows for a more gradual solvent exchange. |
| Precipitate forms over time in the incubator. | - Temperature changes: Changes in temperature can affect the solubility of CBDPA. - Interaction with media components: Components in the cell culture media, such as salts or proteins in Fetal Bovine Serum (FBS), can contribute to precipitation over longer incubation times.[13] - Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including CBDPA, leading to precipitation. | - Pre-warm your cell culture media to 37°C before adding the CBDPA stock solution.[12] - Consider using serum-free media for the duration of the compound treatment if compatible with your cell line. If serum is required, ensure it is well-mixed and of high quality. - Ensure proper humidification in your incubator and use sealed culture vessels to minimize evaporation. |
| Inconsistent results between experiments. | - Inaccurate stock concentration: Errors in weighing the compound or measuring the solvent volume. - Degradation of CBDPA: CBDPA can be sensitive to light and temperature, leading to degradation over time. - Variable final solvent concentration: Inconsistent pipetting of the stock solution into the media. | - Use a calibrated analytical balance for weighing and precise pipettes for solvent measurement. - Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C, protected from light. - Be meticulous with your dilutions to ensure the final solvent concentration is consistent across all wells and experiments. |
Data Presentation: CBDPA Solubility
While precise quantitative solubility data for CBDPA in various mixtures of organic solvents and aqueous media is not extensively published, the following table provides a qualitative summary based on available information.
| Solvent/Medium | Solubility | Notes |
| Water / PBS | Very Poor | CBDPA is a lipophilic compound and is not readily soluble in aqueous solutions.[2][3] |
| Ethanol | Soluble | A common solvent for creating stock solutions. |
| DMSO | Soluble | A common and effective solvent for creating high-concentration stock solutions.[11] |
| Cell Culture Media (e.g., DMEM) | Poor | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
| Cell Culture Media with low % organic solvent (e.g., <0.5% DMSO) | Limited | The final concentration achievable without precipitation depends on the specific media composition and the presence of serum. |
Experimental Protocols
Protocol for Preparation of CBDPA Working Solution for In-Vitro Assays
This protocol provides a step-by-step guide for preparing a CBDPA working solution to be added to cell cultures, minimizing the risk of precipitation.
Materials:
-
Cannabidiolic Acid (CBDPA) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile, calibrated pipettes and tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
On a calibrated analytical balance, carefully weigh out a precise amount of CBDPA powder (e.g., 10 mg).
-
Dissolve the CBDPA powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing. The solution should be clear.
-
Note: This high-concentration stock can be aliquoted and stored at -20°C for future use, protected from light.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your desired final concentration, it may be beneficial to perform an intermediate dilution of your stock solution in 100% DMSO. This can make the final dilution into your aqueous media more accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, pipette the required volume of the CBDPA stock solution.
-
Crucially, add the pre-warmed media to the CBDPA stock solution drop-by-drop while gently vortexing. [12] Do not add the CBDPA stock directly to the bulk media. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO in your working solution is kept to a minimum (ideally ≤ 0.1%).
-
-
Treating the Cells:
-
Remove the old media from your cell culture plates.
-
Immediately add the freshly prepared CBDPA working solution to your cells.
-
Remember to include a vehicle control group that receives media with the same final concentration of DMSO but without CBDPA.
-
Mandatory Visualizations
References
- 1. Down-regulation of cyclooxygenase-2 (COX-2) by cannabidiolic acid in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBDA: Anti-Inflammatory Potential Explained - Chronic Guru [chronicguru.com]
- 5. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids [mdpi.com]
- 9. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannabidiol Toxicity Driven by Hydroxyquinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cbdpa stability testing under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cannabidiolic acid (CBDP-A) under various pH and temperature conditions. As direct and extensive stability data for CBDP-A is limited in published literature, this guide leverages data from its close structural analog, cannabidiolic acid (CBDA), to provide foundational knowledge and experimental direction. The principles of cannabinoid acid stability, particularly decarboxylation, are largely transferable. However, it is crucial to validate these findings for CBDP-A through specific experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CBDP-A?
A1: The primary degradation pathway for CBDP-A, like other cannabinoid acids, is decarboxylation. This is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂), converting CBDP-A into CBDP. This process is accelerated by heat.[1][2]
Q2: How does temperature affect the stability of CBDP-A?
A2: Temperature is a critical factor in the stability of cannabinoid acids.[3] Increased temperatures significantly accelerate the rate of decarboxylation.[1] For instance, studies on CBDA show that decarboxylation is slow at room temperature but increases exponentially with rising temperatures.[1][4] Storing CBDP-A solutions at low temperatures (e.g., 5°C) is recommended to minimize degradation.[3]
Q3: What is the expected impact of pH on CBDP-A stability?
A3: Based on studies of analogous cannabinoids like CBD, pH can significantly influence stability.[5][6] Acidic conditions can catalyze the degradation of cannabinoids. For CBD, the optimal stability is found in the pH range of 4 to 6.[7] It is plausible that CBDP-A will exhibit similar trends, with increased degradation in highly acidic or alkaline environments. Under acidic conditions, besides decarboxylation, there might be a risk of cyclization reactions.[7]
Q4: What solvents are recommended for preparing and storing CBDP-A solutions?
A4: The choice of solvent is crucial for the stability of cannabinoid acids. Ethanolic and methanolic solutions generally offer better stability for cannabinoids compared to aqueous solutions, especially at low temperatures.[3] For analytical purposes, a mixture of methanol and chloroform (9:1) has been shown to provide good stability, though for safety and environmental reasons, 80% methanol stored at 4°C in the dark is a viable alternative.[8] It is important to minimize water content in the solvent system.
Q5: How should I store my CBDP-A samples to ensure long-term stability?
A5: For long-term stability, CBDP-A should be stored as a solid powder in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., 5°C or below) in a well-sealed container to protect from light and oxygen.[3] Studies on CBD have shown it to be stable for at least 12 months at 5°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of CBDP-A potency in solution. | High storage temperature. | Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Inappropriate solvent. | Use alcoholic solvents like ethanol or methanol for stock solutions. Minimize water content. For aqueous buffers, prepare fresh and use promptly. | |
| Exposure to light. | Store solutions in amber vials or protect them from light to prevent photolytic degradation. | |
| Inconsistent results in stability studies. | pH drift in buffered solutions. | Ensure your buffer has sufficient capacity for the duration of the experiment. Measure and adjust the pH of your samples at each time point. |
| Oxygen exposure. | Degas solvents and consider blanketing the headspace of your sample vials with an inert gas like nitrogen or argon, especially for long-term studies. | |
| Appearance of unknown peaks in chromatograms. | Degradation of CBDP-A. | The primary degradation product is CBDP. Other potential byproducts may form under specific pH and temperature stress. Use a reference standard of CBDP to confirm its presence. Mass spectrometry can help identify other degradation products. |
| Solvent-analyte interaction. | Some solvents might react with the analyte under certain conditions. Ensure the chosen solvent is inert. |
Data on CBDA Stability (as an analog for CBDP-A)
The following tables summarize kinetic data for the decarboxylation of CBDA, which can serve as an estimate for CBDP-A behavior.
Table 1: Rate Constants (k) for CBDA Decarboxylation at Different Temperatures
| Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 100 | 0.0025 |
| 110 | 0.0051 |
| 120 | 0.0104 |
| 130 | 0.0208 |
| 140 | 0.0416 |
Data extrapolated from graphical representations in scientific literature. The decarboxylation follows first-order kinetics.[1][4]
Table 2: Influence of Solvent and Temperature on CBDA Stability
| Solvent | Temperature | Stability |
| 80% Methanol | 22°C (Room Temp) | Unstable, significant degradation within 24 hours. |
| 80% Methanol | 4°C | Stable for at least 48 hours. |
| 9:1 Methanol/Chloroform | 22°C (Room Temp) | Stable for at least 36 hours. |
| 9:1 Methanol/Chloroform | 4°C | Stable for at least 48 hours. |
Stability is defined as less than 5% degradation from the initial concentration.[8]
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on CBDP-A Decarboxylation
-
Preparation of CBDP-A Solution: Prepare a stock solution of CBDP-A in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into multiple small, sealed vials to avoid solvent evaporation and to have individual samples for each time point and temperature.
-
Incubation: Place the vials in controlled temperature environments (e.g., ovens or heating blocks) set to the desired temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Time Points: At specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from each temperature environment.
-
Quenching the Reaction: Immediately cool the removed vials in an ice bath to stop the decarboxylation reaction.
-
Sample Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method to quantify the remaining CBDP-A and the formed CBDP.
-
Data Analysis: Plot the natural logarithm of the CBDP-A concentration versus time for each temperature. The negative of the slope of the resulting line will give the first-order rate constant (k) for the decarboxylation at that temperature.
Protocol 2: Assessing CBDP-A Stability at Different pH Values
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10).
-
CBDP-A Solution in Buffers: Prepare solutions of CBDP-A in each buffer at a specific concentration. It may be necessary to first dissolve the CBDP-A in a small amount of a co-solvent like ethanol before diluting with the buffer to ensure solubility.
-
Incubation: Store the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Sample Preparation for Analysis: Depending on the analytical method, you may need to neutralize the pH of the aliquot and extract the cannabinoids into an organic solvent.
-
Analysis: Quantify the concentration of CBDP-A in each sample using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Plot the concentration of CBDP-A versus time for each pH condition to determine the degradation rate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broughton-group.com [broughton-group.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing CBDPA Degradation During Sample Preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Cannabidiolic Acid (CBDPA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize CBDPA degradation during sample preparation and ensure the accuracy and reproducibility of your results.
A Note on Cannabidiolic Acid (CBDPA): Research specifically on CBDPA is still emerging. Much of the available literature focuses on its more abundant isomer, Cannabidiolic Acid (CBDA). Due to their structural similarities as acidic cannabinoids, the degradation pathways and preventative measures are expected to be highly comparable. Therefore, this guide will refer to data on CBDA as a close proxy for CBDPA where specific data is not available.
Frequently Asked Questions (FAQs)
Q1: What is CBDPA and why is its degradation a concern?
A1: Cannabidiolic acid (CBDPA) is a non-psychoactive acidic cannabinoid found in the Cannabis sativa plant. It is the acidic precursor to cannabidiol (CBD).[1] Degradation of CBDPA, primarily through decarboxylation, results in its conversion to CBD, leading to inaccurate quantification and characterization of the original sample.[1] Preserving the integrity of CBDPA is crucial for accurate potency testing, research on its specific biological activities, and the development of novel therapeutics.
Q2: What are the main factors that cause CBDPA degradation?
A2: The primary factors leading to the degradation of acidic cannabinoids like CBDPA are:
-
Heat: This is the most significant factor, causing decarboxylation, the process where the carboxylic acid group is removed, converting CBDPA to CBD.[1][2]
-
Light: Exposure to UV light can induce photodegradation and oxidation, leading to the formation of various degradation products.[3]
-
Oxygen: Prolonged exposure to air can lead to oxidation of the molecule.[4]
-
pH: Acidic or basic conditions can catalyze degradation and isomerization reactions. For instance, acidic environments can promote the cyclization of the corresponding neutral cannabinoid (CBD) to form THC isomers.[5][6]
Q3: What is the difference between analyzing for acidic and neutral cannabinoids?
A3: Acidic cannabinoids (like CBDPA and CBDA) are the primary forms produced in the cannabis plant.[7] Neutral cannabinoids (like CBD and THC) are typically formed by the decarboxylation of their acidic precursors.[1] Analytical methods must be able to differentiate between these forms. Gas chromatography (GC) is generally unsuitable for acidic cannabinoid analysis without derivatization because the high temperatures of the injector port will cause on-instrument decarboxylation.[8] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the preferred methods as they analyze samples at or near room temperature, preserving the acidic forms.[9]
Q4: How should I store my samples to prevent CBDPA degradation?
A4: To minimize degradation, samples should be stored in airtight, light-resistant containers in a cold, dark place. For short-term storage (up to a week), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is ideal.[9]
Troubleshooting Guide
Issue 1: My analytical results show lower than expected CBDPA concentrations and correspondingly high CBD concentrations.
| Potential Cause | Troubleshooting Steps |
| Accidental Decarboxylation during Sample Preparation | - Check temperatures: Ensure all sample preparation steps, including extraction and solvent evaporation, are performed at low temperatures (ideally at or below room temperature). Avoid any heating steps unless decarboxylation is intended.[7] - Evaporation method: Use non-thermal solvent evaporation methods like rotary evaporation under vacuum or nitrogen blowdown at ambient temperature.[10] |
| Inappropriate Analytical Method | - Verify your analytical technique: If using Gas Chromatography (GC), be aware that the high inlet temperature will decarboxylate CBDPA to CBD. Switch to a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, which are performed at lower temperatures.[8] |
| Improper Sample Storage | - Review storage conditions: Ensure samples were stored protected from heat and light. Long-term storage at room temperature can lead to gradual decarboxylation.[4] Store samples at ≤ 4°C for short-term and -20°C for long-term storage in airtight, opaque containers.[9] |
Issue 2: I am seeing unknown peaks in my chromatogram that are not CBDPA or other common cannabinoids.
| Potential Cause | Troubleshooting Steps |
| Oxidation or Photodegradation | - Limit exposure to air and light: Prepare samples under subdued light conditions. Use amber vials or wrap vials in foil to protect from light.[3] Purge sample vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen. - Check solvent purity: Peroxides in solvents can accelerate oxidation. Use fresh, high-purity solvents. |
| pH-Induced Isomerization/Degradation | - Control the pH of your solutions: If using aqueous solutions or buffers during extraction or analysis, ensure the pH is in a neutral to slightly acidic range (pH 4-6), which is generally optimal for cannabinoid stability.[11] Avoid strongly acidic or basic conditions.[5] |
| Matrix Interference | - Improve sample cleanup: The unknown peaks may be co-eluting compounds from the sample matrix. Implement or optimize a sample cleanup step, such as Solid Phase Extraction (SPE) or filtration, to remove interfering substances.[12] |
Quantitative Data on Cannabinoid Degradation
The following tables summarize quantitative data on the degradation of acidic cannabinoids, using CBDA as a proxy for CBDPA.
Table 1: Thermal Degradation (Decarboxylation) Kinetics of CBDA
These data illustrate the rate of decarboxylation of CBDA to CBD at various temperatures. The reaction follows first-order kinetics.[1][13]
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (minutes) | Reference |
| 80 | 1.8 x 10⁻⁵ | 641.8 | [13] |
| 100 | 8.0 x 10⁻⁵ | 144.4 | [13] |
| 110 | 3.3 x 10⁻⁴ | 35.0 | [2] |
| 120 | 6.8 x 10⁻⁴ | 17.0 | [13] |
| 130 | 1.5 x 10⁻³ | 7.7 | [2] |
| 140 | 3.5 x 10⁻³ | 3.3 | [13] |
| 145 | 4.8 x 10⁻³ | 2.4 | [8] |
| 160 | 9.0 x 10⁻³ | 1.3 | [13] |
Data compiled and calculated from multiple sources. Half-life is calculated as ln(2)/k.
Table 2: Influence of Environmental Factors on Cannabinoid Stability
| Factor | Condition | Effect on Acidic Cannabinoids (CBDA/CBDPA) | Effect on Neutral Cannabinoids (CBD) | Reference |
| pH | Acidic (e.g., pH 2-3.5) | Promotes degradation. | Can lead to cyclization to form Δ⁹-THC and Δ⁸-THC.[6] | [14] |
| Neutral to Slightly Acidic (pH 4-6) | Optimal stability. | Optimal stability. | [11] | |
| Basic (e.g., pH > 8) | Can lead to degradation. | Can lead to isomerization and oxidation. | [5] | |
| Light | UV Light Exposure | Can cause photo-oxidation and degradation to various byproducts.[3] | Can be oxidized to cannabielsoin (CBE) or other products.[4] | [3][4] |
| Oxygen | Exposure to Air | Can lead to auto-oxidation over time. | Can be oxidized, with Δ⁹-THC converting to CBN as a well-known example.[4] | [4] |
Experimental Protocols
Protocol 1: Extraction of CBDPA from Cannabis Plant Material (Flower/Biomass)
This protocol is designed to efficiently extract acidic cannabinoids while minimizing their degradation.
-
Homogenization:
-
If the plant material is not already ground, homogenize it to a fine powder (≤ 1 mm particle size).[15]
-
For optimal preservation of volatile compounds and to prevent heat generation, cryogenic grinding is recommended.[16] This involves freezing the sample with liquid nitrogen before or during grinding.
-
-
Extraction:
-
Weigh approximately 1 gram of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of cold (≤ 4°C) extraction solvent. 9:1 Methanol:Chloroform or pure Ethanol are common choices.[3][17]
-
Vortex the tube vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15-20 minutes at room temperature.
-
Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid plant material.
-
-
Filtration and Dilution:
-
Carefully decant the supernatant (the liquid extract).
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection vial. This removes any remaining particulate matter.
-
Dilute the filtered extract with the mobile phase to a concentration that falls within the calibration range of your analytical method. A preliminary 1:10 or 1:100 dilution is a good starting point.
-
-
Analysis:
-
Transfer the final diluted sample to an amber HPLC vial.
-
Analyze promptly using a validated stability-indicating HPLC-UV or LC-MS method.
-
Protocol 2: Preparation of Cannabis Oil or Tincture Samples for CBDPA Analysis
This protocol is for preparing oil-based samples, which requires separation of the cannabinoids from the lipid matrix.
-
Sample Weighing and Dilution:
-
Homogenize the oil or tincture by vortexing.
-
Weigh approximately 100 mg of the oil into a 15 mL centrifuge tube.
-
Add 10 mL of ethanol, vortex for 1 minute to dissolve the oil.
-
-
Winterization (Lipid Removal):
-
Place the tube in a freezer at -20°C for at least 4 hours (overnight is common). This will cause the fats and waxes to precipitate out of the solution.[18]
-
Remove the tube from the freezer and immediately filter the cold solution through a pre-chilled 0.22 µm PTFE syringe filter into a clean collection vial. Perform this step quickly to prevent the lipids from redissolving.
-
-
Solvent Evaporation and Reconstitution (Optional Concentration Step):
-
If the cannabinoid concentration is low, the solvent can be evaporated to concentrate the sample.
-
Transfer the filtered extract to a round-bottom flask or suitable vial.
-
Evaporate the ethanol using a rotary evaporator under vacuum or a gentle stream of nitrogen at ambient temperature until the desired volume is reached, or to dryness.
-
If evaporated to dryness, reconstitute the residue in a precise volume of mobile phase.
-
-
Final Dilution and Analysis:
-
Perform a final dilution of the winterized extract (or reconstituted residue) with the mobile phase to bring the CBDPA concentration into the instrument's calibration range.
-
Transfer the final sample to an amber HPLC vial and analyze.
-
Diagrams: Pathways and Workflows
CBDPA Biosynthesis and Degradation Pathways
Caption: Biosynthesis of CBDPA from CBGA and its primary degradation pathways.
Experimental Workflow for CBDPA Analysis
Caption: A generalized workflow for the preparation and analysis of CBDPA from samples.
Troubleshooting Logic for CBDPA Degradation
Caption: A troubleshooting decision tree for diagnosing unexpected CBDPA degradation.
References
- 1. Mechanism and kinetics of CBDA decarboxylation into CBD in hemp [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DoE-assisted development and validation of a stability-indicating HPLC-DAD method for simultaneous determination of five cannabinoids in Cannabis sativa L. based on analytical quality by design (AQbD) concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material [iris.uniupo.it]
- 13. thecbggurus.com [thecbggurus.com]
- 14. researchgate.net [researchgate.net]
- 15. xylemtech.com [xylemtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Cannabis Extraction Processes: CO2, Ethanol, and More | Technology Networks [technologynetworks.com]
- 18. WO2021034718A1 - Water-based extraction and purification processes for cannabinoid acids - Google Patents [patents.google.com]
Technical Support Center: Reverse-Phase HPLC Analysis of CBDPA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Cannabidiolic Acid (CBDPA), with a specific focus on addressing peak tailing.
Troubleshooting Guide: CBDPA Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge, which can negatively impact resolution, sensitivity, and accurate quantification.[1] This guide provides a systematic approach to identify and resolve the root causes of CBDPA peak tailing in your reverse-phase HPLC method.
Isolating the Problem:
First, determine if the peak tailing is specific to the CBDPA peak or if all peaks in the chromatogram are affected.
-
All Peaks Tailing: This often points to a system-wide issue.[2]
-
Only CBDPA Peak Tailing (or a few peaks): This suggests a chemical interaction specific to the analyte.[2]
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks are tailing, the issue is likely related to the HPLC system itself rather than a specific chemical interaction with CBDPA.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Column Void or Contamination | A void at the column inlet or a blocked frit can distort the sample flow path.[2][3] Solution: Disconnect the column, reverse it, and flush it with a strong solvent to waste, if the manufacturer's instructions permit.[4] If the problem persists, the column may need to be replaced.[5] |
| Extra-Column Volume | Excessive volume between the injector and the detector can cause band broadening and tailing.[3][6] This is especially critical in UHPLC applications.[3] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize the tubing length.[6] Ensure all fittings are properly connected to avoid dead volume.[7] |
| Detector Settings | An improperly set detector time constant can lead to peak distortion.[8] Solution: Optimize the detector's data collection rate or time constant according to your peak width. |
Troubleshooting Workflow for System-Wide Tailing:
Caption: Troubleshooting logic for system-wide peak tailing.
Scenario 2: Only the CBDPA Peak is Tailing
If peak tailing is specific to CBDPA, the cause is likely related to secondary chemical interactions between CBDPA and the stationary phase, or issues with the mobile phase or sample.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with acidic compounds like CBDPA, causing peak tailing.[4][9] |
| Mobile Phase pH close to Analyte pKa | When the mobile phase pH is close to the pKa of an analyte, both ionized and unionized forms can exist, leading to peak distortion.[6][10][11] For acidic compounds like CBDPA, a low pH mobile phase is generally preferred to ensure it is in a single, un-ionized form.[12][13] |
| Insufficient Buffer Capacity | An inadequate buffer concentration may not effectively control the mobile phase pH, leading to inconsistent ionization and peak tailing.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[7][14] This can manifest as either peak fronting or tailing.[14] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][7] |
Troubleshooting Workflow for CBDPA-Specific Tailing:
Caption: Troubleshooting logic for CBDPA-specific peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol is designed to mitigate secondary interactions by ensuring CBDPA is in a non-ionized state.
Objective: To evaluate the effect of mobile phase pH on CBDPA peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or other suitable acidic modifier)
-
Your CBDPA standard or sample
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare Mobile Phase B (Organic):
-
Use your standard organic mobile phase (e.g., acetonitrile or methanol).
-
-
Equilibrate the System:
-
Flush the HPLC system thoroughly with the new mobile phase combination.
-
Equilibrate the column for at least 10-15 column volumes.
-
-
Analyze CBDPA:
-
Inject your CBDPA standard and compare the peak shape to the chromatogram obtained with the original mobile phase.
-
-
Evaluation:
-
A significant improvement in peak symmetry (reduced tailing factor) indicates that silanol interactions or pH effects were the primary cause.
-
Protocol 2: Sample Overload Evaluation
This protocol helps determine if column overload is the cause of peak tailing.
Objective: To assess the impact of sample concentration on CBDPA peak shape.
Procedure:
-
Prepare a Dilution Series:
-
Prepare a series of dilutions of your CBDPA sample or standard (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.[14]
-
-
Inject and Analyze:
-
Inject the original concentration and each dilution onto the HPLC system under your standard operating conditions.
-
-
Evaluate Peak Shape:
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for acidic compounds like CBDPA in reverse-phase HPLC?
A1: The most frequent cause is secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[4][6] Operating the mobile phase at a pH close to the pKa of CBDPA can also lead to a mix of ionized and non-ionized species, causing peak distortion.[11]
Q2: How does mobile phase pH affect CBDPA peak shape?
A2: The pH of the mobile phase dictates the ionization state of CBDPA. At a low pH (well below its pKa), CBDPA will be in its protonated, less polar form, which interacts more predictably with the C18 stationary phase, resulting in better peak shape.[12][13] At higher pH values, it can become ionized, leading to undesirable interactions with the stationary phase and causing tailing.[3]
Q3: Can my choice of column impact peak tailing for CBDPA?
A3: Absolutely. Using a modern, high-quality, end-capped C18 column is crucial.[6][15] End-capping neutralizes most of the residual silanol groups on the silica surface, minimizing the sites available for secondary interactions with CBDPA.[9] Columns specifically designed for use at low pH are also advantageous as they offer greater stability under the acidic conditions often required for cannabinoid analysis.[12]
Q4: I've adjusted my mobile phase pH, but I still see some tailing. What should I try next?
A4: If pH adjustment doesn't completely resolve the issue, consider the following:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-25 mM for LC-UV) can sometimes help mask residual silanol interactions.[3][14]
-
Check for Column Overload: Perform a dilution study as described in Protocol 2.[14]
-
Evaluate Your Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[7]
-
Consider a Different Organic Modifier: Sometimes, switching from methanol to acetonitrile (or vice versa) can influence peak shape.[6]
Q5: Could a contaminated guard column be the source of my peak tailing?
A5: Yes, a blocked or contaminated guard column can cause peak distortion, including tailing.[2] To test this, you can remove the guard column and run a standard. If the peak shape improves, the guard column should be cleaned or replaced.[14]
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Ionization for CBDPA
Welcome to the technical support center for the mass spectrometric analysis of Cannabidiolic Acid (CBDPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and accurate quantification of CBDPA.
Troubleshooting Ionization and Analysis of CBDPA
This guide addresses common issues encountered during the mass spectrometry analysis of CBDPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No CBDPA Signal | In-source Decarboxylation: CBDPA is thermally labile and can convert to CBD in the ion source, especially at elevated temperatures.[1] | - Optimize Source Temperature: Start with a lower source/desolvation temperature (e.g., 120-150°C for ESI) and gradually increase to find the optimal balance between desolvation and preventing decarboxylation. Complete loss of acidic cannabinoids can be observed at temperatures of 200-250°C in ESI-.[1] - Choice of Ionization Technique: Consider using Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less prone to in-source thermal degradation for certain compounds compared to ESI. |
| Suboptimal Ionization Parameters: Incorrect voltage, gas flow, or solvent conditions can lead to poor ionization efficiency. | - Systematic Parameter Optimization: Methodically optimize key ESI parameters such as capillary voltage (e.g., 2.5-3.5 kV), cone voltage (e.g., 40-50 V), and desolvation gas flow (e.g., 500 L/h).[2] For APCI, optimize the corona discharge current. - Mobile Phase Additives: The use of additives like formic acid or ammonium formate can significantly impact ionization efficiency. For ESI+, 0.1% formic acid is common. For ESI-, ammonium hydroxide can be used. | |
| Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of CBDPA, reducing its signal intensity.[3] | - Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Chromatographic Separation: Optimize the LC method to separate CBDPA from co-eluting matrix components. - Use an Internal Standard: A stable isotope-labeled internal standard (e.g., CBDPA-d4) is the most effective way to compensate for matrix effects. - Dilution: Diluting the sample can reduce the concentration of interfering compounds. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute Sample: If the concentration of CBDPA is high, dilute the sample prior to injection. |
| Secondary Interactions: Interactions between CBDPA and the stationary phase or column hardware can cause peak tailing. | - Mobile Phase pH: Adjust the pH of the mobile phase to ensure CBDPA is in a single ionic state. - Column Choice: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that provides optimal peak shape. | |
| Inappropriate Solvent for Sample Dilution: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions. | |
| In-source Decarboxylation of CBDPA | High Source Temperature: As a carboxylic acid, CBDPA is susceptible to losing CO2 at elevated temperatures.[1] | - Lower Source/Desolvation Temperature: Operate the ion source at the lowest temperature that still provides adequate desolvation. For ESI, temperatures below 200°C are recommended to minimize decarboxylation of acidic cannabinoids.[1] - Monitor for CBD: During method development, monitor for the corresponding m/z of CBD to assess the extent of in-source decarboxylation. |
| High Cone/Fragmentor Voltage: High voltages in the ion source can induce fragmentation, including decarboxylation. | - Optimize Cone/Fragmentor Voltage: Start with a low cone/fragmentor voltage and gradually increase it to optimize for the [M-H]- ion of CBDPA while minimizing the appearance of the CBD fragment. | |
| Variable or Irreproducible Results | Matrix Effects: Inconsistent matrix effects between samples can lead to poor reproducibility. | - Consistent Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples. - Use of Internal Standard: A suitable internal standard is crucial for correcting for variability in matrix effects. |
| Instrument Instability: Fluctuations in instrument parameters can cause irreproducible results. | - System Suitability Tests: Regularly run system suitability tests with a standard solution to ensure the instrument is performing consistently. - Instrument Maintenance: Perform regular maintenance on the LC and MS systems, including cleaning the ion source. |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is better for CBDPA analysis, ESI or APCI?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of CBDPA. ESI is generally preferred for its sensitivity, especially for compounds that are already in an ionic form in solution. However, ESI can be more susceptible to matrix effects like ion suppression.[3] APCI is often a good alternative for less polar compounds and can be less prone to matrix effects, making it a robust choice for complex sample matrices. The optimal choice will depend on the specific sample matrix and the desired sensitivity.
Q2: How can I prevent the in-source decarboxylation of CBDPA to CBD?
In-source decarboxylation is a common issue for acidic cannabinoids. To minimize this:
-
Lower the source temperature: Operate your mass spectrometer's ion source at the lowest temperature that allows for efficient desolvation. Studies on similar acidic cannabinoids show that decarboxylation significantly increases at temperatures above 200°C in ESI negative mode.[1]
-
Optimize cone/fragmentor voltage: Use the lowest cone or fragmentor voltage that provides good sensitivity for the CBDPA parent ion. Higher voltages can induce fragmentation, including the loss of CO2.
-
Monitor the CBD ion: During method development, it is crucial to monitor the mass-to-charge ratio (m/z) of CBD to assess the extent of decarboxylation under different source conditions.
Q3: What are the expected parent and fragment ions for CBDPA in MS/MS?
In negative ion mode ESI-MS/MS, you can expect to see the deprotonated molecule [M-H]⁻ as the parent ion. For CBDPA (molecular formula C22H30O4, molecular weight 358.47 g/mol ), this would be at an m/z of approximately 357.2.
Common fragment ions for the closely related CBDA, which can be used as a guide for CBDPA, include:
-
Loss of CO2 (decarboxylation): A fragment corresponding to the deprotonated CBD molecule.
-
Other characteristic fragments: Further fragmentation of the CBD structure.
It is important to optimize the collision energy to obtain a characteristic fragmentation pattern for confident identification and quantification.
Q4: How do I deal with matrix effects when analyzing CBDPA in complex samples like plant extracts or oils?
Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of your analysis. To mitigate these effects:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up your sample and remove interfering compounds.
-
Chromatographic Separation: Develop a robust LC method that separates CBDPA from the majority of matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., CBDPA-d4) is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to account for matrix effects.
-
Standard Addition: For a smaller number of samples, the method of standard additions can be used to accurately quantify CBDPA in the presence of matrix effects.
Experimental Protocols
Protocol 1: Optimization of ESI-MS/MS Parameters for CBDPA Analysis
This protocol outlines a systematic approach to optimizing ESI-MS/MS parameters for the analysis of CBDPA.
-
Prepare a CBDPA Standard Solution: Prepare a 1 µg/mL solution of CBDPA in a suitable solvent (e.g., methanol or acetonitrile).
-
Initial Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Select Ionization Mode: Start with negative ion mode, as it is generally more sensitive for acidic compounds.
-
Optimize Capillary Voltage: While monitoring the [M-H]⁻ ion of CBDPA, vary the capillary voltage (e.g., from 2.0 to 4.0 kV in 0.2 kV increments) to find the voltage that gives the maximum signal intensity.
-
Optimize Source and Desolvation Temperatures: Begin with a low desolvation temperature (e.g., 150°C) and gradually increase it. Monitor both the CBDPA signal and the signal of the in-source decarboxylation product (CBD). Select a temperature that provides good desolvation without significant decarboxylation.
-
Optimize Gas Flows: Adjust the nebulizer and drying gas flows to achieve a stable and intense signal.
-
Optimize Cone/Fragmentor Voltage: With the other parameters set, vary the cone or fragmentor voltage to maximize the intensity of the [M-H]⁻ ion.
-
Optimize Collision Energy: Select the [M-H]⁻ ion as the precursor ion and perform a product ion scan. Vary the collision energy to obtain a few characteristic and abundant fragment ions. This will be used for creating the MRM (Multiple Reaction Monitoring) method for quantification.
-
Document Optimal Parameters: Record all optimized parameters for your LC-MS/MS method.
Protocol 2: Evaluation of Matrix Effects
This protocol describes a method to assess the extent of matrix effects in your CBDPA analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of calibration standards of CBDPA in a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Prepare a blank matrix sample by extracting it using your established sample preparation method. Spike the extracted blank matrix with the same series of CBDPA concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the same series of CBDPA concentrations as in Set A before performing the extraction.
-
-
Analyze all Three Sets: Analyze all three sets of samples using your optimized LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
This evaluates the efficiency of your extraction procedure.
-
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of CBDPA.
Caption: Troubleshooting logic for low CBDPA signal.
References
CBDPA Reference Standard: A Technical Guide to Stability and Re-qualification
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and re-qualification of Cannabidiolic Acid (CBDPA) reference standards. Accurate quantification of cannabinoids is critical, and maintaining the integrity of your reference standard is fundamental to achieving reliable analytical results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a CBDPA reference standard?
A1: To ensure the long-term stability of your CBDPA reference standard, it should be stored in its original, unopened, airtight container at refrigerated temperatures (2°C to 8°C).[3][4] It is crucial to protect the standard from light, heat, and atmospheric oxygen.[5][6] For opened containers, it is recommended to flush the vial with an inert gas like nitrogen before resealing to minimize oxidative degradation.[6]
Q2: What is the typical shelf-life of a CBDPA reference standard?
A2: The shelf-life of a CBDPA reference standard is determined by the manufacturer and is indicated on the Certificate of Analysis (CoA). While a well-characterized CBD Certified Reference Material (CRM) has shown good stability for 18 months, the stability of CBDPA may differ.[7] Adherence to the manufacturer's recommended storage conditions is critical to achieving the stated expiration date.[8] Once opened, the stability of the contents cannot be guaranteed by the manufacturer.[9]
Q3: What are the primary degradation pathways for CBDPA?
A3: Cannabinoids, in general, are susceptible to degradation through several pathways. For CBDPA, the most relevant are:
-
Decarboxylation: The acidic form (CBDPA) can convert to its neutral counterpart, Cannabidiol (CBD), when exposed to heat.[10]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation by-products, such as cannabinoid quinones.[5][11]
-
Photodegradation: Exposure to UV light can accelerate the degradation of cannabinoids.[5]
-
pH Variations: Acidic or basic conditions can catalyze degradation reactions.[5]
Q4: When should I re-qualify my CBDPA reference standard?
A4: Re-qualification of a reference standard is necessary to ensure its continued fitness for purpose. Consider re-qualification in the following scenarios:
-
If the manufacturer's expiry date is approaching or has passed.
-
If there is any suspicion of improper handling or storage (e.g., temperature excursions).
-
Periodically, as part of your laboratory's quality management system. A common approach for a new reference standard is to re-qualify at 3, 6, and 12 months in the first year, and annually thereafter.[12]
Q5: What analytical methods are recommended for the re-qualification of a CBDPA reference standard?
A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a robust and widely used method for analyzing cannabinoids, including CBDPA.[13] This method can effectively separate and quantify CBDPA and its potential degradation products.[14] For more detailed structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in the chromatogram. | Degradation of the CBDPA standard. | - Review the storage conditions and handling procedures. - Protect the standard from light and heat.[5] - Use amber vials for sample preparation.[10] - Prepare fresh solutions for each analysis. |
| Decreased peak area for CBDPA over time. | Degradation of the standard leading to a lower concentration. | - Re-qualify the standard to determine its current purity and potency. - If the purity has fallen below your acceptance criteria, replace the standard. |
| Inconsistent analytical results. | Improper handling of the reference standard solution (e.g., solvent evaporation). | - Ensure vials are properly sealed. - Use volumetric pipetting devices for accurate dilutions.[1] - Minimize the time the standard solution is exposed to ambient conditions. |
| Shift in retention time. | Changes in the mobile phase pH or column temperature. | - Verify the mobile phase composition and pH. The pKa of cannabinoids is generally between 3.5 and 4.0, so mobile phase pH should be controlled. - Ensure the column oven is maintaining a consistent temperature.[10] |
Experimental Protocols
Protocol 1: HPLC-PDA Method for CBDPA Purity Assessment
This protocol provides a general framework for the purity assessment of a CBDPA reference standard. Method validation is required before implementation.[15]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 2.7 µm, 100 x 4.6 mm).[10]
2. Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Purified water
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water[16] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[16] |
| Gradient | Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute all compounds. |
| Flow Rate | 1.0 - 1.5 mL/min[10][16] |
| Column Temperature | 40°C[10] |
| Injection Volume | 5 µL[10] |
| Detection Wavelength | 225 nm[10] |
4. Standard Preparation:
-
Accurately weigh the CBDPA reference standard.
-
Dissolve and dilute in a suitable solvent (e.g., methanol) to a known concentration.
-
Prepare a series of dilutions to create a calibration curve.
5. Analysis:
-
Inject the prepared standard solutions into the HPLC system.
-
Integrate the peak areas and calculate the purity of the CBDPA standard.
Visualizations
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. iroatech.com [iroatech.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. Development of Pure Certified Reference Material of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use & Storage of Reference Standards | USP [usp.org]
- 9. What are the storage conditions for EDQM reference standards? - FAQs Home - FAQs [faq.edqm.eu]
- 10. youtube.com [youtube.com]
- 11. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Potency Analysis of Medical Marijuana Products from New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing CBDPA Adsorption to Labware
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the adsorption of Cannabidiolic Acid (CBDPA) to laboratory ware during experimental procedures. Adsorption can lead to significant analyte loss, impacting data accuracy and reproducibility. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you mitigate this issue.
Disclaimer: Specific quantitative data on CBDPA adsorption is limited in the current scientific literature. The recommendations provided are based on established principles of handling hydrophobic molecules and data extrapolated from studies on other cannabinoids, such as THC and CBD, which share similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is CBDPA and why is it prone to adsorbing to labware?
Cannabidiolic Acid (CBDPA) is a carboxylic acid precursor to Cannabidiol (CBD). Like other cannabinoids, CBDPA is a lipophilic ("fat-loving") and hydrophobic ("water-fearing") molecule. This inherent property causes it to preferentially interact with and adsorb to non-polar surfaces, such as those of many common plastics, leading to its removal from the solution being analyzed.
Q2: Which types of labware are most and least likely to adsorb CBDPA?
Based on studies of other cannabinoids, plastic labware, particularly polypropylene (PP) and polystyrene (PS), is more prone to adsorbing these compounds.[1][2] Glass, especially borosilicate glass, is generally a better choice for handling cannabinoids as it exhibits lower adsorption.[3] However, even with glass, some level of adsorption can occur.
Q3: Does the concentration of my CBDPA solution affect the percentage of loss to adsorption?
Interestingly, for some cannabinoids like THC, the percentage of loss to plastic surfaces appears to be independent of the initial concentration when the volume is held constant.[1] However, at very low concentrations, the impact of any loss will be more significant on the final quantitative results.
Q4: How does the volume of my sample influence adsorption?
The surface-area-to-volume ratio is a critical factor. Smaller volumes in larger containers have a greater surface area in contact with the liquid, which can lead to a higher percentage of analyte loss.[1][4]
Q5: Can the solvent I use for my CBDPA solution make a difference?
Absolutely. The choice of solvent plays a crucial role in preventing adsorption. Using a solvent that keeps CBDPA well-dissolved and minimizes its interaction with the labware surface is key. Solvents with a higher organic content can reduce adsorption to plastic surfaces.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected CBDPA concentrations in analytical results.
This is a common indicator of analyte loss due to adsorption.
Troubleshooting Steps:
-
Evaluate Your Labware:
-
If you are using plasticware (e.g., polypropylene tubes, pipette tips), consider switching to borosilicate glass.
-
For critical applications, consider using silanized glassware to further reduce surface interactions.
-
-
Optimize Your Solvent System:
-
Increase the proportion of organic solvent in your diluent if your analytical method allows. For example, a higher percentage of acetonitrile or methanol in an aqueous solution can significantly decrease adsorption.[2]
-
Consider the use of a surfactant. A small amount of a non-ionic surfactant, such as Triton X-100, can be added to your solutions to prevent cannabinoids from binding to plastic surfaces.[5]
-
-
Minimize Surface Area Contact:
-
Use the smallest appropriate container for your sample volume to decrease the surface-area-to-volume ratio.
-
When preparing serial dilutions, perform them in a way that minimizes the number of transfer steps and the time the solution is in contact with different surfaces.
-
Issue 2: High variability between replicate samples.
High variability can be caused by inconsistent adsorption across different tubes or wells.
Troubleshooting Steps:
-
Standardize Labware and Procedures:
-
Ensure all samples and standards are prepared using the same type of labware from the same manufacturer.
-
Use consistent pipetting techniques, ensuring tips are pre-rinsed with the solvent system where appropriate.
-
-
Pre-condition Your Labware:
-
Before adding your sample, consider rinsing the labware with the final solvent system to saturate potential binding sites.
-
For highly sensitive assays, pre-treating the labware by incubating it with a solution of a non-interfering blocking agent (like bovine serum albumin, though compatibility with your assay must be verified) can be effective.
-
Quantitative Data on Cannabinoid Adsorption
The following tables summarize findings on THC adsorption, which can serve as an indicator of potential behavior for CBDPA.
Table 1: Effect of Labware Type on THC Recovery
| Labware Material | Analyte | Initial Concentration | % Recovery (Approx.) | Reference |
| Polypropylene | THC | 100 ng/mL | 70-77% | [1] |
| Borosilicate Glass | Cannabinoids | Various | No significant loss | [3] |
Table 2: Impact of Surface-Area-to-Volume Ratio on THC Loss in Polypropylene Tubes
| Volume of Solution (100 ng/mL THC) | % THC Loss (Approx.) | Reference |
| 0.5 mL | ~35% | [1] |
| 1.0 mL | ~30% | [1] |
| 1.5 mL | ~25% | [1] |
Experimental Protocols
Protocol 1: Comparative Analysis of CBDPA Adsorption to Different Labware
Objective: To determine the extent of CBDPA loss when using polypropylene vs. borosilicate glass tubes.
Materials:
-
CBDPA standard of known concentration
-
Methanol or Ethanol (as solvent)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Borosilicate glass test tubes (1.5 mL)
-
Calibrated pipettes
-
LC-MS/MS or other suitable analytical instrument
Methodology:
-
Prepare a stock solution of CBDPA in your chosen organic solvent at a known concentration (e.g., 10 µg/mL).
-
Aliquot 1 mL of the CBDPA stock solution into five polypropylene tubes and five borosilicate glass tubes.
-
Prepare a control by aliquoting 1 mL of the stock solution directly into an autosampler vial for immediate analysis (this will be your T=0 reference).
-
Cap all tubes and let them stand at room temperature for a defined period (e.g., 1 hour).
-
After the incubation period, transfer the solutions from the polypropylene and glass tubes into separate autosampler vials.
-
Analyze the concentration of CBDPA in all samples using a validated analytical method.
-
Calculate the percentage of CBDPA recovered from each tube type relative to the T=0 control.
Visualizations
Caption: A workflow diagram illustrating the steps to minimize CBDPA adsorption.
Caption: Key factors influencing the adsorption of CBDPA to labware surfaces.
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption losses from urine-based cannabinoid calibrators during routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Identifying and Characterizing CBDPA Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and characterizing the degradation products of Cannabidiolic Acid (CBDPA). The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for CBDPA?
The primary degradation pathway for Cannabidiolic Acid (CBDPA) is decarboxylation, which converts CBDPA into Cannabidiol (CBD). This reaction can be induced by heat, and to a lesser extent, by light and prolonged storage under ambient conditions. Once formed, CBD is susceptible to further degradation under various stress conditions, including acidic, basic, oxidative, and photolytic stress.
Q2: What are the major degradation products of CBDPA?
Beyond the initial decarboxylation to CBD, the subsequent degradation of CBD can lead to several products, depending on the conditions:
-
Acidic Conditions: Can cause cyclization of CBD to form psychoactive isomers, primarily delta-9-tetrahydrocannabinol (Δ9-THC) and delta-8-tetrahydrocannabinol (Δ8-THC).
-
Basic Conditions: May lead to the formation of cannabidiol-quinone (CBDQ or HU-331), which can result in a purplish discoloration of the product. Isomerization to Δ8-THC can also occur.
-
Oxidative Conditions: Can produce a variety of oxygenated derivatives, including cannabielsoin (CBE) under pyrolytic (heat-induced) conditions.
-
Photolytic (Light) Exposure: Can contribute to the formation of cannabichromene (CBC), which can then be converted to cannabicyclol (CBL). Light exposure can also facilitate the degradation of CBD to Δ9-THC.
Q3: My CBDPA sample is showing unexpected peaks in the chromatogram. What could they be?
Unexpected peaks are likely degradation products. To identify them, consider the storage and handling conditions of your sample.
-
Early eluting peaks could be more polar, oxidized byproducts.
-
Peaks with retention times similar to THC isomers may indicate degradation due to acidic conditions or exposure to certain catalysts.
-
A change in the color of your sample (e.g., turning purple) accompanied by new peaks could suggest the formation of quinones due to basic or oxidative stress.
Refer to the experimental protocols below to perform forced degradation studies, which can help in systematically identifying these unknown peaks by comparing their retention times and mass spectra with those of the standards of expected degradants.
Q4: How can I prevent the degradation of my CBDPA samples?
To minimize degradation, proper storage and handling are crucial:
-
Temperature: Store CBDPA samples at low temperatures (refrigerated or frozen) to slow down the rate of decarboxylation.
-
Light: Protect samples from light by using amber vials or storing them in the dark.
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH: Maintain a neutral pH for solutions containing CBDPA, as acidic or basic conditions can accelerate degradation. The optimal pH for CBD stability has been noted to be between 4 and 6.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of CBDPA potency over time. | Decarboxylation to CBD due to exposure to heat or prolonged storage at room temperature. | Store samples in a cool, dark place. For long-term storage, use a refrigerator or freezer. |
| Appearance of psychoactive cannabinoids (Δ9-THC, Δ8-THC) in the sample. | Acid-catalyzed cyclization of CBD (the primary degradant of CBDPA). This can occur due to acidic contaminants or storage in an acidic environment. | Ensure all glassware is thoroughly cleaned and neutralized. Use high-purity, neutral solvents for sample preparation. Buffer solutions to a neutral pH if possible. |
| Sample solution turns a purple or brownish color. | Formation of cannabidiol-quinone (CBDQ) due to oxidation or exposure to basic conditions. | Protect the sample from air by using sealed vials and consider purging with an inert gas. Avoid basic conditions and use neutral solvents and buffers. |
| Inconsistent results in analytical assays. | Ongoing degradation of CBDPA during the analytical procedure. | Control the temperature of the autosampler. Use a validated, stability-indicating analytical method with a run time that minimizes the exposure of the sample to potentially degradative conditions. |
| Difficulty in separating CBDPA from its degradation products. | Co-elution of analytes in the chromatographic method. | Optimize the chromatographic method by adjusting the mobile phase composition, gradient, column temperature, and/or trying a column with a different selectivity. Refer to the detailed analytical protocols below. |
Quantitative Data on Degradation
The following tables summarize quantitative data on the degradation of CBD, the primary degradation product of CBDPA. Data on the direct degradation of CBDPA under various stress conditions other than thermal decarboxylation is limited.
Table 1: Thermal Degradation (Decarboxylation) of CBDPA to CBD
| Temperature | Time | % CBDPA Remaining | % CBD Formed | Reference |
| 120 °C | 90 min | ~0% | Not specified | [4] |
| 140 °C | 20 min | Not specified | Not specified | [1] |
| 140 °C | 30 min | Not specified | Not specified | [5] |
| 160 °C | 20 min | ~0% | Not specified | [4] |
Note: The decarboxylation of CBDPA follows first-order kinetics, with the rate increasing with temperature.[1][4]
Table 2: Degradation of CBD under Various Stress Conditions
| Stress Condition | Duration | % CBD Degraded | Major Degradation Products | Reference |
| Acidic (Simulated Gastric Fluid, pH 1.2) | 60 min | ~85% | Δ9-THC, Δ8-THC | [6] |
| Acidic (Simulated Gastric Fluid, pH 1.2) | 120 min | >98% | Δ9-THC, Δ8-THC | [6] |
| Basic (0.1 M NaOH, 60 °C) | 24 hours | Significant Degradation | Unknown (m/z 329) | [6] |
| Oxidative (3.0% H₂O₂, 60 °C) | 24 hours | Significant Degradation | Unidentified polar products | [6] |
| Thermal (in Pomegranate Juice, Pasteurization) | Not specified | ~25% | THC (slight increase) | |
| Thermal (in Pomegranate Juice, Sterilization) | Not specified | 85.7% - 92% | THC (increased) | |
| Photolytic (in oil, 40 °C) | 5 days | ~4.5% | Not specified | [7] |
| Long-term Storage (in oil, 40 °C, 90 days, open vial) | 90 days | 20.2% | Not specified | [7] |
| Long-term Storage (in solid powder, 40 °C, 180 days) | 180 days | 8.21% | Not specified | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of CBDPA
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products.
-
Sample Preparation: Prepare a stock solution of CBDPA in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of CBDPA in an oven at 140°C for 30 minutes.
-
Dissolve the resulting material in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of CBDPA in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
-
Analysis: Analyze all stressed samples, along with a control sample (CBDPA stock solution stored under normal conditions), using a validated stability-indicating HPLC or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for CBDPA and Degradation Products
This method is designed to separate CBDPA from its primary degradation products.
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a composition suitable for retaining CBDPA (e.g., 70% A, 30% B).
-
Increase the percentage of B over time to elute less polar degradation products like CBD, Δ9-THC, and Δ8-THC. A typical gradient might be from 30% to 95% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.
Visualizations
Caption: Major degradation pathways of CBDPA.
Caption: Experimental workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. mechanism-and-kinetics-of-cbda-decarboxylation-into-cbd-in-hemp - Ask this paper | Bohrium [bohrium.com]
- 6. waters.com [waters.com]
- 7. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CBDPA Extraction Protocols
Welcome to the technical support center for cannabidiolic acid (CBDPA) extraction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to poor CBDPA recovery during extraction and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence CBDPA recovery during extraction?
Several critical factors can impact the efficiency of your CBDPA extraction. These include the chosen extraction method, the type and concentration of the solvent, the particle size of the plant material, the extraction time and temperature, the solvent-to-solid ratio, and the pH of the extraction environment[1]. The acidic nature of CBDPA makes it more soluble in polar solvents compared to its neutral counterpart, CBD[2].
Q2: Which solvents are most effective for CBDPA extraction?
Ethanol has been reported as an efficient solvent for extracting acidic cannabinoids like CBDPA through methods like dynamic maceration[3]. While non-polar solvents such as n-hexane can also be used, they may require acidification with an agent like acetic acid to minimize ionization and improve the extraction of acidic cannabinoids[2]. Supercritical CO2 is another popular choice due to its high selectivity and the ability to produce clean extracts[4]. The choice of solvent will ultimately depend on the desired purity, yield, and scalability of the process[5][6].
Q3: How does temperature affect CBDPA stability and recovery?
Temperature is a critical parameter to control during CBDPA extraction. High temperatures can lead to the decarboxylation of CBDPA, converting it into CBD, which is a common reason for poor CBDPA recovery[7][8]. While some studies on general cannabinoid extraction suggest that higher temperatures can increase extraction yield, it is crucial to find an optimal temperature that maximizes extraction efficiency without causing significant degradation of the thermosensitive CBDPA[9][10]. For instance, one study on optimizing ethanolic extraction for CBD found that lower temperatures of around -31°C helped in preserving cannabinoids and obtaining a lighter-colored extract[10].
Q4: What is the impact of pH on CBDPA extraction?
The pH of the extraction solvent can influence the solubility and stability of CBDPA. Since CBDPA is an acidic compound, its ionization state, and therefore its solubility in different solvents, is pH-dependent. While the provided search results do not offer a specific optimal pH range for CBDPA extraction, studies on other plant-derived compounds have shown that adjusting the pH can significantly impact extraction yields[11][12][13]. For acidic cannabinoids, using a slightly acidified non-polar solvent has been suggested to improve recovery[2].
Q5: Can CBDPA degrade during storage?
Yes, CBDPA can degrade over time, even under ambient conditions[7]. Acidic cannabinoids are generally less stable than their neutral counterparts, and their degradation rate increases with temperature[14]. Exposure to light can also contribute to the degradation of cannabinoids[14]. Therefore, proper storage of both the plant material and the final extract is crucial for preserving CBDPA content.
Troubleshooting Guides
Problem: My CBDPA recovery is significantly lower than expected.
This is a common issue that can be attributed to several factors throughout the extraction and analysis workflow. Follow this guide to identify the potential cause.
Step 1: Review Your Extraction Parameters
-
Temperature: Are you using excessive heat during any step of your process (e.g., drying, extraction, solvent evaporation)? High temperatures will decarboxylate CBDPA into CBD[7][8].
-
Solvent Choice: Is your solvent appropriate for extracting acidic cannabinoids? Polar solvents like ethanol are generally more effective for CBDPA[2][3]. If using a non-polar solvent like hexane, consider adding a small amount of acid[2].
-
Extraction Time: Is your extraction time optimized? While longer extraction times can increase the yield of some compounds, prolonged exposure to certain conditions can also lead to degradation[9].
Step 2: Assess Your Starting Material
-
Material Quality: Was the initial plant material of high quality and stored correctly? Poor storage conditions, such as high humidity, can lead to mold growth and degradation of cannabinoids[14].
-
Particle Size: Is the plant material ground to a fine powder? A smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency[1].
Step 3: Evaluate Your Post-Extraction and Purification Process
-
Purification Method: Are you losing CBDPA during your purification steps? Some techniques, like molecular distillation, operate at high temperatures and can cause degradation[10]. Techniques like centrifugal partition chromatography (CPC) can be more suitable for preserving thermosensitive compounds[8][10].
-
Storage of Extract: How are you storing your final extract? Exposure to heat and light can degrade CBDPA over time[7][14].
Problem: My final CBDPA extract contains a high concentration of CBD.
This is a clear indication that decarboxylation is occurring during your process.
-
Primary Suspect: Heat. Scrutinize every step of your protocol for the introduction of heat. This includes pre-heating of solvents, the extraction process itself, and solvent removal.
-
Decarboxylation Pre-Extraction: Some protocols intentionally decarboxylate the plant material by heating it in an oven before extraction to obtain neutral cannabinoids. Ensure this step is omitted if your target is CBDPA[7].
Data Summary
Table 1: Comparison of Common Solvents for Cannabinoid Extraction
| Solvent | Polarity | Advantages | Disadvantages |
| Ethanol | Polar | High efficiency for acidic cannabinoids, readily available[3][5]. | Can co-extract undesirable compounds like chlorophyll[15]. Flammable[5]. |
| Supercritical CO2 | Non-polar (tunable) | High selectivity, produces clean extracts, non-toxic[4][5]. | Requires specialized and expensive equipment[5]. |
| Hydrocarbons (Butane, Propane) | Non-polar | High extraction efficiency, low boiling points preserve some heat-sensitive compounds[4][16]. | Highly flammable and requires strict safety measures[1]. Potential for residual solvents[5]. |
| Hexane | Non-polar | Effective for cannabinoid extraction[6]. | Can co-extract waxes, neurotoxic potential requires careful handling[2][6]. |
Experimental Protocols
Protocol 1: General Cold Ethanol Extraction for CBDPA
This protocol is designed to minimize the thermal degradation of CBDPA.
-
Material Preparation: Dry the cannabis plant material to a moisture content of 10-15%[2]. Grind the dried material to a fine powder (e.g., <0.5 mm)[2].
-
Chilling: Pre-chill the ethanol (95-100%) and the extraction vessel to a low temperature, for example, -40°C[15].
-
Extraction: Submerge the ground plant material in the cold ethanol at a solvent-to-solid ratio of approximately 8:1 (v/w)[10]. Agitate the mixture for a defined period, for instance, 33 minutes, while maintaining the low temperature[10].
-
Filtration: Filter the mixture to separate the ethanol extract from the solid plant material.
-
Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to prevent decarboxylation.
-
Winterization (Optional): If co-extraction of waxes and lipids is a concern, the crude extract can be dissolved in ethanol, chilled to precipitate the waxes, and then filtered again.
Protocol 2: Purification of CBDPA using Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids a solid stationary phase, which can be beneficial for preserving sensitive compounds.
-
Solvent System Selection: The key to a successful CPC separation is the choice of a biphasic solvent system. A system of n-heptane:ethyl acetate:ethanol:water (1.5:0.5:1.5:0.5; v:v:v:v) has been shown to be effective for separating CBD and CBDA[8][17].
-
Sample Preparation: Dissolve the crude CBDPA extract in a suitable solvent.
-
CPC Operation:
-
Fill the CPC column with the stationary phase of the selected solvent system.
-
Inject the dissolved sample into the column.
-
Pump the mobile phase through the column at a specific flow rate.
-
The separation occurs based on the differential partitioning of the compounds between the two liquid phases[10].
-
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., HPLC) to identify the fractions containing pure CBDPA.
-
Solvent Removal: Evaporate the solvent from the purified CBDPA fractions under reduced pressure and at a low temperature.
Visualizations
Caption: Workflow for CBDPA extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 3. A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rootsciences.com [rootsciences.com]
- 5. imperialcbdextraction.com [imperialcbdextraction.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of extraction and enrichment process of cannabidiol from industrial hemp and evaluation of its bioactivity [frontiersin.org]
- 10. Pilot-Scale Preparation of Broad-Spectrum CBD: Extraction Optimization and Purification using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extraction techniques for bioactive compounds of cannabis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00059H [pubs.rsc.org]
- 15. mood.com [mood.com]
- 16. diversifiedcpc.com [diversifiedcpc.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage of CBDPA (CRM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage of Cannabidiolic Acid (CBDPA) Certified Reference Material (CRM). Adherence to these guidelines is critical for maintaining the integrity, purity, and stability of the CRM, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of CBDPA (CRM)?
A1: The primary factors that contribute to the degradation of cannabinoids like CBDPA are exposure to light, heat, and oxygen.[1][2] Ultraviolet (UV) light can cause significant breakdown of cannabinoids.[1][3] Elevated temperatures can accelerate chemical reactions, leading to degradation, while exposure to oxygen can cause oxidation, altering the chemical structure and reducing potency.[1][2]
Q2: What are the ideal temperature and humidity conditions for the long-term storage of CBDPA (CRM)?
A2: For long-term storage, it is recommended to store CBDPA (CRM) in a controlled and monitored environment. The ideal storage temperature is generally between -20°C and 4°C.[4][5] Humidity levels should be kept low, ideally between 30% and 50%, to prevent moisture-related degradation.[6] Always refer to the specific storage instructions provided on the certificate of analysis for the particular CRM lot.[7]
Q3: How does light exposure affect the stability of CBDPA (CRM)?
A3: Exposure to light, particularly UV rays, is a major factor in the degradation of cannabinoids.[1][8] Studies have shown that light exposure can lead to a significant loss of cannabinoids.[8] Therefore, it is crucial to store CBDPA (CRM) in light-protective containers, such as amber-tinted glass vials, and in a dark environment.[3][7]
Q4: What type of container is best for storing CBDPA (CRM)?
A4: CBDPA (CRM) should be stored in its original, unopened, and properly sealed container whenever possible.[7] The containers are typically designed to protect the contents from light and air. If the original container is not available, use amber glass vials with airtight seals to minimize exposure to light and oxygen.[3]
Q5: Can I store CBDPA (CRM) dissolved in a solvent?
A5: While dissolving CBDPA (CRM) in a suitable solvent can be necessary for experimental use, long-term storage of cannabinoid solutions can be complex. Some studies have shown that cannabinoids in solution can be less stable than in their pure form.[8] If storage in solution is necessary, use a high-purity, inert solvent and store the solution at or below -20°C in a tightly sealed, light-resistant container.[4] It is crucial to perform periodic stability checks on the solution.
Troubleshooting Guide
Problem: I have observed a decrease in the purity of my CBDPA (CRM) standard in my latest analysis.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify the storage temperature of your freezer or refrigerator using a calibrated thermometer. Ensure the temperature has remained consistently within the recommended range.[9] |
| Exposure to Light | Confirm that the CRM has been consistently stored in a dark environment and in a light-protective container. Accidental prolonged exposure to lab lighting can initiate degradation.[8][10] |
| Oxygen Exposure | Check the seal on the storage container. If the container has been opened multiple times, the headspace may contain oxygen. Consider aliquoting the CRM into smaller, single-use vials for future use to minimize air exposure. |
| Solvent Instability | If the CRM is stored in solution, the solvent may have degraded or reacted with the CBDPA. Prepare a fresh solution from a new aliquot of the CRM and re-analyze. Consider the stability of the chosen solvent under your storage conditions.[8] |
| Contamination | Accidental contamination of the CRM or the solvent can lead to degradation. Use clean, dedicated labware when handling the CRM. |
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for cannabinoid CRMs, including CBDPA.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows down chemical reactions.[4][5] |
| Humidity | 30% - 50% RH | Prevents moisture absorption and potential hydrolysis.[6] |
| Light Exposure | Store in the dark | Prevents photodegradation.[1][3][8] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation.[1] |
| Container | Original, unopened container or amber glass vial with airtight seal | Protects from light and atmospheric exposure.[3][7] |
Experimental Protocols
Protocol: Purity Assessment of CBDPA (CRM) using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a CBDPA (CRM) sample and detecting potential degradation products.
1. Materials and Reagents:
-
CBDPA (CRM) standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Amber HPLC vials with septa
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Instrumentation:
-
HPLC system with a UV detector (or Diode Array Detector)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Standard Preparation:
-
Accurately weigh a small amount of the CBDPA (CRM) standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standards at different concentrations to create a calibration curve.
-
Store all standard solutions in amber vials at 4°C when not in use.[4]
4. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. The specific gradient will need to be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm (or a wavelength appropriate for CBDPA)
-
Injection Volume: 10 µL
5. Analysis:
-
Inject the prepared standards to establish a calibration curve.
-
Inject the CBDPA (CRM) sample to be tested.
-
Analyze the resulting chromatogram. The purity of the CBDPA can be determined by the area of the main peak relative to the total area of all peaks. The presence of new, smaller peaks may indicate degradation products.
6. Data Evaluation:
-
Calculate the purity of the CBDPA sample using the peak areas from the chromatogram.
-
Compare the purity to the specifications on the certificate of analysis.
-
Monitor for any changes in the chromatogram over time (e.g., appearance of new peaks, decrease in the main peak area) to assess long-term stability.
Visualizations
Caption: Factors influencing the degradation of CBDPA (CRM).
Caption: Troubleshooting workflow for CBDPA (CRM) degradation.
References
- 1. broughton-group.com [broughton-group.com]
- 2. Understanding Temperature Impact on THC Degradation [planacan.io]
- 3. cannabisandglassor.com [cannabisandglassor.com]
- 4. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of cannabinoids in oral fluid after controlled cannabis administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sensoscientific.com [sensoscientific.com]
- 7. usp.org [usp.org]
- 8. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urgent.supply [urgent.supply]
- 10. academic.oup.com [academic.oup.com]
Navigating the Nuances of CBDPA Stability: A Technical Guide to Solvent Selection
Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of Cannabidiolic Acid (CBDPA) in solution is paramount for accurate experimental outcomes and the development of robust formulations. The choice of solvent plays a critical role in the stability of CBDPA, influencing its degradation pathways and shelf-life. This technical guide provides in-depth information on the impact of solvent selection on CBDPA stability, offering troubleshooting advice and detailed experimental protocols to navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of CBDPA in a solution?
The stability of CBDPA in solution is primarily influenced by the following factors:
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact the rate and pathway of CBDPA degradation.
-
Temperature: Elevated temperatures accelerate the decarboxylation of CBDPA to Cannabidiol (CBD) and can promote other degradation reactions.
-
Light Exposure: UV and visible light can induce photochemical degradation of CBDPA.
-
pH: The acidity or basicity of the solution can catalyze degradation reactions.
-
Oxygen Exposure: The presence of oxygen can lead to oxidative degradation of CBDPA.
Q2: How does solvent polarity influence the stability of CBDPA?
Solvent polarity plays a crucial role in the stability of CBDPA. While cannabinoids are generally non-polar, they are soluble in both polar and non-polar solvents. Polar solvents, such as ethanol, can extract a wider range of phytochemicals from the cannabis plant, including more polar compounds, which might influence the stability of the final extract. The interaction between the solvent and the carboxylic acid group of CBDPA can affect its stability. For instance, polar protic solvents, which can donate hydrogen bonds, may interact differently with CBDPA compared to polar aprotic or non-polar solvents, potentially influencing the rate of decarboxylation.
Q3: What is the difference in CBDPA stability between protic and aprotic solvents?
Protic solvents (e.g., ethanol, methanol, water) possess a hydrogen atom bound to an electronegative atom and can donate hydrogen bonds.[1] Aprotic solvents (e.g., acetonitrile, hexane, acetone) lack this capability.[1] The ability of protic solvents to form hydrogen bonds can stabilize the carboxylic acid group of CBDPA, potentially slowing down its degradation. Conversely, aprotic solvents may not offer the same stabilizing effect. The specific interactions between CBDPA and different functional groups within the solvents will dictate the overall stability.
Q4: What are the common degradation products of CBDPA in different solvents?
The primary degradation pathway for CBDPA is decarboxylation, which results in the formation of CBD. This process is accelerated by heat. In addition to CBD, other degradation products can be formed depending on the solvent and storage conditions. For example, in methanol, there is a possibility of the solvent being incorporated into the final cannabinoid products under photochemical and thermal stress.[2] In solvents like methanol, acetonitrile, and n-hexane, degradation products such as Cannabielsoin (CBE), Δ⁸-iso-THC, and Δ⁸-THC have been observed for CBD under stress conditions, and similar pathways may exist for CBDPA.[2]
Troubleshooting Guide
Issue: Accelerated degradation of CBDPA observed in the solution.
-
Possible Cause 1: Inappropriate Solvent Choice.
-
Troubleshooting: Review the polarity and protic/aprotic nature of your solvent. For long-term storage, consider using a less reactive solvent. Based on available data for CBD, ethanol has shown to be a more stabilizing solvent compared to more reactive solvents like methanol under certain conditions.[2]
-
-
Possible Cause 2: High Storage Temperature.
-
Troubleshooting: Store CBDPA solutions at lower temperatures (e.g., 2-8°C) to minimize the rate of decarboxylation and other degradation reactions.
-
-
Possible Cause 3: Exposure to Light.
-
Troubleshooting: Store solutions in amber vials or protect them from light to prevent photochemical degradation.
-
-
Possible Cause 4: Presence of Oxygen.
-
Troubleshooting: Purge the solvent and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Issue: Unexpected peaks appearing in HPLC chromatogram during stability analysis.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting: Identify the degradation products using a mass spectrometer (MS) detector coupled with the HPLC. Common degradation products to look for include CBD (from decarboxylation), and potentially isomers or oxidation products depending on the solvent and stress conditions.
-
-
Possible Cause 2: Peak Tailing.
-
Troubleshooting: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column degradation, or an inappropriate mobile phase pH.[3][4]
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of acidic compounds like CBDPA. A lower pH (around 2-3) can help to protonate silanol groups on the column and reduce tailing for acidic analytes.[4]
-
Column Health: Flush the column with a strong solvent or replace it if it's old or contaminated.[3]
-
Sample Overload: Dilute the sample to avoid overloading the column.[2]
-
-
-
Possible Cause 3: Solvent-Related Artifacts.
-
Troubleshooting: In some solvents, like methanol, solvent-adducts or other reaction products may form under analytical conditions.[2] Analyze a solvent blank to rule out any peaks originating from the solvent itself.
-
Quantitative Data Summary
The stability of CBDPA is highly dependent on the solvent used for storage. The following table summarizes the expected relative stability of CBDPA in common laboratory solvents based on general principles of chemical stability and available data on related cannabinoids. It is important to note that specific quantitative data for CBDPA stability across a wide range of solvents is still an area of active research.
| Solvent | Polarity | Protic/Aprotic | Expected Relative Stability of CBDPA | Potential Degradation Pathways |
| Ethanol | Polar | Protic | High | Decarboxylation to CBD, potential for esterification over long periods or at elevated temperatures. |
| Methanol | Polar | Protic | Moderate | Decarboxylation to CBD, potential for solvent incorporation into degradation products under stress conditions.[2] |
| Acetonitrile | Polar | Aprotic | Moderate to High | Decarboxylation to CBD, generally considered a relatively inert solvent for many organic compounds. |
| n-Hexane | Non-polar | Aprotic | Moderate to High | Decarboxylation to CBD, as a non-polar, aprotic solvent, it is less likely to participate in degradation reactions. |
| Water (buffered) | Very Polar | Protic | Low (pH dependent) | Decarboxylation, hydrolysis, and other pH-catalyzed degradation reactions. |
Experimental Protocols
Protocol 1: HPLC-UV Method for CBDPA Stability Assessment
This protocol outlines a general method for assessing the stability of CBDPA in a chosen solvent using High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents:
-
CBDPA reference standard
-
HPLC-grade solvent of choice (e.g., ethanol, acetonitrile)
-
HPLC-grade water
-
Formic acid (or other suitable acid for mobile phase modification)
-
HPLC vials (amber recommended)
2. Sample Preparation:
-
Prepare a stock solution of CBDPA in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each storage condition.
-
Dilute an aliquot of the sample to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) using the mobile phase as the diluent.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Example Gradient: 70% A to 30% A over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Integrate the peak area of CBDPA at each time point.
-
Calculate the percentage of CBDPA remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of CBDPA remaining versus time for each storage condition to determine the degradation kinetics.
-
Monitor for the appearance and increase in the peak area of degradation products, such as CBD.
Visualizations
Caption: Experimental workflow for a CBDPA stability study.
Caption: Decision tree for solvent selection in CBDPA studies.
References
Technical Support Center: Light Sensitivity and Photodegradation of Cannabidiol (CBD)
A Note on Terminology: This document addresses the light sensitivity and photodegradation of Cannabidiol (CBD). Initial inquiries regarding "Cbdpa" suggest a likely typographical error, as the relevant scientific literature predominantly focuses on CBD in this context.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and analysis of CBD, with a specific focus on its stability under light exposure.
Frequently Asked Questions (FAQs)
Q1: How sensitive is CBD to light?
A1: CBD is known to be sensitive to light, which can induce degradation. The extent of degradation depends on the wavelength and intensity of the light source, the duration of exposure, and the presence of other factors such as oxygen and temperature. It is crucial to protect CBD from light to maintain its purity and potency.
Q2: What are the primary degradation products of CBD when exposed to light?
A2: When exposed to light and air, CBD can oxidize to form various degradation products. While the provided search results do not specify all photodegradation products, a forced degradation study of crystalline CBD revealed the formation of several unidentified degradation products. Common degradation pathways for cannabinoids can lead to the formation of cannabinol (CBN) and other oxidized species.
Q3: What are the best practices for storing CBD to prevent photodegradation?
A3: To minimize photodegradation, CBD and its formulations should be stored in airtight, light-resistant containers, such as amber glass vials or bottles. The storage area should be dark and cool. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q4: How can I monitor the stability of my CBD samples?
A4: Stability testing is essential to monitor the quality of CBD over time.[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Mass Spectrometry (MS) are effective for separating and identifying CBD and its degradation products. UltraPerformance Convergence Chromatography (UPC²) can also be used for orthogonal monitoring of stability, particularly for separating stereoisomers.
Q5: Are there regulatory guidelines for stability testing of CBD?
A5: While specific guidelines for CBD are still evolving, general principles for stability testing of new drug substances and products are provided by the International Council for Harmonisation (ICH) guidelines, such as Q1A(R2). These guidelines outline the requirements for stability study design, including storage conditions, testing frequency, and the number of batches to be tested.[2][3]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a CBD sample that has been handled under normal laboratory lighting.
-
Question: Could these new peaks be degradation products?
-
Answer: Yes, it is highly likely that the new peaks correspond to photodegradation products of CBD. Exposure to ambient light, especially for extended periods, can induce the degradation of CBD. It is recommended to handle CBD solutions and solid materials under low-light conditions or by using light-protective coverings for your labware.
Issue 2: My CBD sample shows a decrease in potency over a shorter period than expected, even when stored in the dark.
-
Question: If light is not the issue, what other factors could be causing degradation?
-
Answer: Besides light, CBD degradation can be influenced by temperature, oxygen, and pH. Ensure your storage conditions are optimized for all these factors. Store samples at a controlled, cool temperature and consider purging the headspace of your container with an inert gas like nitrogen or argon to minimize oxidation.
Issue 3: I am having difficulty separating and identifying the degradation products of CBD.
-
Question: What analytical strategies can I employ for better separation and identification?
-
Answer: A multi-detector approach can be highly effective. Coupling a high-resolution separation technique like UPLC with both a PDA detector and a mass spectrometer (MS) can provide both chromatographic separation and structural information for the degradation products. The PDA detector offers spectral information, while the MS provides mass-to-charge ratio data, aiding in the identification of unknown compounds. For complex mixtures, using an orthogonal separation technique like UPC² can help resolve co-eluting peaks.
Quantitative Data Summary
The provided search results do not contain specific quantitative data on the rate of CBD photodegradation or the percentage of degradation products formed under specific light conditions. However, they emphasize the importance of conducting forced degradation studies to understand the stability of CBD. The following table outlines the recommended storage conditions for stability testing according to ICH guidelines, which are applicable to CBD studies.
| Storage Condition | Temperature | Relative Humidity | Minimum Duration for Submission |
| Long-term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Data sourced from ICH Q1A(R2) guidelines.[3][4]
Experimental Protocols
Protocol: Forced Photodegradation Study of CBD
This protocol outlines a general procedure for conducting a forced photodegradation study on a CBD sample to identify potential degradation products and assess its photostability.
-
Sample Preparation:
-
Prepare a solution of CBD in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Transfer the solution into photostable (e.g., amber) and phototransparent (e.g., clear) containers. The clear containers will be subjected to light stress, while the amber containers will serve as dark controls.
-
-
Exposure to Light:
-
Place the transparent containers in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, store the dark control samples in the same chamber, shielded from light (e.g., wrapped in aluminum foil).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-PDA-MS method.
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (with a modifier like formic acid) and acetonitrile or methanol.
-
PDA Detection: Monitor at multiple wavelengths to detect both the parent compound and potential degradation products.
-
MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain mass information for peak identification.
-
-
-
Data Evaluation:
-
Compare the chromatograms of the light-exposed samples to the dark controls and the initial time point.
-
Identify and quantify the degradation products.
-
Calculate the percentage degradation of CBD.
-
Characterize the degradation products based on their retention time, UV-Vis spectra, and mass spectra.
-
Visualizations
References
Technical Support Center: Cannabinoid Immunoassays & CBDA Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Cannabidiolic acid (CBDA) in cannabinoid immunoassays.
Frequently Asked Questions (FAQs)
Q1: Does CBDA show cross-reactivity in common THC immunoassays?
A: Current research indicates that CBDA exhibits minimal to no cross-reactivity in the majority of commercially available cannabinoid immunoassays designed to detect THC and its metabolites.[1] Studies have shown that even at high concentrations (e.g., 1000 ng/mL), CBDA does not produce a positive result in many widely used enzyme-linked immunosorbent assays (ELISA) and homogeneous enzyme immunoassays (HEIA).
Q2: Why does CBDA generally not cross-react with THC-specific antibodies?
A: The specificity of an immunoassay is determined by the antibody's ability to recognize and bind to a specific molecular structure. Antibodies used in THC-screening assays are typically designed to target the tricyclic structure of THC and its major metabolite, THC-COOH. CBDA has a different chemical structure that includes a carboxylic acid group and lacks the closed pyran ring found in THC, which prevents it from being recognized by these specific antibodies.[2][3]
Q3: Can the decarboxylation of CBDA to CBD in a sample affect immunoassay results?
A: Yes, this is a critical consideration. While CBDA itself may not be cross-reactive, its degradation to cannabidiol (CBD) through decarboxylation (due to heat or prolonged storage) could potentially influence assay results, although CBD also generally shows low cross-reactivity. It is crucial to handle and store samples appropriately to prevent the chemical conversion of acidic cannabinoids. The decarboxylation process involves the removal of a carboxyl group from CBDA, altering its structure to that of CBD.[4][5][6]
Q4: What is the difference between CBDA and CBD in the context of immunoassays?
A: CBDA is the acidic precursor to CBD. The primary structural difference is the presence of a carboxylic acid group on the CBDA molecule. This structural difference is significant enough that antibodies designed to detect THC or its metabolites typically do not recognize CBDA. While CBD also has a low cross-reactivity profile, it is structurally more similar to THC than CBDA is.
Q5: If my sample contains high levels of CBDA, could it lead to a false-positive result?
A: Based on available data, it is highly unlikely that the presence of CBDA alone will cause a false-positive result in a properly functioning cannabinoid immunoassay.[1] However, it is essential to consider the purity of the CBDA standard and the potential for contamination with THC or other cross-reactive cannabinoids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Positive Result in a Known CBDA-Rich Sample | Sample contamination with THC or other cross-reactive cannabinoids. | - Verify the purity of the CBDA sample using a confirmatory method like LC-MS/MS. - Ensure no cross-contamination occurred during sample preparation. |
| Inefficient Decarboxylation of a "Total THC" Assay | If the assay is intended to measure total THC after a decarboxylation step, incomplete conversion of THCA to THC can lead to inaccurate quantification, although this is not directly related to CBDA cross-reactivity. | |
| Non-specific binding in the assay. | - Optimize blocking steps with an appropriate blocking buffer. - Increase the number and stringency of wash steps. | |
| Inconsistent Results Between Replicate Wells | Pipetting errors or improper mixing of reagents. | - Ensure accurate and consistent pipetting technique. - Thoroughly mix all reagents and samples before use. |
| Edge effects on the microplate. | - Avoid using the outer wells of the plate if edge effects are suspected. - Ensure uniform temperature across the plate during incubations. | |
| Low Signal or Poor Standard Curve | Degraded reagents or improper storage. | - Use fresh reagents and ensure they are stored at the recommended temperature. - Verify the integrity of the enzyme conjugate and substrate. |
| Incorrect assay setup. | - Double-check all reagent dilutions and incubation times as specified in the protocol. |
Quantitative Data on CBDA Cross-Reactivity
The following table summarizes findings from studies that investigated the cross-reactivity of CBDA in various cannabinoid immunoassays.
| Immunoassay Kit | Target Analyte | CBDA Concentration Tested | Observed Cross-Reactivity | Reference |
| Abbott Cannabinoids | THC/THC-COOH | up to 1,000 ng/mL | Not Detected | |
| LZI Cannabinoids (cTHC) Enzyme Immunoassay | THC/THC-COOH | up to 1,000 ng/mL | Not Detected | |
| DRI® Cannabinoid Assay | THC/THC-COOH | up to 1,000 ng/mL | Not Detected | |
| CEDIA™ THC | THC/THC-COOH | up to 1,000 ng/mL | Not Detected | |
| ONLINE DAT Cannabinoid II | THC/THC-COOH | up to 1,000 ng/mL | Not Detected | |
| Syva EMIT®II Plus | THC/THC-COOH | up to 1,000 ng/mL | Not Detected | |
| OraSure Technologies Cannabinoids Intercept Microplate EIA | 11-nor-9-carboxy-Δ⁹-THC | up to 1,000 ng/mL | Not Detected | [2][3] |
| Immunalysis Cannabinoids (THC) HEIA | 11-nor-9-carboxy-Δ⁹-THC | up to 1,000 ng/mL | Not Detected | [2][3] |
Experimental Protocols
Protocol for Competitive ELISA for Cannabinoid Detection
This protocol provides a general framework for a competitive enzyme-linked immunosorbent assay to determine the presence of cannabinoids in a sample.
Materials:
-
Antibody-coated 96-well microplate
-
Cannabinoid standards (including THC and CBDA)
-
Enzyme-conjugated cannabinoid (e.g., THC-HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Reagent (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples for analysis
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Plate Preparation: Bring the antibody-coated microplate to room temperature.
-
Standard and Sample Addition: Add a defined volume of standards (at various concentrations) and samples to the appropriate wells.
-
Conjugate Addition: Add a defined volume of the enzyme-conjugated cannabinoid to each well. This will initiate the competitive binding.
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 60 minutes at 37°C) to allow for competitive binding between the cannabinoid in the sample/standard and the enzyme-conjugated cannabinoid for the limited antibody binding sites on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound materials.
-
Substrate Addition: Add the substrate reagent to each well.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of cannabinoid in the sample.
-
Stopping the Reaction: Add the Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of cannabinoid in the samples by interpolating their absorbance values on the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits | National Institute of Justice [nij.ojp.gov]
- 3. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
Enhancing the resolution of Cbdpa from other cannabinoids in chromatography
Welcome to our technical support center for cannabinoid chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of cannabidiolic acid (CBDA) from other cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating CBDA from other cannabinoids?
A1: The primary challenge in separating CBDA is its similar chemical structure to other cannabinoids, particularly its neutral counterpart, cannabidiol (CBD), and other acidic cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabigerolic acid (CBGA).[1][2][3] This similarity can lead to co-elution or poor resolution, making accurate quantification difficult.
Q2: Which stationary phase is best suited for CBDA separation?
A2: C18 columns are the most commonly used and generally effective stationary phases for reversed-phase HPLC separation of cannabinoids, including CBDA.[4][5][6] However, for challenging separations, other phases like C8, phenyl, or specialized polar-embedded columns can offer different selectivity and improved resolution.[7] For instance, a C18-amide column has been shown to provide unique retention where acidic cannabinoids elute later than their neutral counterparts.[8]
Q3: How does the mobile phase composition affect the resolution of CBDA?
A3: The mobile phase composition is a critical factor. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH), often with an acidic modifier.[5][9] Acetonitrile is generally preferred as it can lead to shorter run times.[5] The choice and concentration of the organic modifier, as well as the pH and ionic strength of the aqueous phase, significantly impact the retention and selectivity of cannabinoids.
Q4: Why is an acidic modifier, such as formic acid, typically added to the mobile phase?
A4: Acidic modifiers like formic acid are added to the mobile phase to suppress the ionization of acidic cannabinoids like CBDA.[1][9] In their ionized (negatively charged) state, acidic cannabinoids can exhibit poor peak shape and retention in reversed-phase chromatography. By adding an acid, the equilibrium is shifted towards the neutral, protonated form, resulting in sharper peaks and better retention.
Q5: Can I use a gradient elution method to improve the separation of CBDA?
A5: Yes, gradient elution is often favored for separating a complex mixture of cannabinoids.[9] A gradient method, where the proportion of the organic solvent is increased over time, allows for the elution of a wide range of cannabinoids with varying polarities in a single run, often with better peak resolution and shorter analysis times compared to isocratic methods.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of CBDA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between CBDA and CBGA. | Mobile phase composition may not be optimal. | Add ammonium formate to the aqueous mobile phase (mobile phase A). This increases the ionic strength and slightly raises the pH, which can reduce the retention of carboxylated cannabinoids like CBDA and CBGA, potentially resolving them from other compounds.[2][10] An intermediate concentration of around 7.5 mM has been shown to be effective.[2][10] |
| Co-elution of CBDA and CBD. | Inappropriate stationary phase or mobile phase selectivity. | Consider switching to a different stationary phase, such as a phenyl or a polar-embedded column, to introduce different separation mechanisms.[7] Alternatively, optimizing the organic modifier (e.g., trying methanol instead of acetonitrile or a ternary mixture) can alter selectivity.[2] |
| Broad or tailing peaks for CBDA. | Insufficient mobile phase acidity; secondary interactions with the stationary phase. | Increase the concentration of the acidic modifier (e.g., formic acid to 0.1%) to ensure complete protonation of CBDA.[1] Ensure high-purity solvents and a well-packed column to minimize secondary interactions. |
| Inconsistent retention times for CBDA. | Poor column equilibration; temperature fluctuations; mobile phase instability. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a column oven to maintain a constant temperature.[11] Prepare fresh mobile phases daily. |
| Low sensitivity for CBDA detection. | Inappropriate detection wavelength; sample degradation. | The optimal UV detection wavelength for most cannabinoids is around 220-230 nm.[11] CBDA is susceptible to decarboxylation to CBD, especially when exposed to heat or light.[1] Ensure proper sample storage and handling. |
Experimental Protocols
Protocol 1: High-Resolution Separation of 17 Cannabinoids using Gradient HPLC
This method is adapted from a study that achieved baseline resolution of 17 cannabinoids, including CBDA.[2][10]
-
Column: C18, 15 cm x 4.6 mm, 3 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid and 7.5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start at a lower percentage of Mobile Phase B (e.g., 70%)
-
Linearly increase to a higher percentage (e.g., 95%) over a set time (e.g., 15 minutes)
-
Hold at the high percentage for a few minutes to elute all compounds
-
Return to initial conditions and re-equilibrate for the next injection
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
Protocol 2: Isocratic HPLC Method for Cannabinoid Analysis
This protocol is a general-purpose isocratic method suitable for routine analysis.
-
Column: C8, 150 mm x 4.6 mm, 2.7 µm particle size
-
Mobile Phase: 70% Acetonitrile, 30% Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 228 nm
-
Injection Volume: 5 µL
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of CBDA and other key cannabinoids. Note that values can vary significantly based on the specific instrument, column, and exact experimental conditions.
Table 1: Retention Times (in minutes) under a High-Resolution Gradient Method [2]
| Cannabinoid | Method 1 |
| CBDA | ~9.5 |
| CBD | ~10.2 |
| CBGA | ~9.8 |
| CBG | ~10.5 |
| THCA | ~11.5 |
| Δ9-THC | ~12.8 |
| CBN | ~10.8 |
Table 2: Mobile Phase Modifier Effects on Cannabinoid Retention [2][10]
| Mobile Phase A Additive | Effect on Acidic Cannabinoids (e.g., CBDA, THCA) | Effect on Neutral Cannabinoids (e.g., CBD, THC) |
| 0.1% Formic Acid | Good peak shape, baseline retention | Minimal effect on retention |
| 0.1% Formic Acid + 5 mM Ammonium Formate | Reduced retention time | Unaffected |
| 0.1% Formic Acid + 10 mM Ammonium Formate | Further reduced retention time | Unaffected |
Visualizations
Caption: A typical experimental workflow for the analysis of cannabinoids from sample preparation to HPLC analysis.
Caption: A logical troubleshooting workflow for addressing poor resolution of the CBDA peak in chromatography.
References
- 1. A Rapid Nano-Liquid Chromatographic Method for the Analysis of Cannabinoids in Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. rootsciences.com [rootsciences.com]
- 7. Purification of Cannabis Extract- optimizing the best HPLC column with the best mobile phase. - Rubicon Science [rubiconscience.com.au]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
CBDPA vs. CBDA: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Cannabidiphorolic acid (CBDPA) and Cannabidiolic acid (CBDA). While extensive research is available for CBDA, data on CBDPA is currently limited. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes known signaling pathways to facilitate further research and drug development.
Executive Summary
Cannabidiolic acid (CBDA) is the acidic precursor to the well-known cannabinoid, cannabidiol (CBD).[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-nausea, and anti-cancer properties.[1][2] In contrast, Cannabidiphorolic acid (CBDPA) is a lesser-known cannabinoid, identified as the acidic precursor to Cannabidiphorol (CBDP).[3] While preliminary research suggests potential anti-cancer effects of a compound referred to as "CDBPA", comprehensive data on its biological activities and mechanisms of action are scarce, precluding a direct, data-driven comparison with CBDA at this time.[4]
Comparative Biological Activity
Due to the limited information on CBDPA, a direct quantitative comparison with CBDA is not feasible. The following table summarizes the known biological activities of CBDA.
| Biological Activity | CBDA | CBDPA | References |
| Anti-inflammatory | Potent inhibitor of COX-2 enzyme.[5][6] | Data not available | [5][6] |
| Anti-nausea (Anti-emetic) | Effective in reducing nausea and vomiting, potentially through interaction with serotonin receptors.[2][7] | Data not available | [2][7] |
| Anti-cancer | Inhibits proliferation of certain cancer cells.[2] A study on a compound labeled "CDBPA" showed inhibitory effects on various cancer cell lines.[4] | Preliminary evidence of anti-cancer activity.[4] | [2][4] |
| Anxiolytic | Early research suggests anxiety-reducing effects.[2] | Data not available | [2] |
| Neuroprotective | Some evidence suggests potential neuroprotective properties.[2] | Data not available | [2] |
Data Presentation: In Vitro Studies
Table 1: In Vitro Anti-inflammatory Activity of CBDA
| Assay | Target | CBDA IC50 | Notes | Reference |
| Cyclooxygenase (COX) Inhibition Assay | COX-2 | ~2 µM | CBDA showed 9-fold higher selectivity for COX-2 over COX-1. | [6] |
Table 2: In Vitro Anti-cancer Activity of "CDBPA"
Note: The following data is from a study on a compound referred to as "CDBPA". Its exact structural identity and relationship to CBDPA require further clarification.
| Cell Line | Cancer Type | CDBPA Effect | Reference |
| MCF-7 | Breast Cancer | Inhibition of viability | [4] |
| T47D | Breast Cancer | Inhibition of viability | [4] |
| HPAF-II | Pancreatic Cancer | Inhibition of viability | [4] |
| PL45 | Pancreatic Cancer | Inhibition of viability | [4] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (for CBDA)
Objective: To determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm in the presence of arachidonic acid (AA).
-
Procedure:
-
Prepare a reaction mixture containing buffer, heme, and the test compound (CBDA) at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the oxidation of TMPD spectrophotometrically at 590 nm.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.[6]
Cell Viability Assay (for "CDBPA")
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), T47D (breast), HPAF-II (pancreatic), and PL45 (pancreatic).
-
Assay Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the MTT assay.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound ("CDBPA") for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the untreated control cells.[4]
Cell Migration Assay (for CBDA)
Objective: To evaluate the effect of a compound on the migration of cancer cells.
Methodology:
-
Cell Line: Highly invasive human breast cancer cells (MDA-MB-231).
-
Assay Principle: The Boyden chamber or transwell assay is used to assess cell migration towards a chemoattractant.
-
Procedure:
-
Coat the porous membrane of a transwell insert with an extracellular matrix protein (e.g., collagen).
-
Seed the cancer cells in the upper chamber of the insert in a serum-free medium.
-
Place the insert in a well containing a medium with a chemoattractant (e.g., fetal bovine serum).
-
Add the test compound (CBDA) to the upper chamber.
-
Incubate for a specific period to allow cell migration through the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Signaling Pathways
CBDA Signaling Pathways
CBDA is known to interact with several signaling pathways to exert its biological effects.
Caption: Known signaling pathways of CBDA.
CBDPA Signaling Pathways
Currently, there is insufficient data to delineate the specific signaling pathways modulated by CBDPA.
Experimental Workflow Example: In Vitro Anti-inflammatory Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a test compound.
Caption: Workflow for COX inhibition assay.
Conclusion
The available scientific literature provides a solid foundation for understanding the biological activities and mechanisms of action of CBDA, particularly its anti-inflammatory, anti-nausea, and anti-cancer properties. In contrast, research on CBDPA is in its infancy. While one study on a compound labeled "CDBPA" suggests potential anti-cancer activity, further rigorous investigation is required to elucidate its full pharmacological profile and to enable a meaningful comparative analysis with CBDA. This guide highlights the significant knowledge gap that needs to be addressed by future research to unlock the potential therapeutic applications of CBDPA and other lesser-known cannabinoids.
References
- 1. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. therealcbd.com [therealcbd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CBDA: Anti-Inflammatory Potential Explained - Chronic Guru [chronicguru.com]
- 6. researchgate.net [researchgate.net]
- 7. What is CBDA and how is it different from CBD? [medicalnewstoday.com]
- 8. Cannabidiolic acid, a major cannabinoid in fiber-type cannabis, is an inhibitor of MDA-MB-231 breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Affinities of CBDPA and Other Phytocannabinoids: A Comparative Analysis
For Immediate Release
In the expanding landscape of cannabinoid research, understanding the nuanced interactions between phytocannabinoids and various receptor systems is paramount for targeted therapeutic development. This guide offers a detailed comparison of the receptor binding affinity of Cannabidiphorol (CBDPA) against other prominent phytocannabinoids, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Recent in vitro studies reveal that Cannabidiphorol (CBDPA), a heptyl homolog of Cannabidiol (CBD), exhibits a receptor activity profile largely similar to CBD. Contrary to the expectation that a longer alkyl chain might enhance binding potency, as seen with Δ⁹-tetrahydrocannabiphorol (THCP), CBDPA does not show a dramatic increase in affinity at the cannabinoid CB1, CB2, serotonin 5HT-1A, or dopamine D2S receptors when compared to CBD. Notably, at the CB2 receptor, CBD demonstrates a slightly more potent antagonist activity than CBDPA.[1] This guide synthesizes the available binding affinity data for CBDPA and other key phytocannabinoids, including Δ⁹-tetrahydrocannabinol (THC), Cannabidiol (CBD), Cannabigerol (CBG), and Cannabinol (CBN), across a range of receptor targets.
Comparative Receptor Binding Affinity
The following table summarizes the quantitative binding affinity data (Ki, IC50) of various phytocannabinoids for key receptor targets. Lower Ki values indicate higher binding affinity.
| Phytocannabinoid | Receptor | Binding Affinity (Ki, nM) | Notes |
| CBDPA | CB2 | Weaker antagonist than CBD | At 1 µM, CBDPA and CBD displaced ~50% of a radioligand at the CB2 binding site, suggesting CB2 may be a primary target.[1] |
| CB1 | Weak activity | The heptyl chain of CBDPA does not significantly improve upon the weak activity of CBD at the CB1 receptor.[1] | |
| CBD | CB1 | > 14,000 | Exhibits very low affinity for CB1 receptors.[2][3] It can act as a non-competitive negative allosteric modulator.[4] |
| CB2 | ~445 - 574.2 | Displays low affinity for CB2 receptors, but can act as an antagonist or inverse agonist.[2][3][5] | |
| GPR55 | - | Acts as a GPR55 antagonist.[6][7] | |
| TRPV1 | - | A potent activator of TRPV1 channels.[8] | |
| Δ⁹-THC | CB1 | 23.5 - 42.6 | The primary psychoactive component of cannabis, acting as a partial agonist with high affinity for CB1.[2][3][9] |
| CB2 | 8.5 - 35.2 | Acts as a partial agonist at CB2 receptors.[2][3][9] | |
| GPR55 | - | Acts as a potent agonist for GPR55.[7] | |
| CBG | CB1 | 381 - 897 | Binds with moderate affinity to the CB1 receptor.[10] |
| CB2 | 153 - 2,600 | Shows variable but generally moderate affinity for the CB2 receptor.[10] | |
| TRPV1 | - | Reported to act as a ligand for TRPV1.[8] | |
| CBN | CB1 | - | Data not consistently available in provided results. |
| CB2 | - | Data not consistently available in provided results. |
Note: Binding affinities can vary between studies due to different experimental conditions and assays.
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand displacement binding assays and functional assays such as the cAMP assay.
Radioligand Displacement Binding Assay
This non-functional assay is a cornerstone for determining the binding affinity of a compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., a phytocannabinoid) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor of interest. The displacement of the radioligand by the test compound is proportional to the test compound's affinity for the receptor.
Generalized Protocol:
-
Preparation of Receptor Source: Membranes from cells (e.g., CHO or HEK293 cells) stably transfected to express the human receptor of interest (e.g., CB1 or CB2) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]CP-55,940 for cannabinoid receptors) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Displacement Assay Workflow
cAMP Functional Assay
This assay determines the functional effect of a ligand on a G-protein-coupled receptor (GPCR), specifically those that signal through the inhibition or stimulation of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).
Principle: Cannabinoid receptors CB1 and CB2 are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase. An agonist binding to these receptors will decrease intracellular cAMP levels. This assay measures changes in cAMP concentration to determine if a compound is an agonist, antagonist, or inverse agonist.
Generalized Protocol:
-
Cell Culture: CHO cells stably expressing the cannabinoid receptor of interest are cultured.
-
Stimulation: The cells are treated with forskolin (a substance that directly activates adenylyl cyclase to increase cAMP levels) and varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed to release intracellular cAMP. The amount of cAMP is then quantified, often using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Agonists will show a concentration-dependent inhibition of forskolin-stimulated cAMP production. Antagonists will block the effect of a known agonist. Inverse agonists will increase cAMP levels above the basal level.
Receptor Signaling Pathways
The interaction of phytocannabinoids with their receptors initiates a cascade of intracellular signaling events.
CB1/CB2 Receptor Signaling
CB1 and CB2 receptors are classical GPCRs that primarily couple to inhibitory G-proteins (Gi/o).
Simplified Gi/o-Coupled CB Receptor Signaling Pathway
GPR55 Receptor Signaling
GPR55, sometimes referred to as a novel cannabinoid receptor, couples to different G-proteins, primarily Gα13, leading to distinct downstream effects.[11]
Simplified GPR55 Gα13-Mediated Signaling Pathway
Conclusion
The available data indicate that while CBDPA shares a similar, relatively weak binding profile with CBD at canonical cannabinoid receptors, other phytocannabinoids like THC exhibit high-affinity interactions. The nuanced differences in receptor affinities and functional activities across the phytocannabinoid spectrum—encompassing not only CB1 and CB2 but also orphan receptors like GPR55 and ion channels like TRPV1—underscore the complex pharmacology of these compounds. This comparative guide provides a foundational dataset for researchers to better select and investigate specific phytocannabinoids for their potential therapeutic applications. Further studies are essential to fully elucidate the in vivo consequences of these distinct receptor interaction profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. researchgate.net [researchgate.net]
- 6. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. med.libretexts.org [med.libretexts.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
Quantitative Assay of Cannabidiolic Acid (CBDA) in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cannabidiolic acid (CBDA) in complex matrices is paramount for ensuring the safety, efficacy, and regulatory compliance of cannabis-based products and therapeutics. This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of CBDA, focusing on performance, experimental protocols, and data presentation to aid in the selection of the most appropriate assay for specific research needs.
Method Performance Comparison
The selection of an analytical method for CBDA quantification is often a trade-off between sensitivity, selectivity, speed, and cost. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following tables summarize the performance of validated methods from published studies, offering a clear comparison of their key validation parameters.
| Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | Cannabis/Hemp | 10 - 10,000 | 0.002 - 200 (mg/g) | 85.4 - 111.6 | 1.4 - 6.1 | Not Reported | [1][2] |
| LC-MS/MS | Commercial Hemp Products | 0.195 - 50.0 | 0.195 | 94.2 - 112.7 | Not Reported | Not Reported | [3] |
| HPLC-DAD | Oil Matrix | Not Specified | Not Specified | Not Specified | 7.1 - 10.6 | 61.9 - 69.5 | [4] |
| LC-MS/MS | Human Plasma | 0.78 - 7.8 to 100 - 2000 | 0.78 - 7.8 | 90.4 - 111 | 3.1 - 17.4 | Not Reported | [5][6] |
| LC-MS/MS | Whole Blood | Not Specified | 0.2 (µg/L) | Not Reported | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are representative methodologies for CBDA quantification using LC-MS/MS and HPLC-DAD.
LC-MS/MS Method for CBDA in Cannabis and Hemp[1][2]
This method is suitable for the analysis of 17 cannabinoids, including CBDA, in plant material.
Sample Preparation:
-
Homogenize the cannabis or hemp sample.
-
Perform a liquid-solid extraction with a suitable solvent (e.g., methanol:water).
-
Dilute the extract to fall within the calibration curve range.
Chromatographic Conditions:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Separation: Isocratic chromatographic separation is often employed.
-
Ionization Mode: Negative ion mode is generally more efficient for the ionization of acidic cannabinoids like CBDA.[3]
Mass Spectrometry Detection:
-
Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Validation: The method is validated according to AOAC and ASTM guidelines, assessing specificity, selectivity, recovery, ion suppression, linearity, precision, and accuracy.[1]
HPLC-DAD Method for CBDA in Oil Matrix[4]
This method is a simpler and more accessible alternative to LC-MS/MS for the analysis of cannabinoids in oil-based products.
Sample Preparation:
-
Isolate the target compounds using liquid extraction with acetonitrile.
-
Freeze the oil phase at a low temperature (e.g., -41 °C) to precipitate fats and other interfering substances.
-
Filter the extract before injection.
Chromatographic Conditions:
-
Instrument: High-performance liquid chromatograph with a diode-array detector.
-
Column: A reverse-phase column is typically used.
-
Mobile Phase: A gradient of solvents like acetonitrile and water with additives is common.
Detection:
-
Wavelength: The DAD is set to monitor the absorbance at the wavelength of maximum absorbance for CBDA.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow for CBDA quantification and the logical steps involved in method selection.
Considerations for Method Validation and Implementation
When establishing a quantitative assay for CBDA, several factors beyond the core validation parameters should be considered:
-
Matrix Effects: Complex matrices can significantly impact the ionization efficiency of the analyte in LC-MS/MS, leading to ion suppression or enhancement.[1] It is crucial to evaluate and mitigate these effects, for instance, by using matrix-matched calibrators or stable isotope-labeled internal standards.
-
Analyte Stability: The stability of cannabinoids in biological matrices under different storage conditions (room temperature, refrigerated, frozen) is a critical factor for accurate quantification.[8][9][10][11] Studies have shown that cannabinoids are generally more stable when stored at lower temperatures.[8][9]
-
Decarboxylation: CBDA is the acidic precursor to cannabidiol (CBD) and can be converted to CBD through decarboxylation, which is promoted by heat.[3] Therefore, analytical methods that involve high temperatures, such as gas chromatography (GC), may require a derivatization step to accurately quantify CBDA independently of CBD.[3][12] Liquid chromatography-based methods are generally preferred to avoid this issue.[3]
-
Regulatory Guidelines: Method validation should adhere to guidelines from regulatory bodies such as the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), or AOAC International to ensure data integrity and acceptance.[1][3]
By carefully considering the performance characteristics, experimental protocols, and potential challenges outlined in this guide, researchers and scientists can confidently select and implement a robust and reliable quantitative assay for CBDA in their specific complex matrix, ultimately contributing to the advancement of cannabinoid research and development.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ojp.gov [ojp.gov]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Cannabidiolic Acid (CBDA) Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cannabidiolic acid (CBDA), a key precursor to cannabidiol (CBD) in Cannabis sativa. Ensuring the accuracy and consistency of CBDA measurements across different laboratories is critical for regulatory compliance, product labeling, and pharmaceutical development. This document outlines the performance of common analytical techniques, supported by experimental data from proficiency testing and single-laboratory validation studies, to aid in the selection and validation of analytical methods.
Introduction to Cross-Validation and Method Performance
Inter-laboratory cross-validation, often assessed through proficiency testing, is the process of comparing results from different laboratories to evaluate the reproducibility and reliability of an analytical method. Key performance indicators evaluated during method validation, in accordance with guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is the most common and reliable method for CBDA quantification, as it can measure the acidic cannabinoid directly without the decarboxylation that occurs with Gas Chromatography (GC) methods. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity.
Inter-Laboratory Comparison of CBDA Analysis
Data from proficiency testing programs provide valuable insights into the real-world performance of analytical methods across multiple laboratories. The National Institute of Standards and Technology (NIST) Cannabis Laboratory Quality Assurance Program (CannaQAP) offers such a platform.
Below is a summary of inter-laboratory performance for CBDA quantification in hemp samples from the NIST CannaQAP Exercise 2.[1][2] The data highlights the variability between laboratories.
Table 1: Inter-Laboratory Precision for CBDA Quantification in Hemp Flower (NIST CannaQAP Exercise 2) [1][2]
| Sample ID | Assigned Value (% w/w) | No. of Labs | Within-Lab Precision (%RSDr) | Between-Lab Precision (%RSDR) |
| Plant Sample 3 | 3.59 ± 0.32 | 47 | 2.1 | 8.8 |
| Plant Sample 4 | 15.3 ± 1.2 | 48 | 1.8 | 8.1 |
Data adapted from the NIST Interagency/Internal Report 8519.[1][2]
Single-Laboratory Validation of CBDA Analytical Methods
While inter-laboratory studies demonstrate reproducibility, single-laboratory validation provides a detailed assessment of a specific method's performance characteristics. The following tables summarize performance data from published, validated HPLC and LC-MS/MS methods for CBDA quantification.
Table 2: Performance Characteristics of Validated HPLC-UV/DAD Methods for CBDA
| Parameter | Method 1 (UHPLC-PDA) | Method 2 (RP-HPLC) |
| **Linearity (R²) ** | >0.999 | >0.99 |
| Accuracy (% Recovery) | 98.7% - 101.5% | 97.3% - 109% (CBD) |
| Precision (Repeatability, %RSD) | 0.45% | 7.1% - 10.6% |
| Limit of Detection (LOD) | Not Reported | 20 - 78 µg/g |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported |
Data compiled from multiple sources.[3][4]
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for CBDA
| Parameter | Performance |
| **Linearity (R²) ** | ≥ 0.99 |
| Accuracy (% Recovery) | 90.9% - 94.3% (first extraction) |
| Within-Batch Precision (%RSD) | 0.2% - 3.6% |
| Between-Batch Precision (%RSD) | 1.4% - 6.1% |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Quantification Range | 0.0002% - 20.0% in matrix |
Data from a validated LC-MS/MS method for 17 cannabinoids.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for the HPLC-UV/DAD and LC-MS/MS methods commonly used for CBDA analysis.
Protocol 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is widely used for routine cannabinoid profiling and potency testing.
-
Sample Preparation:
-
Homogenize dried cannabis flower.
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., methanol, ethanol, or acetonitrile).
-
Vortex and/or sonicate the sample for a set period (e.g., 15-30 minutes) to ensure complete extraction of cannabinoids.
-
Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is common. An isocratic elution can also be used.[4][6]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C.[4][6]
-
Injection Volume: 5 - 20 µL.
-
Detector: UV or DAD detector set to a wavelength between 210 nm and 230 nm for optimal detection of CBDA.[6]
-
-
Data Analysis:
-
A calibration curve is generated using certified reference materials of CBDA at multiple concentration levels.
-
The concentration of CBDA in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it suitable for complex matrices and low-level quantification.
-
Sample Preparation:
-
Follows a similar procedure to the HPLC-UV/DAD method for extraction.
-
Further dilution may be required due to the higher sensitivity of the instrument.
-
An internal standard is often added to the sample and calibration standards to improve accuracy and precision.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Similar to HPLC-UV/DAD, using a C18 column and a mobile phase gradient of acetonitrile and acidified water.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typical for acidic cannabinoids like CBDA.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CBDA are monitored to ensure highly selective detection and quantification.
-
-
Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration of the calibration standards.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for CBDA, from the initial planning stages through to the final validation report. This process ensures that the method is fit for its intended purpose.
Caption: Workflow for analytical method validation and inter-laboratory transfer.
Conclusion
The cross-validation of analytical methods for CBDA is essential for ensuring data integrity and consistency across the cannabis industry. While HPLC with UV/DAD detection remains a robust and widely accessible method, LC-MS/MS offers superior sensitivity for more demanding applications. Proficiency testing data, such as that from the NIST CannaQAP, reveals that while individual laboratories can achieve high precision, there is notable variability between laboratories. This underscores the importance of robust, standardized methods and participation in proficiency testing schemes to ensure the reliability of CBDA quantification. For drug development and quality control, a well-validated LC-MS/MS method is recommended for its accuracy and low detection limits.
References
- 1. Cannabis Laboratory Quality Assurance Program: Exercise 2 Cannabinoid Final Report | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Cannabidiphorolic Acid (CBDPA) and Cannabigerol (CBG) in Cellular Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of two cannabinoids, Cannabidiphorolic Acid (CBDPA) and Cannabigerol (CBG), based on available experimental data. The information is intended to inform research and drug development efforts by presenting a side-by-side look at their activities in various cellular models.
Executive Summary
Current research on CBDPA in cellular models is nascent, with available data primarily focused on its anti-cancer properties. In contrast, CBG has been more extensively studied, demonstrating a broader range of effects, including anti-inflammatory, neuroprotective, and anti-cancer activities. A direct comparative study of CBDPA and CBG in the same cellular model is not yet available in the scientific literature. This guide, therefore, presents the existing data for each compound individually and offers a comparative perspective based on these findings.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of CBDPA and CBG in various cellular models.
Table 1: Anti-Cancer Efficacy of CBDPA (as CDBPA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µg/mL) |
| MCF-7 | Breast | XTT | Cell Viability | ~50 |
| T47D | Breast | XTT | Cell Viability | ~75 |
| HCT-116 | Colon | XTT | Cell Viability | ~100 |
| HepG2 | Liver | XTT | Cell Viability | ~125 |
| SK-OV3 | Ovary | XTT | Cell Viability | ~150 |
| PL-45 | Pancreas | XTT | Cell Viability | ~175 |
| APAF2 | Pancreas | XTT | Cell Viability | ~175 |
| PC-3 | Prostate | XTT | Cell Viability | ~150 |
| T24P | Bladder | XTT | Cell Viability | ~125 |
| Fadu | Head and Neck | XTT | Cell Viability | ~150 |
| SW-1353 | Chondrosarcoma | XTT | Cell Viability | >250 |
| Ramos | Non-Hodgkin Lymphoma | XTT | Cell Viability | ~100 |
| BL-2 | Non-Hodgkin Lymphoma | XTT | Cell Viability | ~100 |
Data extracted from a study referring to the compound as CDBPA.
Table 2: Efficacy of CBG in Various Cellular Models
| Cellular Model | Effect | Assay | Endpoint | Effective Concentration |
| LPS-stimulated RAW264.7 macrophages | Anti-inflammatory | Griess Assay | Nitric Oxide (NO) Production | IC50 ~4.4 µM |
| LPS-stimulated RAW264.7 macrophages | Anti-inflammatory | ELISA | IL-6 Production | Significant reduction at 10 µM |
| LPS-stimulated RAW264.7 macrophages | Anti-inflammatory | ELISA | TNF-α Production | Significant reduction at 10 µM |
| Primary cortical neurons (rat) | Neuroprotection (against H2O2) | MTT Assay | Cell Viability | Protective at 1-5 µM |
| SW-620 colon cancer cells | Anti-cancer | MTT Assay | Cell Viability | IC50 ~7.5 µM |
| Glioblastoma stem cells | Anti-cancer | 3D spheroid assay | Cytotoxicity and Invasion | Effective alone and in combination with CBD |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CBDPA or CBG for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α) and incubate overnight.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (from cells treated with or without cannabinoids and an inflammatory stimulus like LPS) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of the target cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) that binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using known concentrations of the cytokine to determine the concentration in the samples.
Signaling Pathways and Mechanisms of Action
CBDPA
Currently, there is no published data on the specific signaling pathways modulated by CBDPA.
CBG
CBG has been shown to interact with multiple targets and modulate several signaling pathways to exert its biological effects.
-
Cannabinoid Receptors (CB1 and CB2): CBG is considered a partial agonist at both CB1 and CB2 receptors, though with lower affinity than THC. Its interaction with these receptors, particularly CB2 which is highly expressed on immune cells, is thought to contribute to its anti-inflammatory effects.
-
Transient Receptor Potential (TRP) Channels: CBG is a known agonist of several TRP channels, including TRPV1, TRPV2, TRPV3, and TRPV4, and an antagonist of TRPM8.[1] These channels are involved in pain perception and inflammation.
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): CBG can activate PPARγ, a nuclear receptor that plays a key role in regulating inflammation and metabolism.[2]
-
α2-Adrenoceptor: CBG has been identified as an agonist of the α2-adrenoceptor, which may contribute to its analgesic and neuroprotective properties.[1]
-
Serotonin 5-HT1A Receptor: CBG acts as an antagonist at the 5-HT1A receptor, which could influence its effects on mood and anxiety.[2]
-
JAK/STAT Pathway: In the context of inflammation, CBG has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a critical signaling cascade for many cytokines.
-
NF-κB Pathway: CBG can also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.
Visualizations
Experimental Workflow: In Vitro Cellular Assay
Caption: A generalized workflow for in vitro cellular assays to evaluate the efficacy of cannabinoids.
Signaling Pathway: CBG Anti-inflammatory Action (Simplified)
Caption: Simplified diagram of CBG's anti-inflammatory signaling pathways.
Comparative Discussion
The available data indicates that both CBDPA and CBG possess anti-cancer properties in vitro. The study on "CDBPA" provides specific IC50 values across a wide range of cancer cell lines, suggesting a broad-spectrum cytotoxic effect. However, the concentrations required for these effects are relatively high.
CBG has demonstrated efficacy in anti-cancer, anti-inflammatory, and neuroprotective cellular models, often at lower micromolar concentrations. Its multifaceted mechanism of action, involving cannabinoid receptors, TRP channels, and other signaling pathways, suggests a broader therapeutic potential compared to what is currently known about CBDPA.
A significant limitation in this comparison is the lack of data for CBDPA in anti-inflammatory and neuroprotective assays. Therefore, a direct comparison of their relative potency in these areas is not possible at this time. Future research should focus on evaluating CBDPA in a wider range of cellular models to better understand its therapeutic potential and to enable a more direct comparison with other cannabinoids like CBG.
Furthermore, while signaling pathways for CBG are increasingly being elucidated, those for CBDPA remain unknown. Understanding the molecular mechanisms of CBDPA is crucial for its potential development as a therapeutic agent.
References
A Head-to-Head Comparison of Cannabidiolic Acid (CBDPa) and Cannabidiol (CBD) in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD) has garnered significant attention for its therapeutic potential, particularly for its anti-inflammatory properties. However, its acidic precursor, cannabidiolic acid (CBDPa), is emerging as a potent anti-inflammatory agent in its own right. This guide provides a head-to-head comparison of CBDPa and CBD in key anti-inflammatory assays, supported by available experimental data. While direct comparative studies are limited, this document synthesizes the current scientific literature to offer an objective overview for research and drug development professionals.
Data Presentation
In Vitro Anti-Inflammatory Activity
| Assay | Compound | Key Findings | Reference |
| COX-2 Inhibition | CBDPa | Selectively inhibits COX-2 with an IC50 value of approximately 2 µM, demonstrating 9-fold higher selectivity over COX-1. | [1][2] |
| CBD | Shows weak inhibition of COX-2; however, some studies indicate it can downregulate COX-2 expression. | [3] | |
| LPS-Induced Cytokine Release in Macrophages | CBDPa | Data on specific cytokine inhibition is limited. | |
| CBD | Significantly reduces the production of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-8 in LPS-stimulated macrophages. | [4][5][6][7] |
In Vivo Anti-Inflammatory Activity
| Assay | Compound | Animal Model | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | CBDPa | Rat | Demonstrates potent anti-hyperalgesic effects. Suggested to be more potent than CBD in reducing inflammatory pain. | |
| CBD | Rat | Dose-dependently reduces paw edema. Oral administration of 5-40 mg/kg significantly decreases swelling. | [8][9] |
Key Experimental Protocols
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial for the synthesis of pro-inflammatory prostaglandins.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compounds (CBDPa or CBD) at various concentrations are pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.
-
Compound Administration: The test compounds (CBDPa or CBD) are administered, often orally or intraperitoneally, at various doses prior to or after the carrageenan injection.
-
Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
LPS-Induced Cytokine Release in Macrophages
This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human THP-1 macrophages are cultured.
-
Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and cytokine production.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (CBDPa or CBD) before, during, or after LPS stimulation.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays.
-
Data Analysis: The percentage of inhibition of each cytokine by the test compound is calculated relative to the LPS-stimulated control.
Mandatory Visualizations
Caption: In Vitro Anti-Inflammatory Assay Workflows.
Caption: In Vivo Anti-Inflammatory Assay Workflow.
Caption: Simplified Inflammatory Signaling Pathways.
Discussion
The available data suggests that both CBDPa and CBD possess significant anti-inflammatory properties, albeit potentially through different primary mechanisms of action. CBDPa appears to be a potent and selective COX-2 inhibitor, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs). This direct enzymatic inhibition suggests a targeted approach to reducing prostaglandin-mediated inflammation.
In contrast, CBD's anti-inflammatory effects seem to be more pleiotropic, involving the modulation of multiple signaling pathways. Its ability to inhibit the NF-κB pathway is a key mechanism, as NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. By suppressing NF-κB activation, CBD can broadly dampen the inflammatory response.
The in vivo findings in the carrageenan-induced inflammation model, where CBDPa was found to be more potent in reducing hyperalgesia, support the potential of CBDPa as a powerful anti-inflammatory agent. However, the lack of comprehensive, direct comparative studies necessitates further research to fully elucidate the relative potencies and therapeutic potential of these two cannabinoids across a range of inflammatory conditions.
Conclusion
Both CBDPa and CBD are promising candidates for the development of novel anti-inflammatory therapies. CBDPa's selective COX-2 inhibition presents a clear and potent mechanism of action. CBD's multifaceted approach, targeting key inflammatory signaling pathways, also offers significant therapeutic potential. For researchers and drug development professionals, the choice between these two molecules may depend on the specific inflammatory condition being targeted and the desired mechanism of action. Further head-to-head comparative studies are crucial to fully understand their respective pharmacological profiles and to guide future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoids Alleviate the LPS-Induced Cytokine Storm via Attenuating NLRP3 Inflammasome Signaling and TYK2-Mediated STAT3 Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Effects of Cannabis sativa Extracts on LPS-Induced Cytokines Release in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
- 9. Oral anti-inflammatory activity of cannabidiol, a non-psychoactive constituent of cannabis, in acute carrageenan-induced inflammation in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Purity of Cannabidiolic Acid Propyl Ester (CBDPA) CRM by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for determining the purity of Cannabidiolic Acid Propyl Ester (CBDPA) Certified Reference Material (CRM). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their needs.
Introduction to Purity Assessment of Cannabinoid CRMs
Certified Reference Materials (CRMs) are critical for the accurate quantification and quality control of cannabinoids in research and pharmaceutical applications. The purity of a CRM is a crucial parameter that directly impacts the validity of analytical results. While chromatographic techniques have traditionally dominated cannabinoid analysis, qNMR has emerged as a powerful and direct method for purity assessment. This guide will focus on the application of qNMR for CBDPA, a propyl analog of Cannabidiolic Acid (CBDA).
Quantitative NMR (qNMR) for CBDPA Purity Determination
Quantitative NMR is a primary analytical method that allows for the direct measurement of the concentration of a substance in a solution without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte (CBDPA) to the integral of a known amount of an internal standard, the purity of the CBDPA sample can be accurately determined.
Key Advantages of qNMR:
-
Primary Method: qNMR is considered a primary ratio method of measurement by the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), enabling direct traceability to the International System of Units (SI).
-
No Need for Identical Reference Standard: It does not require a CRM of the analyte for calibration, which is particularly advantageous for novel or rare compounds.
-
High Specificity: The high resolution of NMR spectra allows for the selective quantification of the target analyte in the presence of impurities, provided that at least one signal from the analyte is free from overlap.
-
Structural Information: In addition to quantification, the NMR spectrum provides structural information about the analyte and any potential impurities.
-
Non-destructive: The sample can be recovered after analysis.
Comparison of Analytical Methods for Cannabinoid Purity
The following table summarizes the performance characteristics of qNMR compared to commonly used alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The data presented is based on studies of cannabinoids, primarily CBDA, which is structurally very similar to CBDPA.
| Parameter | ¹H-qNMR | ¹H-¹H COSY qNMR | HPLC-UV | GC-MS |
| Principle | Direct measurement of molar concentration based on signal intensity. | 2D NMR technique to resolve signal overlap. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation. |
| Accuracy | High, with relative differences to other methods typically <5%.[1] | High, with relative differences to other methods typically <8%.[1] | Good, but dependent on the purity of the reference standard. | Good, but can be affected by derivatization efficiency. |
| Precision (RSD) | Typically <1% | Typically <2% | <5% | <10% |
| LOD (mg/mL) | 0.015 - 0.04[1] | 0.09 - 0.14[1] | Lower than qNMR, can reach ng/mL levels.[2] | Lower than qNMR, can reach ng/mL levels. |
| LOQ (mg/mL) | 0.03 - 0.11[1] | 0.17 - 0.22[1] | Lower than qNMR, can reach ng/mL levels.[2] | Lower than qNMR, can reach ng/mL levels. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[2] | Simple dissolution in a deuterated solvent with an internal standard. | Requires mobile phase preparation and often sample filtration. | Often requires derivatization for acidic cannabinoids to prevent decarboxylation.[1] |
| Analysis Time | Short (typically 5-15 minutes per sample).[3] | Longer than ¹H-qNMR due to 2D acquisition. | Moderate (typically 10-30 minutes per sample). | Moderate to long, depending on the temperature program. |
| Need for CRM | Requires a certified internal standard, but not of the analyte itself. | Requires a certified internal standard, but not of the analyte itself. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
Experimental Protocols
¹H-qNMR Protocol for CBDPA Purity Determination (Adapted from CBDA protocols)
This protocol is adapted from established methods for the qNMR analysis of CBDA and is expected to be directly applicable to CBDPA due to their structural similarity.[1][4]
1. Sample and Standard Preparation:
-
Accurately weigh approximately 5-10 mg of the CBDPA (crm) into a tared NMR tube.
-
Accurately weigh approximately 1-2 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) to the NMR tube.
-
Vortex the tube until the sample and internal standard are completely dissolved.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Program: A standard 90° pulse-acquire sequence (e.g., Bruker's 'zg30') should be used.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 12-16 ppm).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A crucial parameter for accurate quantification. It should be set to at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and internal standard). A D1 of 30 seconds is often a safe starting point for cannabinoids.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate a well-resolved, characteristic signal of CBDPA (e.g., olefinic or aromatic protons) and a signal from the internal standard.
-
Calculate the purity of CBDPA using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = CBDPA
-
IS = Internal Standard
-
Alternative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for cannabinoid analysis.[1]
Methodology:
-
Sample Preparation: The CBDPA sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: The UV detector is set to a wavelength where cannabinoids exhibit strong absorbance (e.g., 228 nm).
-
Quantification: The purity is determined by comparing the peak area of the CBDPA to a calibration curve generated from a certified reference standard of CBDPA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another common method, particularly for volatile and thermally stable compounds.
Methodology:
-
Sample Preparation: Acidic cannabinoids like CBDPA require derivatization (e.g., silylation) to increase their volatility and prevent decarboxylation in the hot GC inlet.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Separation: A capillary column with a suitable stationary phase is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Detection: The mass spectrometer detects the fragments of the analytes, providing both quantitative and qualitative information.
-
Quantification: Similar to HPLC, quantification is based on a calibration curve from a derivatized CBDPA standard.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the qNMR and HPLC experimental procedures.
References
- 1. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CRMs: Testing Accuracy & Traceability [sigmaaldrich.com]
- 3. Use of 13C-qNMR Spectroscopy for the Analysis of Non-Psychoactive Cannabinoids in Fibre-Type Cannabis sativa L. (Hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Inter-laboratory Study on the Robustness of Analytical Methods for Cannabidiolic Acid (CBDA)
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of cannabidiolic acid (CBDA), the acidic precursor to cannabidiol (CBD), is critical for product labeling, dosage determination, and regulatory compliance in the burgeoning cannabis and pharmaceutical industries. The robustness of an analytical method, its ability to remain unaffected by small, deliberate variations in method parameters, is a key indicator of its reliability and suitability for routine use across different laboratories. This guide provides a comparative overview of the robustness of analytical methods for CBDA, drawing upon data from inter-laboratory studies and proficiency testing programs.
Data Summary of Inter-laboratory Comparisons
The following table summarizes the results from various inter-laboratory studies and proficiency tests where multiple laboratories analyzed the same or similar cannabis samples for CBDA content. The data highlights the variability and consistency of results obtained using different analytical methods, primarily High-Performance Liquid Chromatography (HPLC).
| Study/Program | Number of Participating Laboratories | Sample Matrix | Analytical Method(s) | Reported CBDA Concentration Range (% w/w) | Inter-laboratory Variability (RSD%) | Key Findings |
| Washington State Round Robin [1] | 8 | Cannabis Flower & Concentrate | High-Performance Liquid Chromatography (HPLC) | Flower: 0.11 - 0.15Concentrate: 1.6 - 2.2 | Flower: ~12%Concentrate: ~10% | The study demonstrated a reasonable degree of consistency among certified laboratories, though some variability was noted.[1] |
| "The Ring Test" [2] | 10 | Cannabis Tinctures | HPLC and Gas Chromatography (GC) | Not specifically reported for CBDA | Results were generally within ±20% of each other, with some deviations exceeding 25%.[2] | LC and GC methods showed less consistency for tinctures compared to raw cannabis.[2] |
| Italian Harmonization Study [3] | 3 | Cannabis Oil | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not specifically detailed for CBDA in the abstract | Initial high variability (>20%) was significantly reduced after harmonizing the sample preparation protocol.[3] | Sample preparation was identified as a major source of inter-laboratory variability.[3] |
| Canadian Inter-laboratory Study [4] | 8 | Dried Cannabis Flower | Laboratory's own validated HPLC methods | Not specifically reported for CBDA | The study focused on THC, revealing significant discrepancies between labeled and measured potency.[4] | Highlights the impact of methodological variations on analytical results. |
Note: The Relative Standard Deviation (RSD%) is a measure of the precision of the analytical method across different laboratories. A lower RSD% indicates greater robustness. The data presented is based on publicly available reports and may not represent the full scope of the studies.
Experimental Protocols
The primary analytical technique employed in the majority of inter-laboratory studies for cannabinoid potency, including CBDA, is High-Performance Liquid Chromatography (HPLC) , often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[1][5]
General HPLC-DAD Protocol for CBDA Analysis
A typical HPLC-DAD method for the quantification of CBDA involves the following steps:
-
Sample Preparation:
-
Homogenization of the cannabis material (e.g., flower, extract).
-
Extraction of cannabinoids using a suitable solvent (e.g., methanol, ethanol, or a mixture). Sonication is often used to improve extraction efficiency.
-
Filtration of the extract to remove particulate matter.
-
Dilution of the filtered extract to a concentration within the calibrated range of the instrument.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is most commonly used.[6]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
-
-
Detection:
-
A Diode-Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 220-230 nm for CBDA.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of CBDA.
-
The concentration of CBDA in the sample is determined by comparing its peak area to the calibration curve.
-
Note: The lack of standardized methods for cannabinoid analysis contributes to inter-laboratory variation.[5] Proficiency testing programs like the NIST CannaQAP and The Emerald Test are crucial for laboratories to assess and improve their measurement performance.[7][8][9]
Visualizations
Experimental Workflow for an Inter-laboratory Study
The following diagram illustrates the typical workflow of an inter-laboratory study designed to assess the robustness of an analytical method.
Caption: Workflow of a typical inter-laboratory study for analytical method validation.
Logical Relationship of Factors Affecting Method Robustness
This diagram illustrates the key factors that can influence the robustness of an analytical method for CBDA and their interrelationships.
Caption: Key factors influencing the robustness of an analytical method for CBDA.
Conclusion
Inter-laboratory studies and proficiency tests are invaluable for assessing the robustness of analytical methods for CBDA. While HPLC-based methods are widely used and capable of producing consistent results, significant variability can arise from differences in sample preparation, instrumentation, and analytical protocols.[2][3] The harmonization of analytical methods and the use of certified reference materials are crucial steps toward improving the accuracy and comparability of CBDA quantification across different laboratories. For researchers and drug development professionals, it is imperative to utilize validated and robust analytical methods to ensure the quality, safety, and efficacy of cannabis-based products. Participation in proficiency testing programs is strongly recommended to verify and maintain a high level of analytical performance.[10][11]
References
- 1. scribd.com [scribd.com]
- 2. moderncanna.com [moderncanna.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 8. youtube.com [youtube.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. a2la.org [a2la.org]
- 11. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
A Comparative Pharmacological Guide: Cannabidiolic Acid (CBDPA) vs. its Synthetic Analogue, HU-580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison between cannabidiolic acid (CBDPA), also referred to as CBDA in its natural form, and its stable synthetic analogue, cannabidiolic acid methyl ester (HU-580). The data presented is compiled from preclinical studies to offer an objective overview of their respective activities, with a focus on their interaction with the serotonin 1A (5-HT1A) receptor, a key target in the regulation of nausea and anxiety.
Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters of CBDPA (CBDA) and its synthetic analogue HU-580, focusing on their in vitro and in vivo effects related to 5-HT1A receptor activation.
| Pharmacological Parameter | CBDPA (CBDA) | Synthetic Analogue (HU-580) | Reference |
| In Vitro 5-HT1A Receptor Activation | [1] | ||
| Effective Concentration for increasing Emax of 8-OH-DPAT | 0.1–10 nM | 0.01–10 nM | [1][2] |
| In Vivo Anti-Nausea Effects (Rat Model) | [1] | ||
| Effective Dose (acute nausea) | 1 µg/kg i.p. | 0.1 and 1 µg/kg i.p. | [1][2] |
| Effective Dose (anticipatory nausea) | 0.1 µg/kg i.p. | 0.01 and 0.1 µg/kg i.p. | [1][2] |
| In Vivo Anti-Anxiety Effects (Rat Model) | [1] | ||
| Effective Dose (light-dark box test) | Not effective at 0.01 µg/kg | 0.01 µg/kg i.p. | [1][2] |
Note: Emax refers to the maximum response achievable by an agonist. In this context, both compounds increased the Emax of the 5-HT1A agonist 8-OH-DPAT, indicating they enhance 5-HT1A receptor activation.[1] i.p. stands for intraperitoneal administration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in the cited research.
References
- 1. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Analytical Methods for Cannabidiolic Acid (CBDPA)
The accurate and precise quantification of cannabidiolic acid (CBDPA) is paramount for researchers, scientists, and drug development professionals. The specificity of an analytical method ensures that the measurement is of the analyte of interest, free from interference from other components in the sample matrix, such as structurally related cannabinoids, isomers, or excipients. This guide provides a detailed comparison of common analytical methods used to evaluate the specificity of CBDPA analysis, supported by experimental data and protocols.
Comparison of Analytical Methods for CBDPA Specificity
The choice of an analytical method for CBDPA analysis is often a trade-off between the desired level of specificity, sensitivity, cost, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) are the most commonly employed techniques.
| Feature | HPLC-UV | LC-MS/MS | UPLC-PDA |
| Specificity | Moderate to High | Very High | High |
| Principle of Specificity | Chromatographic separation and UV absorbance spectrum. | Chromatographic separation and specific mass-to-charge ratio (m/z) transitions. | Enhanced chromatographic separation (due to smaller particle size columns) and PDA detection for peak purity analysis. |
| Potential Interferences | Co-eluting compounds with similar UV spectra, especially isomers and other cannabinoids with similar chromophores. | Can have poor specificity for isomers if not chromatographically separated.[1] | Co-eluting compounds, although less likely than with HPLC due to better resolution. |
| Confirmation of Identity | Based on retention time and comparison of UV spectra with a reference standard. | Based on retention time and the ratio of multiple specific MRM transitions.[1][2] | Based on retention time and peak purity analysis using the full UV-Vis spectrum.[3] |
| Commonly Separated from | CBDA, CBGA, CBG, CBD, THCV, CBN, Δ9-THC, Δ8-THC, CBC, and THCA.[4][5] | A comprehensive panel of up to 17 cannabinoids, including acidic and neutral forms.[6] | Primary cannabinoids of regulatory interest such as THCA, THC, CBDA, and CBD.[3] |
| Advantages | Cost-effective, robust, and widely available.[4] | High sensitivity and selectivity, ideal for complex matrices and trace-level analysis.[1][7] | Faster analysis times and better resolution compared to conventional HPLC.[3][8] |
| Limitations | Lower sensitivity compared to MS; potential for peak co-elution, which can compromise specificity. | Higher equipment cost and complexity. | Higher operating pressures require specialized equipment. |
Data Presentation: Specificity of Analytical Methods for CBDPA
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For CBDPA, this includes other cannabinoids, particularly its neutral form (CBD) and other acidic cannabinoids like CBGA and THCA.
| Analytical Method | Parameter | Observation | Citation |
| HPLC-UV | Resolution | Baseline separation of CBDA from other major cannabinoids like CBGA, CBD, and THCA is achievable with optimized chromatographic conditions. The resolution of all analytes was at least Rs > 1.7. | [5] |
| Interference | Potential for co-elution with minor cannabinoids or matrix components having similar retention times and UV absorption. Cannabinol acid (CBNA) can interfere with the quantification of Δ9-THC under certain conditions. | ||
| LC-MS/MS | MRM Transitions | Specific precursor-to-product ion transitions are used for quantification and confirmation of CBDPA (e.g., m/z 357.2 > 245.1 for quantification and another for confirmation). This provides a high degree of specificity. | [1] |
| Isomer Specificity | While highly specific for non-isomeric compounds, LC-MS/MS alone may not distinguish between isomers if they are not chromatographically separated. | [1] | |
| UPLC-PDA | Peak Purity | The photodiode array detector allows for peak purity analysis, confirming that the chromatographic peak of CBDPA is not composed of co-eluting impurities. | [3] |
| Separation Efficiency | UPLC provides significantly higher separation efficiency than HPLC, reducing the likelihood of co-elution and improving specificity. The resolution of 16 cannabinoids was >2.0. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of CBDPA using HPLC-UV, LC-MS/MS, and UPLC-PDA.
HPLC-UV Method for CBDPA Analysis
This protocol is a composite based on common practices for cannabinoid analysis.[5][9]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) %A %B 0 30 70 10 0 100 12 0 100 12.1 30 70 | 15 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Specificity Evaluation:
-
Inject a standard solution containing CBDPA and other relevant cannabinoids (e.g., CBDA, CBGA, THCA, CBD, CBG, THC) to demonstrate baseline separation.
-
Inject a blank matrix sample (e.g., a placebo formulation) to ensure no interference at the retention time of CBDPA.
-
If using a PDA detector, perform peak purity analysis of the CBDPA peak in a sample matrix.
-
LC-MS/MS Method for CBDPA Analysis
This protocol is based on a validated method for the quantification of 17 cannabinoids.[6]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) %A %B 0 30 70 5 5 95 6 5 95 6.1 30 70 | 8 | 30 | 70 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI negative for acidic cannabinoids like CBDPA.
-
MRM Transitions for CBDPA:
-
Quantification: m/z 357.2 → 313.2
-
Confirmation: m/z 357.2 → 245.1
-
-
Specificity Evaluation:
-
Analyze a mixed standard of cannabinoids to confirm the retention time and absence of cross-talk between MRM transitions of different analytes.
-
Analyze a blank matrix to ensure no endogenous components produce a signal at the MRM transitions of CBDPA.
-
The ratio of the quantification and confirmation ion transitions should be consistent between standards and samples.
-
UPLC-PDA Method for CBDPA Analysis
This protocol is adapted from a method for the analysis of major cannabinoids.[3]
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) %A %B 0 30 70 6 5 95 7 5 95 7.1 30 70 | 9 | 30 | 70 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
PDA Detection: 210-400 nm, with extraction at 228 nm.
-
Injection Volume: 1 µL.
-
Specificity Evaluation:
-
Demonstrate baseline separation of CBDPA from other cannabinoids in a mixed standard.
-
Analyze a placebo or blank matrix to check for interferences.
-
Perform peak purity analysis on the CBDPA peak from a spiked matrix sample to confirm spectral homogeneity.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the specificity of analytical methods for CBDPA.
Caption: Conceptual diagram illustrating chromatographic specificity.
References
- 1. LC-MS/MS Assay for the Measurement of Cannabidiol Profiling in CBD Oil from Japanese Market and Application for Convertible Tetrahydrocannabinol in Acetic Acid Condition [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. tga.gov.au [tga.gov.au]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conflabs.com [conflabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Metabolic Stability of Cannabidiolic Acid (CBDA) and its Synthetic Analogue, CBDA Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of cannabidiolic acid (CBDA), a naturally occurring cannabinoid, and its synthetic, stabilized analogue, CBDA methyl ester. The inherent instability of CBDA presents significant challenges for its therapeutic development, leading to the synthesis of more stable derivatives to improve its pharmacokinetic profile.
Executive Summary
Cannabidiolic acid (CBDA) is the acidic precursor to cannabidiol (CBD) and is known for its therapeutic potential, including anti-inflammatory and anti-emetic effects. However, its utility is limited by its chemical instability, as it readily decarboxylates to CBD under the influence of heat, light, and acidic conditions. To overcome this limitation, synthetic analogues have been developed. This guide focuses on CBDA methyl ester (also known as HU-580 or EPM301), a stable analogue of CBDA. While direct comparative quantitative data on the metabolic stability of a compound named "Cbdpa" or "cannabidiol-2,6-dimethylphenyl azetidin-4-one" is not available in the current scientific literature, the comparison with the well-studied CBDA methyl ester provides valuable insights into the impact of chemical modification on metabolic stability.
Quantitative Metabolic Stability Data
| Compound | Chemical Stability | Rationale for Altered Stability |
| Cannabidiolic Acid (CBDA) | Unstable | The carboxylic acid group is prone to decarboxylation, especially when exposed to heat, light, or acidic environments, converting CBDA to CBD.[1] |
| CBDA Methyl Ester (HU-580/EPM301) | Stable | The carboxylic acid is protected as a methyl ester, which is not susceptible to the same decarboxylation pathway as the free acid.[2][3][4][5] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a standard method for evaluating the metabolic fate of new chemical entities.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (CBDA, CBDA Methyl Ester)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Organic solvent for quenching the reaction (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: The test compound, positive controls, and human liver microsomes are added to the master mix and pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by the addition of an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the initial linear portion of this curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of CBDA and a typical experimental workflow for an in vitro metabolic stability assay.
Conclusion
The inherent instability of CBDA poses a significant hurdle for its clinical development. The synthesis of more stable analogues, such as CBDA methyl ester, represents a critical strategy to improve the pharmacokinetic properties of this promising therapeutic agent. While direct comparative metabolic stability data for "Cbdpa" is unavailable, the principles of enhancing stability through chemical modification, as demonstrated by CBDA methyl ester, are a cornerstone of modern drug design. Further studies are warranted to quantitatively assess the metabolic profiles of CBDA and its stabilized derivatives to fully elucidate their therapeutic potential.
References
- 1. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the treatment of cannabidiolic acid methyl ester: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the treatment of cannabidiolic acid methyl ester: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
A Guide to the Development and Comparison of Monoclonal Antibodies for Cannabidiphorolic Acid (Cbdpa) Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The recent identification of novel cannabinoids, such as Cannabidiphorolic acid (Cbdpa), necessitates the development of specific and sensitive detection methods for research, quality control, and diagnostic purposes. Immunoassays, powered by highly specific monoclonal antibodies (mAbs), offer a rapid, high-throughput, and cost-effective solution.
This guide provides a comprehensive overview of the development and comparative evaluation of Cbdpa-specific monoclonal antibodies for use in various immunoassay formats. Due to the novelty of Cbdpa, this document outlines a strategic approach for developing and assessing new monoclonal antibodies, using data from closely related acidic cannabinoids like Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) as illustrative benchmarks for performance comparison.
Comparing Antibody Performance: A Forward Look
Currently, there are no commercially available monoclonal antibodies specifically targeting Cbdpa. However, when they are developed, a rigorous comparison of their performance characteristics will be crucial for selecting the optimal clone for a given immunoassay. The following tables provide a template for such a comparison, populated with example data from literature on related cannabinoid antibodies to illustrate the key parameters.
Table 1: Performance Comparison of Anti-Cannabinoid Monoclonal Antibodies in a Competitive ELISA Format
| Antibody Clone | Target Antigen | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Primary Cross-Reactivity Profile (%) | Reference |
| Anti-Cbdpa mAb 1 (Hypothetical) | Cbdpa | [Expected: 0.5 - 5] | [Expected: 0.05 - 0.5] | CBDP: TBD, CBDA: TBD, THCA: TBD | N/A |
| Anti-Cbdpa mAb 2 (Hypothetical) | Cbdpa | [Expected: 1 - 10] | [Expected: 0.1 - 1] | CBDP: TBD, CBDA: TBD, THCA: TBD | N/A |
| MAb-4A4 | THCA | ~10-20 (calculated from mg/ml range) | ~1 | Δ⁹-THC (1600%), Δ⁸-THCA (100%), Δ⁸-THC (100%), CBD (55%), CBN (55%) | [1][2] |
| Anti-BPA MAb BPAB-11 | Bisphenol A | ~0.23 | ~0.05 | High specificity for BPA | [3] |
Data for MAb-4A4 and Anti-BPA MAb are included to provide a realistic range of performance characteristics for small molecule immunoassays.
Table 2: Performance Comparison in a Lateral Flow Immunoassay (LFIA) Format
| Antibody Clone | Target Antigen | Visual Limit of Detection (vLOD) (ng/mL) | Cut-off Value (ng/mL) | Assay Time (minutes) | Reference |
| Anti-Cbdpa mAb 1 (Hypothetical) | Cbdpa | [Expected: 10 - 50] | [Expected: 50 - 100] | < 15 | N/A |
| Anti-BPA LFIA | Bisphenol A | 10 (visual) | N/A | 10 | [4] |
| Anti-CBD ICA | CBD | 100 | 1000 | < 15 | [2] |
Experimental Protocols
The development of a robust immunoassay for Cbdpa hinges on the successful execution of several key experimental stages, from producing the antibody to validating the final assay.
Hapten Synthesis and Immunogen Preparation
Since small molecules like Cbdpa are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.
-
Hapten Design: A derivative of Cbdpa is synthesized to introduce a spacer arm with a reactive functional group (e.g., a carboxylic acid or an amine). The position of this spacer is critical to expose unique epitopes of the Cbdpa molecule after conjugation, thereby influencing the specificity of the resulting antibodies.
-
Carrier Protein Conjugation: The Cbdpa hapten is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for screening antigens or Keyhole Limpet Hemocyanin (KLH) for immunization.[5] The carbodiimide reaction (using EDC/NHS) is a common method for coupling haptens with carboxylic acid groups to the primary amines on the protein.[5]
Monoclonal Antibody Production via Hybridoma Technology
-
Immunization: Mice (typically BALB/c) are immunized with the Cbdpa-KLH conjugate emulsified in an adjuvant over a period of several weeks to stimulate a strong B-cell response.[6]
-
Cell Fusion: Splenocytes from the immunized mouse are harvested and fused with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG) to create hybridoma cells.[7]
-
Screening: The resulting hybridomas are cultured in a selection medium (e.g., HAT medium) that allows only the fused cells to survive. Supernatants from the surviving hybridoma colonies are then screened for the presence of antibodies that bind to a Cbdpa-BSA conjugate using an indirect ELISA.
-
Cloning and Expansion: Hybridoma cells from positive wells are subcloned by limiting dilution to ensure monoclonality.[7] Selected clones are then expanded to produce larger quantities of the specific monoclonal antibody.
Competitive ELISA Development
A competitive ELISA is the most common format for detecting small molecules.
-
Plate Coating: Microtiter plates are coated with a Cbdpa-protein conjugate (e.g., Cbdpa-BSA).
-
Competitive Reaction: In the wells, the sample containing unknown amounts of Cbdpa is added simultaneously with a fixed amount of the specific anti-Cbdpa monoclonal antibody. The free Cbdpa in the sample competes with the coated Cbdpa-conjugate for binding to the limited number of antibody binding sites.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary monoclonal antibody is added.
-
Signal Generation: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[8] The intensity of the color is inversely proportional to the concentration of Cbdpa in the sample. The plate is read using a microplate reader.[9]
Lateral Flow Immunoassay (LFIA) Development
-
Components: An LFIA strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad.[10][11]
-
Conjugate Pad: The anti-Cbdpa monoclonal antibody is conjugated to colored nanoparticles (e.g., gold nanoparticles or colored latex beads) and dried onto the conjugate pad.[12]
-
Test and Control Lines: A Cbdpa-protein conjugate is immobilized on the nitrocellulose membrane to form the test line. An antibody that captures the monoclonal antibody (e.g., anti-mouse IgG) is immobilized at the control line.
-
Assay Principle: When the sample is applied to the sample pad, it flows along the strip by capillary action. If Cbdpa is present in the sample, it will bind to the antibody-nanoparticle conjugate. This complex then flows past the test line and does not bind to the immobilized Cbdpa-conjugate. If no Cbdpa is present, the antibody-nanoparticle conjugate will bind to the test line, resulting in a visible colored line. The control line should always appear, indicating the strip is working correctly.[12]
Visualizing the Workflow and Principles
To better understand the processes involved, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. Immunochemical approach using monoclonal antibody against Δ(9)-tetrahydrocannabinolic acid (THCA) to discern cannabis plants and to investigate new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of monoclonal antibody-based immunoassays for the analysis of bisphenol A in canned vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Lateral Flow Immunoassay (LFIA) to Screen for the Release of the Endocrine Disruptor Bisphenol A from Polymer Materials and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 6. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 7. sinobiological.com [sinobiological.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lateral flow assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortislife.com [fortislife.com]
A Researcher's Guide to Orthogonal Analytical Techniques for Cannabidiolic Acid (CBDPA) Characterization
For researchers, scientists, and drug development professionals, the comprehensive characterization of Cannabidiolic Acid (CBDPA) is paramount for ensuring product quality, safety, and efficacy. A multi-faceted analytical approach, employing orthogonal techniques, provides a robust and reliable strategy for elucidating the identity, purity, potency, and stability of this acidic cannabinoid.
This guide offers a comparative overview of key orthogonal analytical techniques for CBDPA characterization, supported by experimental data and detailed methodologies. The use of multiple, uncorrelated analytical methods is crucial to build a comprehensive and confident understanding of the molecule.[1][2] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are foundational for separation and quantification. Mass Spectrometry (MS) offers unparalleled sensitivity and structural information for impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.
Data Presentation: A Comparative Analysis of Performance
The selection of an analytical technique is often a balance between sensitivity, speed, and the nature of the information required. The following tables summarize key quantitative performance metrics for the primary analytical techniques used in CBDPA characterization, allowing for a direct comparison of their capabilities.
| Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Key Application | Reference |
| HPLC-DAD | >0.999 | 0.11–0.16 mg/L | 0.35–0.48 mg/L | < 4% (intra-day), 4–10% (intermediate) | Potency, Purity | [3] |
| UHPLC-PDA | >0.999 | 0.19 mg/g (for CBD) | 0.58 mg/g (for CBD) | 0.45% (for CBDA) | High-throughput Potency & Purity | [4] |
| LC-MS/MS | >0.99 | 0.004–0.009 µg/g | 0.012–0.029 µg/g | 1.5–12.4% | Impurity Profiling, Trace Analysis | [5] |
| ¹H-qNMR | Not Applicable | Not specified | 2.15 mM (for CBDA) | Not specified | Absolute Quantification, Structure Verification | [6] |
Table 1: Comparison of Quantitative Performance Parameters for CBDPA (as CBDA) Analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound analytical science. The following sections provide methodologies for the key orthogonal techniques discussed.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is a robust and widely used technique for the routine quantification of cannabinoids.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.
-
Detection: The diode array detector is set to monitor multiple wavelengths, typically around 220 nm for cannabinoid acids.
-
Sample Preparation: A representative sample of the CBDPA material is accurately weighed and dissolved in a suitable solvent such as methanol or ethanol. The solution is then filtered through a 0.22 µm syringe filter before injection.
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)
UHPLC offers faster analysis times and improved resolution compared to traditional HPLC.
-
Instrumentation: A UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array detector.
-
Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile, both often containing 0.1% formic acid, is used.[4]
-
Flow Rate: Higher flow rates than HPLC are common, for instance, 0.4 mL/min.
-
Column Temperature: Typically maintained between 30-40 °C.
-
Detection: The PDA detector is set to acquire data across a range of wavelengths, with 228 nm being a common choice for cannabinoids.[4]
-
Sample Preparation: Similar to HPLC, with careful dissolution and filtration of the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: The separation is performed using UHPLC conditions similar to those described above to ensure good separation of the main component from its impurities.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic cannabinoids like CBDPA.
-
Mass Analysis: For targeted analysis of known impurities, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For unknown impurity identification, high-resolution full scan and product ion scans are performed on a Q-TOF or Orbitrap instrument.
-
Sample Preparation: Sample preparation is critical to minimize matrix effects. This may involve a simple dilution or more complex solid-phase extraction (SPE) for complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of CBDPA and its impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation: A few milligrams of the purified CBDPA sample are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD) in an NMR tube.
-
¹H NMR: A standard proton NMR experiment is performed to obtain information about the number and types of protons in the molecule.
-
¹³C NMR: A carbon-13 NMR experiment provides information on the carbon skeleton.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are conducted to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.[2]
-
Quantitative NMR (qNMR): For absolute quantification, a known amount of an internal standard is added to the sample, and specific, well-resolved signals of both the analyte and the standard are integrated.[6]
Stability-Indicating HPLC Method
A stability-indicating method is crucial for assessing the degradation profile of CBDPA under various stress conditions.
-
Forced Degradation Studies: The CBDPA sample is subjected to stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to generate potential degradation products.
-
Method Development: An HPLC or UHPLC method is then developed to resolve the parent CBDPA peak from all the degradation product peaks. This often involves optimizing the mobile phase composition, gradient, and column chemistry.
-
Validation: The developed method is validated for its specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify the decrease in CBDPA and the increase in degradation products over time.
Mandatory Visualizations
The following diagrams illustrate the interplay of these orthogonal techniques in a comprehensive CBDPA characterization workflow.
By integrating these powerful and complementary analytical techniques, researchers and drug developers can achieve a thorough and reliable characterization of CBDPA, ensuring the development of high-quality and well-defined products.
References
- 1. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development, Validation, and Application of a UHPLC-HESI-MS Method for the Determination of 17 Cannabinoids in Cannabis sativa L. var. sativa Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Metrological Traceability of Cannabidiolic Acid (CBDA) Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available Cannabidiolic Acid (CBDA) Certified Reference Materials (CRMs). Establishing metrological traceability is paramount for ensuring the accuracy and comparability of analytical results in research, quality control, and drug development. This document outlines the key characteristics of CBDA CRMs from prominent suppliers, details the experimental protocols for their characterization, and illustrates the underlying principles and biological pathways of CBDA.
Comparison of CBDA Certified Reference Materials
The selection of a suitable CRM is a critical step in any analytical workflow. The table below summarizes the key metrological characteristics of CBDA CRMs from leading suppliers. It is important to note that the values for expanded uncertainty and purity are specific to the lot number of the Certificate of Analysis (CoA) and may vary between batches.
| Feature | Cerilliant (C-144) | Cayman Chemical (18090) | Restek (34094) |
| Product Name | Cannabidiolic acid (CBDA) | Cannabidiolic Acid (CRM) | Cannabidiolic Acid (CBDA) Standard |
| Catalog Number | C-144 | 18090 | 34094 |
| Format | 1.0 mg/mL in Acetonitrile | 1 mg/mL in Methanol | 1000 µg/mL in Acetonitrile |
| Certified Concentration | 1.0 mg/mL | 249.7 µg/mL | 1000 µg/mL |
| Expanded Uncertainty (k=2) | CoA Specific | ± 1.5 µg/mL | CoA Specific |
| Purity (Corrected) | CoA Specific | 99.30%* | CoA Specific |
| Storage Conditions | Ultra Freezer | -20°C | -20°C or colder |
| Accreditation | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 |
*Data obtained from a representative Certificate of Analysis for a multi-component cannabinoid mixture containing CBDA. Specific values for the single-component CRM may vary.
Experimental Protocols for Establishing Metrological Traceability
The certified values of a CRM are established through a series of rigorous experimental procedures. The following sections detail the methodologies for key experiments.
Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the CBDA material and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl3).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using a calibrated NMR spectrometer. Ensure quantitative conditions are met, including a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to a known number of protons from both the CBDA molecule and the internal standard. The purity of the CBDA is calculated using the following formula:
Purity (%) = (I_CBDA / N_CBDA) * (N_IS / I_IS) * (MW_CBDA / MW_IS) * (m_IS / m_CBDA) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
CBDA = Cannabidiolic Acid
-
IS = Internal Standard
-
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of cannabinoids. The metrological traceability of this method is established through calibration with a well-characterized primary standard.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5.0 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the CBDA CRM in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Extract CBDA from the sample matrix using an appropriate solvent and dilute as necessary to fall within the calibration range.
-
-
Calibration and Quantification:
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine its concentration by interpolating its peak area on the calibration curve.
-
Stability and Homogeneity Testing
Stability and homogeneity are critical attributes of a CRM.
Methodology:
-
Homogeneity: Analyze a statistically relevant number of units from the same batch using a validated analytical method (e.g., HPLC-UV). The results are statistically analyzed (e.g., using ANOVA) to ensure that there is no significant difference between units.
-
Short-Term Stability: Store samples at elevated temperatures (e.g., 40°C) and different humidity levels for a defined period. Analyze the samples at specified time points and compare the results to samples stored under the recommended long-term storage conditions.
-
Long-Term Stability: Store samples under the recommended storage conditions (e.g., -20°C) and analyze them at regular intervals over the entire shelf-life of the CRM. The results are monitored for any degradation or change in concentration.
Visualizing the Path to a Certified Reference Material and its Biological Action
Diagrams are provided to illustrate the workflow for establishing metrological traceability and the known signaling pathways of CBDA.
Caption: Workflow for Establishing Metrological Traceability of a CBDA CRM.
Caption: Simplified Signaling Pathways of Cannabidiolic Acid (CBDA).
Safety Operating Guide
Navigating the Disposal of CBDPA (CRM): A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including CBDPA, should always be conducted in accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is imperative for laboratory personnel to be familiar with these regulations and their institution's specific hazardous waste management plan.
Before beginning any procedure that will generate waste, it is essential to consult the Safety Data Sheet (SDS) for the specific chemical.[4] The SDS provides critical information on physical and chemical properties, hazards, and safety precautions.[4] For novel compounds like CBDPA, data from structurally similar molecules, such as Cannabidiolic Acid (CBDA) and its methyl ester, can offer valuable guidance.
Safety and Hazard Profile of Related Compounds
To inform safe handling and disposal procedures for CBDPA, the following table summarizes key safety and hazard information for related cannabinoids. This data underscores the importance of treating CBDPA as a potentially hazardous substance.
| Characteristic | Cannabidiolic Acid (CBDA) | Cannabidiolic Acid Methyl Ester | General Guidance for CBDPA |
| GHS Classification | Reproductive Toxicity (Category 2), Acute Toxicity, Oral (Category 4)[5] | Acute Toxicity, Oral (Category 4); Acute Aquatic Toxicity (Category 1); Chronic Aquatic Toxicity (Category 1)[6] | Assume similar or greater hazards. Handle with appropriate personal protective equipment (PPE). |
| Handling Precautions | Avoid formation of dust. Avoid contact with skin and eyes. Wear suitable PPE.[5] | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area.[6] | Use in a chemical fume hood. Wear safety goggles, gloves, and a lab coat. |
| Storage | Keep container tightly closed. Store according to product insert.[1] | Keep container tightly sealed in a cool, well-ventilated area at -20°C (powder) or -80°C (in solvent).[6] | Store in a designated, secure location for hazardous materials, following supplier recommendations. |
| Fire Fighting | Use alcohol-resistant foam, carbon dioxide, water, or dry chemical spray.[1] | Carbon dioxide, dry powder.[5] | Have appropriate fire extinguishing media readily available. |
Step-by-Step Disposal Protocol for CBDPA
The following protocol provides a general framework for the proper disposal of CBDPA waste. This should be adapted to comply with your institution's specific policies and local regulations.
Experimental Workflow for CBDPA Waste Disposal
Caption: This workflow outlines the key stages for the safe and compliant disposal of CBDPA waste in a laboratory setting.
Detailed Methodologies:
-
Waste Identification and Segregation:
-
At the outset of any experiment, identify all potential CBDPA waste streams. This includes unused or expired pure compounds, solutions containing CBDPA, and contaminated materials such as pipette tips, gloves, and vials.
-
Segregate CBDPA waste from non-hazardous waste and other chemical waste streams to prevent accidental reactions and ensure proper disposal.
-
-
Waste Collection and Labeling:
-
Collect all CBDPA waste in a designated hazardous waste container that is chemically compatible and has a secure, tight-fitting lid.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "Cannabidiolic Acid Propyl Ester (CBDPA)," the approximate concentration and quantity, and the date of accumulation.
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel. This area must be clearly marked.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is approaching the accumulation time limit set by your institution (often 90 or 180 days for Small and Large Quantity Generators, respectively), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3]
-
Ensure the container is properly sealed and labeled before the scheduled pickup.
-
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to contain the material and decontaminate the area safely.
Logical Relationship for Spill Response
Caption: This diagram illustrates the logical progression of actions to take in the event of a CBDPA spill.
Detailed Methodologies:
-
Immediate Actions:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Before attempting to clean the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, a respirator may be necessary.[1]
-
-
Containment and Cleanup:
-
Contain the spill by covering it with a non-reactive absorbent material, such as diatomite or universal binders.[6]
-
Carefully collect the absorbed material and any contaminated debris and place it into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the affected surfaces by wiping them down with a suitable solvent, such as ethanol, followed by a thorough cleaning with soap and water.[6]
-
All materials used for decontamination, including wipes and gloves, must be disposed of as hazardous waste.
-
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of CBDPA, fostering a secure laboratory environment and maintaining regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
